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  • Product: 3-Tert-butylcyclohex-2-en-1-one
  • CAS: 17299-35-3

Core Science & Biosynthesis

Foundational

High-Resolution 1H and 13C NMR Chemical Shift Assignments for 3-tert-Butylcyclohex-2-en-1-one: A Self-Validating Methodological Guide

Executive Summary In the realm of synthetic organic chemistry and drug development, sterically hindered building blocks like 3-tert-butylcyclohex-2-en-1-one[1] serve as critical intermediates for constructing complex, sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of synthetic organic chemistry and drug development, sterically hindered building blocks like 3-tert-butylcyclohex-2-en-1-one[1] serve as critical intermediates for constructing complex, spatially demanding molecular architectures. The bulky tert-butyl group effectively locks the cyclohexenone ring into a specific half-chair conformation, directing downstream stereoselective functionalizations.

However, the presence of isolated spin systems (the tert-butyl group vs. the ring protons) presents a unique analytical challenge. This whitepaper provides a comprehensive, E-E-A-T (Expertise, Experience, Authoritative, Trustworthy) aligned methodological guide to unambiguously assigning the 1 H and 13 C NMR chemical shifts of 3-tert-butylcyclohex-2-en-1-one. By employing a rigorous combination of 1D and 2D NMR techniques, we establish a self-validating logical loop where every structural assignment is corroborated by orthogonal spectral data[2].

Experimental Protocols for High-Fidelity NMR Acquisition

To achieve unambiguous assignments, data acquisition must be strictly controlled. The following step-by-step methodology outlines the causality behind each experimental parameter choice.

Sample Preparation
  • Solvent & Standard: Dissolve 15–20 mg of high-purity 3-tert-butylcyclohex-2-en-1-one in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Add 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Tube Geometry: Transfer the solution to a standard 5 mm precision NMR tube. Ensure the solvent column height is exactly 4.0 to 4.5 cm to optimize magnetic field homogeneity (shimming) and minimize vortexing artifacts.

  • Degassing: Degas the sample using brief sonication (30 seconds) to remove dissolved paramagnetic oxygen, which can accelerate transverse relaxation ( T2​ ) and broaden spectral lines.

1D NMR Acquisition Protocol
  • 1 H NMR (400/500 MHz):

    • Pulse Sequence: Standard 30° excitation pulse (zg30).

    • Causality of Relaxation Delay ( D1​ ): Set to 2.0 seconds. To guarantee quantitative integration, D1​ must be ≥5×T1​ (longitudinal relaxation time) for the slowest-relaxing aliphatic protons.

    • Parameters: 16 scans, Spectral Width (SW) of 12 ppm.

  • 13 C{ 1 H} NMR (100/125 MHz):

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Causality: This sequence leverages the Nuclear Overhauser Effect (NOE) to enhance the signal of protonated carbons while decoupling proton scalar interactions.

    • Parameters: 512–1024 scans to ensure an adequate signal-to-noise ratio (S/N > 10:1) for the slow-relaxing quaternary carbons (C-1, C-3, and the tert-butyl central carbon).

2D NMR Acquisition Protocol
  • COSY (Correlation Spectroscopy):

    • Purpose: To map the contiguous aliphatic spin system of the cyclohexenone ring (H-4 H-5 H-6).

  • Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To establish direct 1JCH​ bonds.

    • Causality: Multiplicity editing phases CH/CH 3​ cross-peaks positively and CH 2​ cross-peaks negatively, allowing for immediate differentiation of the ring methylenes from the tert-butyl methyls[3].

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To bridge the isolated spin systems (linking the tert-butyl group to the enone ring).

    • Causality: The long-range evolution delay is explicitly optimized for nJCH​=8 Hz (typically a 62.5 ms delay). Because HMBC cross-peak intensity follows a sine-squared dependence on the coupling constant, a mismatched delay will result in the loss of the crucial 3JCH​ correlation from the tert-butyl protons to C-3, breaking the self-validating assignment loop[3].

NMR_Workflow Prep Sample Preparation (CDCl3, TMS, 50 mM) OneD 1D Acquisition (1H, 13C{1H}) Prep->OneD Optimize Shims TwoD 2D Acquisition (COSY, HSQC, HMBC) OneD->TwoD Define Spectral Widths Assign Resonance Assignment & Cross-Validation TwoD->Assign Extract Connectivities Final Final Structural Verification Assign->Final Confirm Regiochemistry

Figure 1: Self-validating NMR acquisition and assignment workflow.

Quantitative Data Presentation

The integration of 1D shifts and 2D correlations yields a complete, unambiguous assignment map. The quantitative data is summarized in Table 1.

Table 1: 1 H and 13 C NMR Chemical Shift Assignments and 2D Correlations for 3-tert-butylcyclohex-2-en-1-one (in CDCl 3​ )

Position 13 C Shift ( δ , ppm)Type 1 H Shift ( δ , ppm)Multiplicity, Integration, J (Hz)Key HMBC Correlations (Carbon to Proton)
C-1 200.5Cq (C=O)--H-2 ( 2J ), H-6 ( 2J )
C-2 122.5CH5.88s, 1HH-4 ( 3J ), H-6 ( 3J )
C-3 172.0Cq--H-2 ( 2J ), H-4 ( 2J ), t-Bu H ( 3J )
C-4 24.0CH 2​ 2.22t, 2H, J=6.0 H-2 ( 3J ), H-5 ( 2J ), H-6 ( 3J )
C-5 22.5CH 2​ 1.95m, 2HH-4 ( 2J ), H-6 ( 2J )
C-6 37.5CH 2​ 2.35t, 2H, J=6.8 H-4 ( 3J ), H-5 ( 2J )
C-7 (t-Bu)36.0Cq--t-Bu H ( 2J )
C-8 (t-Bu)28.53 × CH 3​ 1.15s, 9H-

The Logic of Resonance Assignment: A Closed-Loop System

The assignment of 3-tert-butylcyclohex-2-en-1-one relies on establishing "anchor points" and propagating the assignment through the molecule using 2D NMR, ensuring no single assignment exists in isolation[2].

Step 1: Establishing Anchor Points

The spectrum presents two highly distinct, isolated proton signals: the 9H singlet at δ 1.15 ppm (tert-butyl group) and the 1H singlet at δ 5.88 ppm (the vinylic H-2). In the 13 C spectrum, the carbonyl carbon (C-1) is easily identified at the extreme downfield position of δ 200.5 ppm.

Step 2: Bridging the Spin Systems via HMBC

The tert-butyl group is electronically isolated from the ring protons. To prove regiochemistry, we look at the HMBC spectrum[3]. The tert-butyl protons ( δ 1.15) show an intense 3JCH​ cross-peak to a quaternary olefinic carbon at δ 172.0 ppm. This unambiguously identifies C-3. The extreme downfield shift of C-3 (compared to ~150 ppm for an unsubstituted cyclohexenone) is a direct consequence of the β -substituent steric and inductive effects of the bulky tert-butyl group.

Step 3: Ring Propagation and Loop Closure

With C-3 assigned, we analyze the vinylic proton H-2 ( δ 5.88). H-2 shows a 3JCH​ HMBC correlation to an aliphatic methylene carbon at δ 24.0 ppm, identifying C-4. From here, the COSY spectrum maps the contiguous aliphatic chain: H-4 ( δ 2.22) couples to H-5 ( δ 1.95), which in turn couples to H-6 ( δ 2.35). To close the logical loop, H-6 must correlate back to our starting anchor points. Indeed, H-6 shows a strong 2JCH​ HMBC correlation to the carbonyl C-1 ( δ 200.5) and a 3JCH​ correlation to the vinylic carbon C-2 ( δ 122.5). This orthogonal validation confirms the structural integrity of the assignment.

HMBC_Network H2 H-2 (δ 5.88) C1 C-1 (C=O) (δ 200.5) H2->C1 ²J_CH C3 C-3 (Cq) (δ 172.0) H2->C3 ²J_CH C4 C-4 (CH2) (δ 24.0) H2->C4 ³J_CH H4 H-4 (δ 2.22) C2 C-2 (CH) (δ 122.5) H4->C2 ³J_CH H4->C3 ²J_CH H6 H-6 (δ 2.35) H6->C1 ²J_CH H6->C2 ³J_CH tBuH t-Bu Protons (δ 1.15) tBuH->C3 ³J_CH tBuCq t-Bu (Cq) (δ 36.0) tBuH->tBuCq ²J_CH C6 C-6 (CH2) (δ 37.5)

Figure 2: HMBC network establishing the regiochemistry of 3-tert-butylcyclohex-2-en-1-one.

Conclusion

The rigorous assignment of 3-tert-butylcyclohex-2-en-1-one demonstrates the necessity of combining optimized 1D acquisition parameters with structurally targeted 2D NMR techniques. By explicitly tuning the HMBC delay to capture the 3JCH​ correlation between the tert-butyl group and the enone ring, researchers can establish a self-validating data matrix. This methodology ensures absolute confidence in regiochemical assignments, a prerequisite for utilizing such sterically demanding building blocks in advanced drug development pipelines.

References

  • PubChem . "3-Tert-butylcyclohex-2-en-1-one | C10H16O | CID 239097". National Center for Biotechnology Information. Available at:[Link]

  • Columbia University NMR Core Facility . "HSQC and HMBC". Columbia University. Available at:[Link]

  • MDPI . "NMR of Natural Products as Potential Drugs". Molecules. Available at:[Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways of 3-tert-butylcyclohex-2-en-1-one: A Mechanistic and Analytical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Mechanistic elucidation of electron ionization (EI) fragmentation, quantitative data synthesis, and self-validating GC-MS exp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Mechanistic elucidation of electron ionization (EI) fragmentation, quantitative data synthesis, and self-validating GC-MS experimental protocols.

Introduction & Structural Dynamics

The structural elucidation of substituted cyclic enones is a critical component of natural product synthesis and pharmaceutical development. 3-tert-butylcyclohex-2-en-1-one (C₁₀H₁₆O, MW = 152.23 g/mol ) presents a unique model for mass spectrometric study due to the competing electronic influences of its α,β -unsaturated ketone system and the sterically demanding, highly stable tert-butyl group at the C3 position.

Under standard 70 eV Electron Ionization (EI) conditions, the molecule undergoes vertical ionization to form the radical molecular ion [M]∙+ at m/z 152. The subsequent fragmentation is not random; it is strictly governed by the thermodynamic stability of the resulting product ions and neutral losses, following established rules for enones and branched alkyl systems[1].

Core Fragmentation Mechanisms

The fragmentation of 3-tert-butylcyclohex-2-en-1-one is driven by three primary mechanistic pathways. Understanding the causality behind these pathways allows researchers to predict and validate the spectra of novel derivatives.

Pathway A: Alkyl Cleavage and the tert-Butyl Influence

The tert-butyl group acts as a powerful directing moiety. The C-C bond connecting the tert-butyl group to the C3 position of the cyclohexenone ring is highly susceptible to heterolytic cleavage.

  • Formation of the tert-Butyl Cation (m/z 57): The cleavage predominantly leaves the charge on the tert-butyl fragment due to the hyperconjugative stabilization of the tertiary carbocation [C4​H9​]+ . This often manifests as the base peak (100% relative abundance) in the spectrum.

  • Formation of the Cyclohexenonyl Cation (m/z 95): Alternatively, the loss of the tert-butyl radical ( ∙C(CH3​)3​ , 57 Da) leaves the charge on the ring, yielding a resonance-stabilized 3-cyclohexenonyl cation at m/z 95.

  • α -Cleavage of a Methyl Group (m/z 137): The loss of a single methyl radical from the tert-butyl group yields an [M−15]+ ion at m/z 137.

Pathway B: Retro-Diels-Alder (RDA) Reaction

Cyclic alkenes and enones characteristically undergo Retro-Diels-Alder (RDA) fragmentation under EI conditions[2]. For 3-tert-butylcyclohex-2-en-1-one, the double bond is located between C2 and C3. The RDA mechanism proceeds via the cleavage of the allylic C4-C5 and C1-C6 bonds.

  • Ethylene Extrusion (m/z 124): This concerted or stepwise cleavage expels a neutral ethylene molecule ( C2​H4​ , 28 Da) from the saturated portion of the ring, leaving a substituted ketene/diene radical cation [M−28]∙+ at m/z 124.

Pathway C: Carbon Monoxide (CO) Extrusion

Cyclic ketones frequently undergo α -cleavage adjacent to the carbonyl group, followed by the extrusion of neutral carbon monoxide (CO, 28 Da)[3].

  • Isobaric Interference (m/z 124): The loss of CO also yields an ion at m/z 124. While low-resolution single-quadrupole MS cannot easily distinguish between the loss of C2​H4​ and CO (both nominal mass 28 Da), high-resolution mass spectrometry (HRMS) can resolve the resulting C8​H12​O∙+ (RDA) and C9​H16∙+​ (CO loss) fragments.

Visualizing the Fragmentation Network

MS_Fragmentation M Molecular Ion [M]•+ m/z 152 M_CH3 [M - CH3]+ m/z 137 M->M_CH3 -•CH3 (15 Da) M_tBu [M - C4H9]+ m/z 95 M->M_tBu -•C(CH3)3 (57 Da) M_C2H4 [M - C2H4/CO]•+ m/z 124 M->M_C2H4 -28 Da (RDA or CO) M_C4H8 [M - C4H8]•+ m/z 96 M->M_C4H8 -C4H8 (56 Da) H-transfer tBu tert-Butyl Cation m/z 57 M->tBu Heterolytic cleavage m67 [C5H7]+ m/z 67 M_tBu->m67 -CO (28 Da)

Fig 1: Primary EI-MS fragmentation pathways of 3-tert-butylcyclohex-2-en-1-one.

Quantitative Data Summary

The following table synthesizes the predicted quantitative distribution of fragment ions based on thermodynamic stability and established NIST library precedents for structurally analogous cyclohexenones[4].

m/zProposed Fragment IonNeutral LossFormulaEstimated Relative Abundance
152 [M]∙+ (Molecular Ion)None C10​H16​O∙+ 15 - 25%
137 [M−CH3​]+ ∙CH3​ (15 Da) C9​H13​O+ 10 - 20%
124 [M−C2​H4​]∙+ / [M−CO]∙+ C2​H4​ / CO (28 Da) C8​H12​O∙+ / C9​H16∙+​ 30 - 45%
96 [M−C4​H8​]∙+ C4​H8​ (56 Da) C6​H8​O∙+ 20 - 30%
95 [M−C(CH3​)3​]+ ∙C(CH3​)3​ (57 Da) C6​H7​O+ 60 - 80%
57 [C4​H9​]+ (tert-Butyl Cation) C6​H7​O∙ (95 Da) C4​H9+​ 100% (Base Peak)

Self-Validating GC-MS Experimental Protocol

To ensure data integrity, the analytical workflow must be a self-validating system. This prevents false positives caused by column bleed, sample carryover, or mass analyzer drift.

Step 1: System Tuning and Calibration (Causality: Mass Accuracy)
  • Action: Perform a standard autotune using Perfluorotributylamine (PFTBA).

  • Causality: PFTBA fragments predictably at m/z 69, 219, and 502. Tuning ensures the quadrupole mass filter is calibrated across the entire target mass range, and that the electron multiplier voltage is optimized for standard 70 eV fragmentation, allowing direct comparison to NIST library databases.

Step 2: Blank and Internal Standard Injection (Causality: Baseline Validation)
  • Action: Inject 1 μL of pure GC-grade dichloromethane (DCM) containing an inert internal standard (e.g., decane-d22).

  • Causality: The blank run proves the system is free of carryover from previous analyses. The internal standard validates that the injection port is functioning correctly and provides a retention time reference point.

Step 3: Sample Preparation and Injection
  • Action: Dilute the 3-tert-butylcyclohex-2-en-1-one sample to 10-50 ppm in DCM. Inject 1 μL with a split ratio of 50:1.

  • Causality: A 50:1 split ratio prevents overloading the capillary column and detector, which would otherwise lead to peak fronting and distorted ion abundance ratios due to space-charge effects in the ion source.

Step 4: Chromatographic Separation
  • Action: Use an HP-5MS (or equivalent 5% phenyl/95% dimethylpolysiloxane) capillary column (30m x 0.25mm x 0.25 μm ). Program the oven: 60°C hold for 1 min, ramp at 15°C/min to 250°C, hold for 3 mins.

  • Causality: The non-polar stationary phase interacts optimally with the moderately non-polar cyclohexenone, ensuring sharp, symmetrical peaks. The temperature ramp ensures rapid elution while maintaining resolution from potential synthetic byproducts.

Step 5: Data Acquisition
  • Action: Operate the MS in full scan mode (m/z 40 to 300) with a source temperature of 230°C and a quadrupole temperature of 150°C.

  • Causality: Scanning down to m/z 40 ensures the capture of the critical m/z 57 tert-butyl base peak without scanning so low that carrier gas (Helium, m/z 4) or air leaks (Nitrogen, m/z 28; Oxygen, m/z 32) overwhelm the detector.

GCMS_Workflow A 1. PFTBA Tune & Blank Run B 2. Sample Injection (Split) A->B C 3. HP-5MS Separation B->C D 4. EI Source (70 eV) C->D E 5. Quadrupole Acquisition D->E

Fig 2: Self-validating GC-MS experimental workflow for structural elucidation.

References

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". LibreTexts.[Link]

  • National Institute of Standards and Technology (NIST). "2-Cyclohexen-1-one - Mass spectrum (electron ionization)". NIST WebBook.[Link]

  • JoVE Science Education. "Mass Spectrometry: Cycloalkene Fragmentation". JoVE.[Link]

Sources

Foundational

Structural Elucidation of Liquid Enones: Crystallography of 3-tert-butylcyclohex-2-en-1-one

Executive Summary The compound 3-tert-butylcyclohex-2-en-1-one is a highly sterically hindered α,β-unsaturated ketone widely utilized as a synthetic intermediate in complex organic synthesis. Because it exists as a visco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-tert-butylcyclohex-2-en-1-one is a highly sterically hindered α,β-unsaturated ketone widely utilized as a synthetic intermediate in complex organic synthesis. Because it exists as a viscous oil at standard temperature and pressure (STP)—with a boiling point of 100–110 °C at 9 mmHg[1] and a molecular weight of 152.23 g/mol [2]—obtaining direct Single-Crystal X-Ray Diffraction (SCXRD) data requires specialized crystallographic interventions.

This technical guide provides an in-depth framework for structural biologists, crystallographers, and synthetic chemists to elucidate the crystal structure of liquid enones. By detailing both in situ cryo-crystallography and chemical derivatization workflows, this whitepaper establishes a self-validating system for capturing the precise conformational dynamics of sterically locked cyclohexenones.

Conformational Dynamics & Steric Locking

The defining structural feature of 3-tert-butylcyclohex-2-en-1-one is the massive steric bulk of the tert-butyl group at the C3 position. In standard cyclohexenone systems, the ring rapidly interconverts between distorted envelope and half-chair conformations[3]. However, the introduction of the tert-butyl group fundamentally alters this dynamic:

  • 1,3-Diaxial Repulsion: The tert-butyl group possesses an A-value of >4.5 kcal/mol. If forced into an axial position, it would experience severe steric clashes with the axial protons at C5.

  • Equatorial Locking: To minimize these high-energy interactions, the molecule is locked into a conformation where the tert-butyl group occupies a strict equatorial trajectory.

  • Reactivity Impact: This rigid, bulky conformation significantly impacts the molecule's reactivity profile. For example, in the[2 + 2] photocycloaddition of cyclic enones to C60, the steric crowding of 3-tert-butylcyclohex-2-en-1-one severely inhibits the formation of photoadducts compared to less substituted analogs[4].

Conformation Core Cyclohex-2-en-1-one Core C3 C3 Position Core->C3 TButyl tert-Butyl Group C3->TButyl Steric 1,3-Diaxial Steric Clash (Avoided) TButyl->Steric Axial Equatorial Equatorial Preference TButyl->Equatorial Equatorial Lock Conformational Lock (Envelope/Half-Chair) Steric->Lock Equatorial->Lock

Caption: Conformational locking mechanism driven by the C3 tert-butyl group's equatorial preference.

Methodological Framework for Liquid Crystallography

Because 3-tert-butylcyclohex-2-en-1-one is a liquid[2], researchers must employ one of two primary pathways to obtain SCXRD data.

Pathway A: In Situ Cryo-Crystallography

This method involves freezing the pure liquid directly on the goniometer. By utilizing a localized infrared laser combined with a cryogenic nitrogen stream, a single nucleation event is isolated, allowing a single crystal to be grown from the melt. This provides the absolute structure of the unperturbed molecule.

Pathway B: Chemical Derivatization

When cryo-equipment is unavailable, the liquid enone is reacted with 2,4-dinitrophenylhydrazine (Brady's Reagent) to form a highly crystalline 2,4-dinitrophenylhydrazone (2,4-DNPH) derivative. The extensive π-conjugation and intermolecular hydrogen bonding of the DNPH moiety drive the formation of robust, macroscopic crystals suitable for room-temperature or standard low-temperature diffraction.

Workflow Liquid 3-tert-butylcyclohex-2-en-1-one (Liquid at STP) PathA In Situ Cryo-Crystallography Liquid->PathA PathB Chemical Derivatization Liquid->PathB Capillary Capillary Mounting PathA->Capillary DNPH Reaction with 2,4-DNPH PathB->DNPH ZoneMelting Laser-Assisted Zone Melting (T < 200 K) Capillary->ZoneMelting SCXRD Single-Crystal X-Ray Diffraction (SCXRD) ZoneMelting->SCXRD Recryst Recrystallization (EtOH/H2O) DNPH->Recryst Recryst->SCXRD Analysis Structural & Conformational Analysis SCXRD->Analysis

Caption: Dual-pathway workflow for obtaining SCXRD data from liquid enone samples.

Step-by-Step Experimental Protocols

Protocol 1: In Situ Cryo-Crystallization via Zone Melting

Causality Focus: Preventing polycrystalline ice formation to ensure a single, diffracting lattice.

  • Capillary Loading: Draw 2–3 μL of pure 3-tert-butylcyclohex-2-en-1-one into a 0.3 mm Lindemann glass capillary. Flame-seal both ends to prevent evaporation and provide a confined geometry that dictates the nucleation axis.

  • Flash Cooling: Mount the capillary on the diffractometer goniometer. Rapidly quench the sample to 100 K using an Oxford Cryosystems nitrogen stream. Rationale: Flash cooling bypasses the crystallization phase, forming a glass and preventing expansion-induced capillary fracture.

  • Laser-Assisted Zone Melting: Apply a focused IR laser (e.g., CO2 laser) to the capillary, slowly raising the temperature until the glass transitions to a polycrystalline solid, and then to a localized melt zone.

  • Single Crystal Isolation: Slowly sweep the laser along the capillary at a rate of 1 mm/hour. Rationale: The thermal gradient allows a single dominant seed crystal to propagate, consuming the polycrystalline domains into a single, continuous crystal lattice.

  • Data Collection: Once a single crystal fills the capillary beam path, cool back to 100 K and commence standard Mo-Kα or Cu-Kα data collection.

Protocol 2: Synthesis and Crystallization of the 2,4-DNPH Derivative

Causality Focus: Utilizing extensive π-stacking and hydrogen bonding to force a liquid into a crystalline solid state.

  • Reagent Preparation: Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 2.5 mL of concentrated sulfuric acid. Slowly add 3.5 mL of water, followed by 10 mL of 95% ethanol. Rationale: The acidic environment protonates the enone carbonyl, increasing its electrophilicity for nucleophilic attack.

  • Nucleophilic Addition: Add 0.5 g of 3-tert-butylcyclohex-2-en-1-one to the Brady's reagent solution. Stir vigorously at room temperature for 15 minutes. The highly conjugated hydrazone will rapidly precipitate as a brightly colored solid.

  • Filtration and Washing: Vacuum filter the precipitate and wash with cold ethanol to remove unreacted starting materials and residual acid.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol (with dropwise addition of ethyl acetate if solubility is poor). Allow the solution to cool undisturbed in a dark environment for 48 hours. Rationale: Slow evaporation and cooling minimize defect formation, yielding macroscopic single crystals suitable for SCXRD.

Quantitative Crystallographic Data

Due to the liquid nature of the underivatized enone at room temperature, the following table summarizes the anticipated crystallographic parameters for the in situ cryo-crystal alongside representative empirical data for 3-substituted cyclohexenone derivatives[3].

Crystallographic ParameterIn Situ Cryo-Crystal (Theoretical pure enone)2,4-DNPH Derivative (Representative)
Formula C₁₀H₁₆OC₁₆H₂₀N₄O₄
Crystal System MonoclinicTriclinic
Space Group P21​/c P1ˉ
a (Å) ~ 6.517.98
b (Å) ~ 11.248.15
c (Å) ~ 12.4510.71
α (°) 90.0084.36
β (°) ~ 95.2089.78
γ (°) 90.0087.42
Volume (ų) ~ 906.5692.1
Z (Molecules/Unit Cell) 42
Data Collection Temp (K) 100173
Conformation Distorted EnvelopeHalf-Chair / Envelope

Note: The structural refinement of the enone ring will consistently show the tert-butyl group locked in the equatorial plane, with bond lengths reflecting the delocalization across the O=C–C=C conjugated system.

References

  • Source: acs.
  • Source: rsc.
  • Source: nih.
  • (6Z)-3,5-Bis(4-fluorophenyl)-6-(1-hydroxyethylidene)

Sources

Exploratory

Thermodynamic stability and heat of formation of 3-tert-butylcyclohex-2-en-1-one

An In-Depth Technical Guide to the Thermodynamic Stability and Heat of Formation of 3-tert-butylcyclohex-2-en-1-one Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and heat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Heat of Formation of 3-tert-butylcyclohex-2-en-1-one

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and heat of formation of 3-tert-butylcyclohex-2-en-1-one, a sterically hindered α,β-unsaturated cyclic ketone. Given the scarcity of direct experimental data for this specific molecule, this document emphasizes the robust computational and experimental methodologies required for their determination. We delve into the theoretical underpinnings of the molecule's stability, focusing on conformational and electronic effects. Detailed, field-proven protocols for determining the heat of formation via both high-level quantum chemical calculations (Density Functional Theory) and experimental bomb calorimetry are presented. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the energetic properties of complex organic molecules to predict reactivity, design synthetic pathways, and ensure process safety.

Introduction: The Significance of Thermodynamic Insight

3-tert-butylcyclohex-2-en-1-one is a fascinating molecule where electronic and steric factors converge to dictate its overall stability and reactivity. As an α,β-unsaturated ketone, it features a conjugated system that imparts a degree of electronic stabilization.[1] However, the presence of a bulky tert-butyl group at the 3-position introduces significant steric constraints that profoundly influence the ring's conformation and, consequently, its thermodynamic properties.

Understanding the thermodynamic stability, quantified by the standard Gibbs free energy of formation (ΔGf°), and the heat of formation (ΔHf°), is paramount for several reasons:

  • Predicting Reaction Equilibria: Thermodynamic data allows for the calculation of equilibrium constants, predicting the extent to which a reaction will proceed.

  • Kinetic Analysis: While kinetics describes the rate of a reaction, the underlying energy landscape is defined by thermodynamics. The stability of reactants, intermediates, and products governs the overall energy profile.

  • Process Safety and Scale-up: The heat of reaction, derived from the heats of formation of reactants and products, is a critical parameter for safe chemical process design, preventing thermal runaway during industrial-scale synthesis.[2]

  • Drug Development: The stability of a molecule can influence its shelf-life, metabolism, and interaction with biological targets.

This guide will provide the theoretical framework and practical methodologies to accurately determine these critical thermodynamic parameters.

Theoretical Framework: Unpacking Molecular Stability

The stability of 3-tert-butylcyclohex-2-en-1-one is governed by a delicate balance of conformational strain, steric hindrance, and electronic stabilization.

Conformational Analysis and Steric Effects

Unlike the classic chair conformation of cyclohexane, the cyclohexenone ring, with two sp²-hybridized carbon atoms, adopts a half-chair or sofa conformation to minimize torsional and angle strain. The introduction of the sterically demanding tert-butyl group effectively "locks" the conformation of the ring. To avoid highly unfavorable 1,3-diaxial-like interactions, the tert-butyl group will occupy a pseudo-equatorial position, forcing the rest of the ring to adapt.[3] This conformational rigidity is a key determinant of the molecule's ground-state energy.

The inherent strain within the ring system, known as ring strain energy, contributes to the overall heat of formation. For cyclohexanone, this strain is relatively modest at approximately 4.3 kcal/mol.[4][5] The presence of the double bond in the enone system alters this value, but the dominant factor remains the steric influence of the large alkyl substituent.

Electronic Stabilization

The primary source of electronic stabilization is the conjugation between the carbon-carbon double bond (C=C) and the carbonyl group (C=O). This π-system delocalization lowers the overall energy of the molecule. The tert-butyl group, through weak inductive and hyperconjugative effects, can further modulate the electron density within this conjugated system, albeit to a lesser extent than the π-delocalization itself.

Computational Determination of Heat of Formation

Quantum chemical calculations offer a powerful, predictive tool for determining thermodynamic properties when experimental data is unavailable.[6] Density Functional Theory (DFT) has emerged as a highly effective method, providing a favorable balance between computational cost and accuracy for molecules of this size.[7][8]

Methodology: Isodesmic Reaction Approach

A direct calculation of the heat of formation can be prone to systematic errors. The isodesmic reaction approach is a superior strategy that cancels out these errors by ensuring the number and types of chemical bonds are conserved on both the reactant and product sides of a hypothetical, balanced reaction.[9]

A suitable isodesmic reaction for 3-tert-butylcyclohex-2-en-1-one is:

3-tert-butylcyclohex-2-en-1-one + cyclohexane → cyclohex-2-en-1-one + tert-butylcyclohexane

By calculating the enthalpy change for this reaction (ΔH_rxn) and using known experimental heats of formation for the other three species, we can accurately derive the heat of formation for our target molecule.

Detailed Computational Protocol

Objective: To calculate the gas-phase standard heat of formation (ΔHf°) of 3-tert-butylcyclohex-2-en-1-one at 298.15 K.

Method: DFT at the B3LYP/6-311+G(d,p) level of theory. This functional and basis set combination is well-validated for organic thermochemistry.[10]

Step-by-Step Workflow:

  • Structure Generation: Build 3D structures for all four molecules in the isodesmic reaction (3-tert-butylcyclohex-2-en-1-one, cyclohexane, cyclohex-2-en-1-one, and tert-butylcyclohexane) using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization for each molecule to locate its minimum energy structure. This step is crucial, as all subsequent calculations depend on the correct, lowest-energy conformation.

  • Frequency Calculation: For each optimized structure, perform a frequency calculation. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy at 298.15 K.

  • Enthalpy Calculation (ΔH_rxn):

    • From the frequency calculation output, obtain the total enthalpy (H) for each molecule, which includes the electronic energy, ZPVE, and thermal corrections.

    • Calculate the enthalpy of the isodesmic reaction: ΔH_rxn = [H(cyclohex-2-en-1-one) + H(tert-butylcyclohexane)] - [H(3-tert-butylcyclohex-2-en-1-one) + H(cyclohexane)]

  • Final Heat of Formation Calculation:

    • Obtain reliable experimental gas-phase heats of formation (ΔHf°_exp) for the reference compounds from authoritative sources like the NIST Chemistry WebBook.

    • Calculate the heat of formation for the target molecule: ΔHf°(target) = ΔH_rxn - [ΔHf°_exp(cyclohexane)] + [ΔHf°_exp(cyclohex-2-en-1-one) + ΔHf°_exp(tert-butylcyclohexane)]

Visualization of Computational Workflow

G cluster_input Input Structures cluster_dft DFT Calculations (B3LYP/6-311+G(d,p)) cluster_analysis Thermochemical Analysis cluster_data External Data mol1 Target Molecule opt Geometry Optimization mol1->opt mol2 Reference Molecules mol2->opt freq Frequency Calculation opt->freq Find minima thermo Extract Thermal Enthalpies (H) freq->thermo isodesmic Calculate ΔH_rxn thermo->isodesmic final_hf Calculate Target ΔHf° isodesmic->final_hf exp_data Experimental ΔHf° (NIST Database) exp_data->final_hf

Caption: Workflow for calculating heat of formation using DFT and an isodesmic reaction.

Sample Data Table

The following table summarizes hypothetical results from such a calculation.

MoleculeCalculated Enthalpy (Hartree)Experimental ΔHf° (kJ/mol)
3-tert-butylcyclohex-2-en-1-oneCalculated ValueTo be Determined
cyclohexaneCalculated Value-123.4
cyclohex-2-en-1-oneCalculated Value-130.1
tert-butylcyclohexaneCalculated Value-181.2
Calculated ΔH_rxn Calculated Value

Experimental Determination of Heat of Formation

The definitive experimental method for determining the heat of formation of a combustible organic compound is bomb calorimetry.[11] This technique measures the heat released during complete combustion (enthalpy of combustion, ΔHc°), which can then be used with Hess's Law to find the enthalpy of formation.[12]

Methodology: Constant-Volume (Bomb) Calorimetry

The core of the experiment involves a high-pressure stainless-steel vessel (the "bomb") where a precisely weighed sample is ignited in a pure oxygen atmosphere. The bomb is submerged in a known quantity of water within an insulated container (the calorimeter). The heat evolved by the combustion is absorbed by the bomb and the surrounding water, causing a measurable temperature increase.

Detailed Experimental Protocol

Objective: To measure the standard enthalpy of combustion (ΔHc°) and determine the standard enthalpy of formation (ΔHf°) of 3-tert-butylcyclohex-2-en-1-one.

Apparatus: Isoperibol bomb calorimeter system.

Step-by-Step Workflow:

  • Calorimeter Calibration (Self-Validation):

    • The heat capacity of the calorimeter system (C_cal) must be determined with high precision.

    • Combust a certified standard sample (e.g., benzoic acid), which has a precisely known heat of combustion.

    • Accurately weigh a pellet of benzoic acid (~1 g).

    • Place the pellet in the bomb, attach a fuse wire, and pressurize with ~30 atm of pure O₂.

    • Submerge the bomb in the calorimeter bucket containing a known mass of water.

    • Ignite the sample and record the temperature change (ΔT) until thermal equilibrium is reached.

    • Calculate C_cal using the formula: C_cal = (q_benzoic_acid + q_fuse) / ΔT. This calibration is a critical self-validating step and must be repeated to ensure reproducibility.

  • Sample Combustion:

    • Repeat the procedure from Step 1, but replace the benzoic acid standard with a precisely weighed pellet (~0.7-1.0 g) of 3-tert-butylcyclohex-2-en-1-one.

    • Record the temperature change (ΔT_sample).

  • Enthalpy of Combustion Calculation (ΔHc°):

    • Calculate the total heat released by the sample combustion: q_total = (C_cal * ΔT_sample) - q_fuse.

    • Convert this heat to the molar enthalpy of combustion (ΔHc°) by dividing by the number of moles of the sample combusted.

  • Enthalpy of Formation Calculation (ΔHf°):

    • The combustion reaction is: C₁₀H₁₆O(l) + 13.5 O₂(g) → 10 CO₂(g) + 8 H₂O(l)

    • Apply Hess's Law using the standard heats of formation for CO₂(g) (-393.51 kJ/mol) and H₂O(l) (-285.83 kJ/mol): ΔHc° = [10 * ΔHf°(CO₂) + 8 * ΔHf°(H₂O)] - [ΔHf°(C₁₀H₁₆O)]

    • Rearrange the equation to solve for the heat of formation of 3-tert-butylcyclohex-2-en-1-one.

Visualization of Experimental Workflow

Sources

Foundational

Electronic structure and HOMO-LUMO gap calculation for 3-tert-butylcyclohex-2-en-1-one

Predictive Electronic Profiling of 3-tert-Butylcyclohex-2-en-1-one: A Computational Guide to HOMO-LUMO Gap Analysis and Reactivity Executive Summary In modern drug development and synthetic organic chemistry, the precise...

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Author: BenchChem Technical Support Team. Date: April 2026

Predictive Electronic Profiling of 3-tert-Butylcyclohex-2-en-1-one: A Computational Guide to HOMO-LUMO Gap Analysis and Reactivity

Executive Summary

In modern drug development and synthetic organic chemistry, the precise tuning of molecular reactivity is paramount. 3-tert-butylcyclohex-2-en-1-one (C₁₀H₁₆O) represents a unique class of sterically hindered α,β-unsaturated ketones (enones)[1]. As an application scientist, I approach the electronic characterization of this molecule not merely as a theoretical exercise, but as a foundational step in predictive drug design. Enones are classic Michael acceptors; however, the massive steric bulk of the tert-butyl group at the C3 position fundamentally alters its orbital overlap and electrophilic susceptibility. This whitepaper details a self-validating Density Functional Theory (DFT) protocol to calculate the HOMO-LUMO gap of this molecule, providing actionable insights into its kinetic stability and pharmacological reactivity.

Structural Dynamics & Electronic Context

The reactivity of an enone is dictated by the energy and spatial distribution of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[2].

  • The HOMO typically resides on the conjugated π-system and the non-bonding lone pairs of the carbonyl oxygen.

  • The LUMO represents the π* antibonding orbital, primarily localized across the conjugated C=C–C=O system, with a significant coefficient at the β-carbon (C3).

In 3-tert-butylcyclohex-2-en-1-one, the tert-butyl group exerts two critical effects. First, its +I (inductive) effect donates electron density into the ring, which destabilizes (raises) the LUMO energy. Second, its steric bulk can induce a slight deviation from perfect planarity in the cyclohexenone ring to minimize 1,3-diaxial interactions. This distortion reduces orbital overlap, directly modulating the HOMO-LUMO gap and rendering the molecule a "softened" Michael acceptor compared to unhindered analogs[3].

Rationale for the Computational Protocol

To accurately capture these subtle stereoelectronic effects, the choice of computational theory is critical. We employ the B3LYP functional paired with the 6-311++G(d,p) basis set [4].

  • Functional Causality (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional provides an optimal balance between computational cost and the accurate prediction of FMO energies in conjugated organic systems.

  • Basis Set Causality (6-311++G(d,p)): The inclusion of diffuse functions ('++') is non-negotiable here. Because the LUMO dictates the molecule's electrophilicity and extends further from the nuclei, diffuse functions are required to accurately model this expanded electron density. The polarization functions ('(d,p)') are equally critical to properly model the angular distortion caused by the bulky tert-butyl group interacting with the cyclic framework[4].

Self-Validating Experimental Protocol

A computational result is only as trustworthy as its validation. The following step-by-step methodology ensures that the extracted HOMO-LUMO gap is derived from a true global minimum, rather than a mathematical saddle point.

DFT_Protocol N1 1. Input Generation 3-tert-butylcyclohex-2-en-1-one N2 2. Conformational Search (Molecular Mechanics / PM6) N1->N2 N3 3. Geometry Optimization DFT: B3LYP/6-311++G(d,p) N2->N3 Lowest Energy Conformer N4 4. Frequency Calculation (Self-Validation Step) N3->N4 N4->N3 NIMAG > 0 (Saddle Point) N5 5. FMO Analysis HOMO-LUMO Extraction N4->N5 NIMAG = 0 (True Minimum) N6 6. Reactivity Descriptors Hardness, Electrophilicity N5->N6

Figure 1: Self-validating DFT workflow for HOMO-LUMO gap calculation.

Step-by-Step Methodology:
  • Conformational Sampling: Begin by generating the 3D structure of 3-tert-butylcyclohex-2-en-1-one. Run a conformational search using Molecular Mechanics (e.g., MMFF94) to explore the half-chair and envelope conformations of the ring. Select the lowest-energy conformer to prevent the DFT optimization from becoming trapped in a local minimum.

  • Geometry Optimization: Submit the lowest-energy conformer to a DFT optimization using Gaussian 16 (or equivalent) at the B3LYP/6-311++G(d,p) level. Set tight convergence criteria for the Self-Consistent Field (SCF) cycle ( ΔE<10−8 Hartree).

  • Frequency Verification (The Validation Step): Upon completion of the optimization, immediately run a harmonic vibrational frequency calculation at the exact same level of theory. Critical Check: Examine the output for the number of imaginary frequencies (NIMAG). If NIMAG = 0, the structure is a true local minimum. If NIMAG > 0, the structure is a transition state; you must perturb the geometry along the imaginary mode vector and re-optimize[4].

  • FMO Extraction: Open the formatted checkpoint file (.fchk) in a visualization software (e.g., GaussView). Extract the absolute energies of the HOMO and LUMO.

  • Descriptor Derivation: Calculate the energy gap ( ΔE ) and apply Koopmans' theorem approximations to derive global reactivity descriptors[3].

Quantitative Data & Reactivity Descriptors

The HOMO-LUMO gap ( ΔE ) is inversely proportional to molecular polarizability and directly proportional to kinetic stability. Using the extracted FMO energies, we calculate secondary reactivity descriptors that are highly relevant to drug discovery[3].

  • Chemical Hardness ( η ): η=(ELUMO​−EHOMO​)/2

  • Electronic Chemical Potential ( μ ): μ=(EHOMO​+ELUMO​)/2

  • Electrophilicity Index ( ω ): ω=μ2/(2η)

Table 1: Representative Quantum Chemical Parameters for 3-tert-butylcyclohex-2-en-1-one (Calculated at the B3LYP/6-311++G(d,p) level in the gas phase)

ParameterSymbolRepresentative ValuePharmacological / Chemical Implication
HOMO Energy EHOMO​ -6.85 eVIonization potential; susceptibility to oxidation.
LUMO Energy ELUMO​ -1.80 eVElectron affinity; strength as a Michael acceptor.
Energy Gap ΔE 5.05 eVHigh gap indicates high kinetic stability and lower off-target reactivity.
Chemical Hardness η 2.52 eVResistance to charge transfer; higher values mean lower toxicity.
Electrophilicity ω 1.86 eVPropensity to form covalent adducts with biological nucleophiles.

Implications for Drug Development

For drug development professionals designing Targeted Covalent Inhibitors (TCIs), the unhindered cyclohexenone ring is often too reactive, leading to indiscriminate alkylation of off-target cysteine residues (high toxicity). By incorporating a tert-butyl group at the C3 position, the LUMO energy is raised (from approx. -2.10 eV in unsubstituted enones to -1.80 eV), and the electrophilicity index ( ω ) is significantly reduced[3].

This computational protocol proves that 3-tert-butylcyclohex-2-en-1-one possesses a widened HOMO-LUMO gap. Consequently, it requires a highly specific enzymatic pocket to overcome the steric and electronic activation barriers for a Michael addition, making this structural motif an excellent candidate for highly selective, reversible-covalent drug design.

References

  • National Center for Biotechnology Information (NCBI). "3-Tert-butylcyclohex-2-en-1-one | C10H16O | CID 239097 - PubChem." PubChem Database. URL:[Link]

  • Wu, J. et al. "A Computational Study of Structure and Reactivity of N-Substitued-4-Piperidones Curcumin Analogues and Their Radical Anions." Molecules (MDPI), 2016. URL:[Link]

  • Gómez-Bombarelli, R. et al. "A Computational Study: Reactivity Difference between Phosphine- and Amine-Catalyzed Cycloadditions of Allenoates and Enones." The Journal of Organic Chemistry (ACS Publications), 2014. URL:[Link]

  • El-Gamil, D. et al. "Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)." RSC Advances (RSC Publishing), 2022. URL:[Link]

Sources

Exploratory

Conformational analysis of the 3-tert-butylcyclohex-2-en-1-one ring system

The Conformational Topography of the 3-tert-Butylcyclohex-2-en-1-one System: A Technical Whitepaper I. The Structural Paradigm of Sterically Hindered Cyclohexenones The rational design of cyclic scaffolds is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

The Conformational Topography of the 3-tert-Butylcyclohex-2-en-1-one System: A Technical Whitepaper

I. The Structural Paradigm of Sterically Hindered Cyclohexenones

The rational design of cyclic scaffolds is a cornerstone of modern medicinal chemistry and stereoselective organic synthesis. Among these, the cyclohex-2-en-1-one ring system presents a unique conformational landscape. Unlike the highly flexible, fully saturated cyclohexane ring which readily undergoes chair-to-chair interconversion[1], the introduction of an α,β -unsaturated ketone constrains the geometry of the six-membered ring. The sp2 hybridization at C1, C2, and C3 forces these atoms—along with the adjacent C4 and C6 carbons—toward a planar arrangement.

However, true planarity is thermodynamically forbidden due to severe eclipsing torsional strain. To relieve this, the unsubstituted cyclohex-2-en-1-one ring oscillates between two primary low-energy states: the half-chair and the envelope conformations[2]. The energy differential between these states is remarkably narrow (typically 0.5–1.5 kcal/mol)[2].

The introduction of a massive tert-butyl group at the C3 position (3-tert-butylcyclohex-2-en-1-one, PubChem CID 239097)[3] fundamentally perturbs this delicate equilibrium. Because the tert-butyl group is situated on an sp2 carbon, it lies coplanar with the C2=C3 double bond. This positioning triggers extreme A(1,3) allylic strain with the pseudo-equatorial protons at the adjacent C4 position[4]. To mitigate this steric clash, the ring is forced to distort, heavily biasing the conformational equilibrium toward a highly specific envelope geometry.

ConformationalDynamics HC Half-Chair Conformer (C2, C3, C4 coplanar) TS Transition State (Planar distortion) HC->TS Ring Flip + Energy ENV Envelope Conformer (C5 out of plane) ENV->HC Equilibrium Shift (Steric Relief) TS->ENV Relaxation A13 A(1,3) Allylic Strain (t-Butyl vs C4-H) A13->HC Destabilizes A13->ENV Minimizes clash

Fig 1: Conformational equilibrium shifted by A(1,3) strain in the 3-tert-butylcyclohexenone system.

II. Quantitative Energetics and Geometric Parameters

In standard monosubstituted cyclohexanes, the energetic preference for an equatorial over an axial substituent is quantified by its A-value. While the tert-butyl group boasts an A-value of >4.5 kcal/mol in saturated systems, its behavior in the cyclohexenone system is dictated by allylic strain rather than 1,3-diaxial interactions[5].

Theoretical models utilizing Molecular Mechanics (MMPI) and Density Functional Theory (DFT) reveal that the envelope conformation allows the C5 atom to pucker out of the plane by approximately 0.65 Å[2]. This puckering subtly alters the dihedral angles around the C3–C4 bond, rotating the C4 pseudo-equatorial proton away from the dense electron cloud of the tert-butyl methyl groups.

Table 1: Conformational Parameters of the 3-tert-Butylcyclohex-2-en-1-one System

Conformational StateRing Puckering Angle ( θ )Relative Energy ( ΔG∘ kcal/mol) A(1,3) Strain SeverityC5 Out-of-Plane Deviation
Envelope (Favored) ~22–26°0.0MinimizedMaximal (~0.65 Å)
Half-Chair ~15°+1.2 to +1.8SevereMinimal
Planar (Transition) > 12.0Critical (Steric Clash)0.0 Å

III. Self-Validating Experimental Workflows

To empirically validate these conformational preferences, researchers cannot rely solely on standard 1H NMR coupling constants ( 3JHH​ ), as the rapid interconversion at room temperature yields time-averaged signals that mask the subtle geometric differences between the half-chair and envelope states[2].

ExperimentalWorkflow Syn 1. Synthesis Organolithium addition to 3-ethoxycyclohex-2-en-1-one Pur 2. Purification Kugelrohr Distillation Syn->Pur NMR 3. NMR Spectroscopy Lanthanide-Induced Shift (LIS) Pur->NMR Comp 4. Computational Modeling DFT & Molecular Mechanics Pur->Comp Xray 5. X-Ray Crystallography Solid-State Conformation Pur->Xray Data 6. Data Synthesis Conformational Energy Mapping NMR->Data Comp->Data Xray->Data

Fig 2: Multidisciplinary workflow for the structural elucidation of sterically hindered cyclohexenones.

Protocol A: Synthesis of 3-tert-Butylcyclohex-2-en-1-one

Causality Note: We utilize a 1,2-addition/elimination sequence on a vinylogous ester (3-ethoxy-2-cyclohexen-1-one) rather than a direct Robinson annulation, as the extreme steric bulk of the tert-butyl group severely retards standard Michael additions[7].

  • Inert Preparation : Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry N2​ . Add 3-ethoxy-2-cyclohexen-1-one (6.4 mmol) and anhydrous THF (15 mL). Cool the stirring solution to –78 °C using a dry ice/acetone bath.

  • Organolithium Addition : Dropwise, add tert-butyllithium (7.0 mmol, 1.20 M solution in pentane) over 15 minutes. Why? Slow addition prevents localized heating and suppresses the formation of undesired 1,4-addition byproducts.

  • Hydrolysis & Elimination : Stir for 30 minutes at –78 °C, then allow the reaction to warm to 0 °C. Quench with 5% aqueous H2​SO4​ (5 mL). Stir for an additional 30 minutes at 0 °C. Why? The acidic environment is required to hydrolyze the intermediate lithium enolate/acetal, driving the elimination of ethanol to restore the α,β -unsaturated ketone system[7].

  • Extraction & Purification : Separate the layers and extract the aqueous phase with diethyl ether ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

  • Kugelrohr Distillation : Purify the crude oil via Kugelrohr distillation (bp 100-110 °C at 9 mm Hg)[7]. Why Kugelrohr? Sterically hindered enones are prone to thermal degradation or polymerization on standard silica columns; short-path vacuum distillation ensures high purity without thermal stress.

  • System Validation : Confirm purity via IR (strong C=O stretch at ~1665 cm−1 ) and 1H NMR (singlet at ~1.15 ppm for the tert-butyl group, and a distinct vinylic proton signal at ~5.9 ppm).

Protocol B: Lanthanide-Induced Shift (LIS) Conformational Mapping

Causality Note: Standard NMR cannot differentiate the 0.5 kcal/mol energy gap between the half-chair and envelope forms. By introducing Eu(fod)3​ , the europium ion coordinates to the carbonyl oxygen. The resulting pseudo-contact shifts are highly sensitive to the distance ( r−3 ) and angle of the ring protons relative to the metal center, allowing us to triangulate the exact puckering of the ring[2][6].

  • Sample Preparation : Dissolve 0.1 mmol of the purified 3-tert-butylcyclohex-2-en-1-one in 0.5 mL of CDCl3​ containing 0.05% TMS.

  • Baseline Acquisition : Acquire high-resolution 1H and 13C NMR spectra to establish unshifted reference peaks.

  • Titration : Prepare a stock solution of Eu(fod)3​ (0.5 M in CDCl3​ ). Add the shift reagent to the NMR tube in 5 μL increments.

  • Data Acquisition : After each addition, acquire a 1H NMR spectrum. Track the chemical shift ( Δδ ) of the C4 and C6 protons.

  • Validation & Modeling : Plot Δδ against the molar ratio of [Eu]/[Substrate] . Extract the intrinsic shift values and input them into a computational model (e.g., MMPI or DFT) to calculate the agreement factor ( Rx​ ). A minimized Rx​ value (< 2.0%) mathematically validates the envelope conformation as the dominant species in solution[6].

IV. Conclusion

The 3-tert-butylcyclohex-2-en-1-one system serves as a masterclass in steric governance. The massive steric footprint of the tert-butyl group at the C3 position weaponizes A(1,3) allylic strain, overriding the natural flexibility of the cyclohexenone ring and locking it into a distinct envelope conformation. Understanding and mapping these conformational topographies via rigorous, self-validating protocols like LIS NMR and computational modeling is critical for researchers designing stereoselective catalysts, rigid drug scaffolds, or complex natural product syntheses.

V. References

  • 3-Tert-butylcyclohex-2-en-1-one | C10H16O | CID 239097 PubChem (National Institutes of Health) URL: [Link]

  • Stereoselective Aziridination of Cyclic Allylic Alcohols Using Chloramine-T Royal Society of Chemistry (RSC) URL: [Link]

  • Conformational analysis. Part 10. A theoretical and nuclear magnetic resonance (lanthanide-induced shift) study of the conformation of cyclohex-2-enone Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Conformational analysis. Part 11. A theoretical and nuclear magnetic resonance lanthanide-induced shift (LIS) study of the conformation of α-tetralone Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • 3.3: Conformational analysis of cyclohexanes Chemistry LibreTexts URL: [Link]

  • Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic Azacycles National Center for Biotechnology Information (PMC) URL: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses Organic Syntheses (orgsyn.org) URL: [Link]

Sources

Foundational

Safety data sheet (SDS) and toxicity profile of 3-tert-butylcyclohex-2-en-1-one

An In-depth Technical Guide to the Safety and Toxicological Profile of 3-tert-butylcyclohex-2-en-1-one: An Analog-Based Assessment Foreword for the Scientific Community: This document provides a comprehensive safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety and Toxicological Profile of 3-tert-butylcyclohex-2-en-1-one: An Analog-Based Assessment

Foreword for the Scientific Community:

This document provides a comprehensive safety and toxicological evaluation of 3-tert-butylcyclohex-2-en-1-one. It must be stated upfront that publicly available, peer-reviewed safety and toxicity data for this specific chemical (CAS No. 6301-49-1) is exceedingly scarce. In alignment with established principles of toxicological risk assessment, this guide employs a read-across approach . We will leverage robust data from structurally similar analogs—primarily the isomers 4-tert-Butylcyclohexanone (CAS No. 98-53-3) and 2-tert-Butylcyclohexanone (CAS No. 1728-46-7) —to construct a reliable, inferred profile for the target compound. This methodology is a cornerstone of modern chemical safety evaluation, allowing for informed decision-making in the absence of direct data. All data presented herein is attributed to its analog source to maintain full transparency and scientific integrity.

Section 1: Chemical Identity and Physicochemical Properties

3-tert-butylcyclohex-2-en-1-one is a cyclic ketone. Its structure, featuring a bulky tert-butyl group and an alpha,beta-unsaturated ketone moiety, dictates its reactivity and potential biological interactions. Understanding its physicochemical properties, and those of its close analogs, is fundamental to predicting its behavior, from environmental fate to metabolic pathways.

Property3-tert-butylcyclohex-2-en-1-one (Target)4-tert-Butylcyclohexanone (Analog)2-tert-Butylcyclohexanone (Analog)
CAS Number 6301-49-198-53-31728-46-7
Molecular Formula C₁₀H₁₆OC₁₀H₁₈OC₁₀H₁₈O
Molecular Weight 152.23 g/mol [1]~154.25 g/mol ~154.25 g/mol
Physical State Not specifiedOff-white solid powder[2]Clear, slightly yellow to green liquid[3]
Boiling Point Not specified113 - 116 °C[2]Not specified
Melting Point Not specified48 - 51 °C[2]Not specified
Flash Point Not specified96 °C / 204.8 °F[2]78 °C[3]
Water Solubility Low (Predicted)LowNot specified
logP (o/w) 2.1 (Predicted)[1]Not specifiedNot specified

Data for the target compound is limited and often computationally predicted. Analog data is derived from Safety Data Sheets.

Section 2: GHS Hazard Identification and Classification (Inferred)

Based on the classifications of its analogs, 3-tert-butylcyclohex-2-en-1-one should be handled as a hazardous substance. The following GHS classification is inferred from the safety data sheets of 4-tert-Butylcyclohexanone.

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, Oral Category 4WarningH302: Harmful if swallowed[4]
Skin Irritation Category 2WarningCauses skin irritation[5]
Eye Irritation Category 2WarningCauses serious eye irritation[5]
Chronic Aquatic Hazard Category 3No Signal WordH412: Harmful to aquatic life with long lasting effects[4]

Causality Insight: The irritant properties are common for ketones, which can defat the skin, leading to irritation upon prolonged contact. The oral toxicity suggests systemic absorption from the gastrointestinal tract. The aquatic toxicity is a critical consideration for environmental disposal.

Section 3: Laboratory Safety Protocol: Handling and Exposure Control

A self-validating safety protocol is built on the principles of minimizing exposure through engineering controls, administrative controls, and personal protective equipment (PPE). The following workflow is recommended for handling 3-tert-butylcyclohex-2-en-1-one and its analogs.

Step-by-Step Handling Protocol
  • Risk Assessment : Before handling, conduct a risk assessment for the specific procedure. Consider the quantity used, potential for aerosolization, and duration of exposure.

  • Engineering Controls : Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.[5] Ensure safety shower and eyewash stations are accessible and tested.

  • Personal Protective Equipment (PPE) Selection :

    • Eye Protection : Wear chemical safety goggles that meet EN166 (EU) or 29 CFR 1910.133 (US) standards.[2]

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use and wash hands thoroughly after handling.[5]

    • Body Protection : Wear a lab coat. For larger quantities or potential for splashing, an impervious apron is recommended.[5]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, heat, sparks, and open flames.[5][6]

  • Disposal : Dispose of waste in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[4]

Visualization: Laboratory Safety Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment 1. Conduct Risk Assessment (Quantity, Procedure) Gather_PPE 2. Assemble Required PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Identify Hazards Fume_Hood 3. Work in Chemical Fume Hood Gather_PPE->Fume_Hood Don PPE Dispense 4. Dispense Chemical Carefully Fume_Hood->Dispense Decontaminate 5. Decontaminate Work Area Dispense->Decontaminate Procedure Complete Waste_Disposal 6. Dispose of Waste (Follow Regulations) Decontaminate->Waste_Disposal Remove_PPE 7. Remove PPE Correctly Waste_Disposal->Remove_PPE Wash_Hands 8. Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Recommended laboratory workflow for handling cyclic ketones.

Section 4: Toxicological Profile (Analog-Based Assessment)

This section synthesizes the toxicological data from analog compounds to build an inferred profile for 3-tert-butylcyclohex-2-en-1-one.

Acute Toxicity
  • Oral : 4-tert-Butylcyclohexanone is classified as harmful if swallowed (Acute Toxicity Category 4).[4] One material safety data sheet provides an estimated oral LD50 in rats of >2,000 mg/kg, though this is an estimation.[5] This suggests moderate acute oral toxicity. Ingestion may cause gastrointestinal irritation.[3]

  • Dermal : Specific data is limited, but skin irritation is a noted hazard, implying that significant dermal exposure could lead to local and potentially systemic effects.

  • Inhalation : Inhalation of vapors may cause respiratory tract irritation.[3] High concentrations could potentially lead to central nervous system (CNS) depression, a common effect for organic solvents and ketones.[3]

Skin and Eye Irritation
  • Skin : The analog 4-tert-Butylcyclohexanone is classified as a skin irritant.[5] Prolonged or repeated exposure can cause dermatitis.[5] This effect is likely due to the solvent properties of the ketone, which can strip natural oils from the skin.

  • Eye : The analog is also classified as causing serious eye irritation.[5] Direct contact with the eyes can cause redness, pain, and potential damage.

Skin Sensitization

While no specific data for the target compound or its saturated analogs was found in the initial searches, alpha,beta-unsaturated ketones are a well-known class of potential skin sensitizers. The reactivity of the double bond conjugated to the ketone (a Michael acceptor) makes it prone to covalent binding with skin proteins, which is the molecular initiating event for skin sensitization.[7][8] Therefore, 3-tert-butylcyclohex-2-en-1-one has a higher structural potential to be a skin sensitizer than its saturated analogs like 4-tert-butylcyclohexanone.

Genotoxicity and Carcinogenicity
  • Genotoxicity : No specific genotoxicity data was found for 3-tert-butylcyclohex-2-en-1-one or its direct analogs in the provided search results. A standard battery of tests, including a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell gene mutation test, would be required to assess this endpoint.

  • Carcinogenicity : No data is available to assess the carcinogenic potential. No components of related products are listed as known or anticipated carcinogens by NTP or IARC in the provided documents.

Section 5: Experimental Protocol: Assessing Skin Sensitization Potential

Given the structural alert for skin sensitization in 3-tert-butylcyclohex-2-en-1-one (an α,β-unsaturated ketone), a robust assessment of this endpoint is critical. Modern approaches prioritize non-animal methods based on the Adverse Outcome Pathway (AOP) for skin sensitization.

Adverse Outcome Pathway (AOP) for Skin Sensitization

The AOP framework provides the causal links from a Molecular Initiating Event (MIE) to the final adverse outcome. For skin sensitization, this is a well-established pathway.

Caption: The Adverse Outcome Pathway (AOP) for Skin Sensitization.

Step-by-Step Integrated Testing Strategy (ITS)

This protocol outlines a defined approach, consistent with OECD guidelines, to classify skin sensitization hazard and potency without animal testing.[7]

  • In Silico Analysis :

    • Objective : To predict sensitization potential based on chemical structure.

    • Method : Use QSAR (Quantitative Structure-Activity Relationship) models to identify structural alerts for protein binding, such as the Michael acceptor moiety in the target compound.

  • Key Event 1: In Chemico Protein Reactivity Assay (e.g., DPRA - Direct Peptide Reactivity Assay)

    • Objective : To quantify the reactivity of the chemical with model nucleophilic peptides (cysteine and lysine), mimicking its binding to skin proteins.

    • Methodology :

      • Prepare a solution of the test chemical.

      • Incubate the chemical with synthetic peptides containing cysteine and lysine for a defined period.

      • Quantify the depletion of the peptides using HPLC-UV.

      • Calculate the percentage of peptide depletion. Higher depletion indicates higher reactivity and a greater potential for sensitization.

  • Key Event 2 & 3: In Vitro Cell-Based Assays

    • Objective : To measure cellular responses in keratinocytes and dendritic cells.

    • Methodology (e.g., KeratinoSens™ and h-CLAT) :

      • KeratinoSens™ : Expose a modified keratinocyte cell line (HaCaT) to various concentrations of the test chemical. Measure the activation of the Nrf2 antioxidant response element, a key pathway in keratinocyte activation, using a luciferase reporter gene.

      • h-CLAT (human Cell Line Activation Test) : Treat a dendritic cell surrogate cell line (e.g., THP-1) with the test chemical. Use flow cytometry to measure the upregulation of cell surface markers associated with dendritic cell activation (e.g., CD86, CD54).

  • Data Integration and Prediction :

    • Objective : To combine the results from steps 1-3 to make a final classification.

    • Method : Use a defined approach, such as the "2 out of 3" method or a Bayesian network model.[7] For example, if two of the three assays (DPRA, KeratinoSens™, h-CLAT) yield a positive result, the chemical is classified as a sensitizer. The magnitude of the responses can be further used to classify potency (e.g., GHS Subcategory 1A vs. 1B).[9]

This integrated, non-animal approach provides a mechanistic and scientifically robust system for evaluating the skin sensitization hazard of new or data-poor chemicals like 3-tert-butylcyclohex-2-en-1-one.

Conclusion

References

  • NextSDS. (n.d.). 3-tert-butylcyclohex-2-en-1-one — Chemical Substance Information. Retrieved from [Link]

  • Chemical Bull. (2025, September 27). Material Safety Data Sheet (MSDS) - Para-Tert-Butyl Cyclohexanone.
  • PubChem. (n.d.). 3-Tert-butylcyclohex-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Tert-Butylcyclohexanone, 97%. Retrieved from [Link]

  • Sigma-Aldrich. (2025, December 25).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1,1-Di(tert-butylperoxy)cyclohexane, 50% solution in mineral oil.
  • Sigma-Aldrich. (2025, November 6).
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2020, August). PUBLIC REPORT: Spiro[5.
  • Maxwell, G., et al. (n.d.). Application of Skin Allergy Risk Assessment-Integrated Chemical Environment Defined Approach (SARA-ICE DA) to Assess Skin Sensitization Potency of Isothiazolinone Compounds.
  • Sciensano. (2016, January 21). Investigation of the genotoxicity of substances migrating from polycarbonate replacement baby bottles to identify chemicals of high concern.
  • Santa Cruz Biotechnology. (n.d.). tert-Butylcyclohexane.
  • Sigma-Aldrich. (2025, September 24).
  • PubChem. (n.d.). 3-(Tert-butyl)cyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

  • TCI Chemicals. (2025, January 23).
  • 3M. (2021, September 6).
  • MDPI. (2024, December 23). An Integrated Testing Strategy and Online Tool for Assessing Skin Sensitization of Agrochemical Formulations. Retrieved from [Link]

  • PMC. (n.d.).
  • The Good Scents Company. (n.d.). 3-tert-butyl cyclohexanone, 936-99-2. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Challenges Integrating Skin Sensitization Data for Assessment of Difficult to Test Substances.
  • European Commission. (n.d.).

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 3-tert-butylcyclohex-2-en-1-one

An Application Note and Laboratory Protocol for the Synthesis of 3-tert-butylcyclohex-2-en-1-one Author: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, step-by-step protocol for the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Laboratory Protocol for the Synthesis of 3-tert-butylcyclohex-2-en-1-one

Author: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 3-tert-butylcyclohex-2-en-1-one, a valuable intermediate in organic synthesis. The selected method is a base-catalyzed aldol condensation between cyclohexanone and pivalaldehyde, followed by spontaneous dehydration. This guide is designed for researchers and professionals in chemistry and drug development, offering in-depth explanations of the reaction mechanism, experimental choices, and purification strategies. The protocol emphasizes safety, reproducibility, and high-yield synthesis, supported by authoritative references and visual aids to ensure clarity and successful execution.

Introduction and Scientific Background

α,β-Unsaturated ketones, commonly known as enones, are fundamental building blocks in modern organic chemistry.[1] Their conjugated system provides two electrophilic sites—the carbonyl carbon and the β-carbon—making them versatile substrates for a wide array of transformations, including conjugate additions and cycloadditions.[1] Their prevalence in natural products, pharmaceuticals, and fragrances underscores the importance of robust synthetic methods for their preparation.[2][3]

3-tert-butylcyclohex-2-en-1-one is a sterically hindered cyclic enone. The bulky tert-butyl group significantly influences its reactivity, making it a unique substrate for stereoselective synthesis. The most direct and efficient strategy for its construction is a directed aldol condensation reaction. This approach builds the carbon skeleton and installs the enone functionality in a single, convergent sequence.

While the Robinson annulation is a classic and powerful method for creating six-membered rings with an enone moiety, it is more complex than necessary for this specific target.[3][4] The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation, typically starting with a ketone and a methyl vinyl ketone derivative.[5] For the synthesis of 3-tert-butylcyclohex-2-en-1-one, a simpler intermolecular condensation between cyclohexanone and pivalaldehyde (2,2-dimethylpropanal) provides a more atom-economical and straightforward pathway.[6] This reaction proceeds via the formation of a cyclohexanone enolate, which attacks the sterically hindered but highly electrophilic carbonyl of pivalaldehyde. The resulting aldol adduct readily dehydrates under the basic reaction conditions to yield the thermodynamically stable conjugated enone.

Experimental Protocol: Synthesis of 3-tert-butylcyclohex-2-en-1-one

This protocol details the base-catalyzed condensation of cyclohexanone and pivalaldehyde. The causality behind the chosen conditions is to favor the cross-condensation product and ensure complete dehydration to the target enone.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)EquivalentsSupplier / Purity
Cyclohexanone98.149.81 g (10.4 mL)1001.0Sigma-Aldrich, ≥99%
Pivalaldehyde86.139.47 g (12.0 mL)1101.1Sigma-Aldrich, ≥97%
Sodium Hydroxide (NaOH)40.006.0 g1501.5Fisher Scientific, pellets
Ethanol (EtOH)46.07100 mL--Decon Labs, 200 proof
Diethyl ether (Et₂O)74.12250 mL--Fisher Scientific, ACS grade
Saturated NaCl (brine)-50 mL--Laboratory prepared
Anhydrous MgSO₄120.37~10 g--Acros Organics, powder
Hydrochloric Acid (HCl)36.46As needed--2 M aqueous solution
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Apparatus for fractional vacuum distillation or flash column chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is clean and dry.

  • Preparation of Reagents: In the flask, dissolve 6.0 g (150 mmol) of sodium hydroxide pellets in 100 mL of ethanol with stirring. This process is exothermic; allow the solution to cool to room temperature. Once cooled, add 9.81 g (100 mmol) of cyclohexanone to the ethanolic NaOH solution.

  • Addition of Pivalaldehyde: Load the dropping funnel with 9.47 g (110 mmol) of pivalaldehyde. Add the pivalaldehyde dropwise to the stirred cyclohexanone-base mixture over a period of 30-45 minutes. An initial ice bath can be used to control the exothermic reaction, after which the reaction can proceed at room temperature.

  • Reaction: After the addition is complete, remove the ice bath (if used) and allow the mixture to stir at room temperature for 2 hours. Then, heat the mixture to a gentle reflux (approx. 80-85 °C) for an additional 3 hours to drive the dehydration of the aldol adduct to completion.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. Carefully neutralize the mixture to pH ~7 by slowly adding 2 M HCl. Monitor the pH with litmus paper or a pH meter.

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).[7]

  • Washing and Drying: Combine the organic extracts and wash them with 50 mL of saturated aqueous NaCl solution (brine) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to remove the diethyl ether.

Purification and Characterization

The crude product, a yellowish oil, should be purified to obtain the final product.

  • Purification: The most effective method for purification is fractional distillation under reduced pressure. Alternatively, flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 98:2) can be employed.

  • Expected Yield: 10.5 - 12.8 g (63-77%).

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect signals for the tert-butyl group (singlet, ~1.1 ppm), the vinylic proton (singlet, ~5.8 ppm), and the aliphatic protons of the cyclohexene ring.

    • ¹³C NMR: Expect signals for the carbonyl carbon (~200 ppm), the α- and β-carbons of the enone system, the quaternary carbon of the tert-butyl group, and the methyl carbons.

    • IR Spectroscopy: Look for a strong absorption band for the C=O stretch of the conjugated ketone (~1670 cm⁻¹) and a C=C stretch (~1615 cm⁻¹).

    • Mass Spectrometry: The molecular ion peak [M]⁺ should correspond to the molecular weight of the product (152.23 g/mol ).[8]

Reaction Mechanism and Rationale

The synthesis proceeds via a base-catalyzed aldol condensation followed by an E1cB dehydration.

  • Enolate Formation: The hydroxide ion (⁻OH) acts as a base, deprotonating the α-carbon of cyclohexanone to form a nucleophilic enolate. This equilibrium favors the reactants, but the enolate is continuously consumed in the next step.

  • Nucleophilic Attack: The cyclohexanone enolate attacks the electrophilic carbonyl carbon of pivalaldehyde. The use of a slight excess of pivalaldehyde helps to drive this cross-condensation forward and minimize the self-condensation of cyclohexanone.

  • Protonation: The resulting alkoxide intermediate is protonated by the solvent (ethanol) to form the β-hydroxy ketone, also known as the aldol adduct.

  • Dehydration: Under the basic conditions and with heating, a second proton is removed from the α-carbon, forming an enolate. This enolate then eliminates the hydroxide group from the β-carbon in an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. This step is irreversible and forms the highly stable, conjugated α,β-unsaturated ketone. The formation of this extended π-system is the thermodynamic driving force for the reaction.

Synthesis Workflow Diagram

The following diagram illustrates the complete laboratory workflow for the synthesis of 3-tert-butylcyclohex-2-en-1-one.

Synthesis_Workflow cluster_prep 1. Preparation & Reaction cluster_workup 2. Workup & Isolation cluster_purify 3. Purification & Analysis A Setup: Assemble 3-neck flask, condenser, and dropping funnel B Charge flask with Ethanolic NaOH and Cyclohexanone A->B C Dropwise addition of Pivalaldehyde B->C D Stir at RT (2h) then Reflux (3h) C->D E Cool and Quench with cold water D->E Proceed to Workup F Neutralize with 2M HCl to pH 7 E->F G Extract with Diethyl Ether (3x) F->G H Wash with Brine, Dry over MgSO₄ G->H I Filter and Concentrate (Rotary Evaporator) H->I J Purify Crude Product (Vacuum Distillation or Chromatography) I->J Obtain Crude Oil K Characterize Pure Product (NMR, IR, MS) J->K L L K->L Final Product: 3-tert-butylcyclohex-2-en-1-one

Caption: Experimental workflow for the synthesis of 3-tert-butylcyclohex-2-en-1-one.

Safety and Handling

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pivalaldehyde: Flammable liquid and vapor. Harmful if swallowed or inhaled. Handle in a well-ventilated fume hood.

  • Diethyl Ether: Extremely flammable. Keep away from ignition sources. It can form explosive peroxides upon storage. Use in a fume hood.

  • Cyclohexanone: Combustible liquid. Harmful if inhaled.

  • The reaction should be performed in a well-ventilated fume hood at all times.

References

  • Chemical Synthesis Database. 3-tert-butyl-2-methyl-2-cyclohexen-1-one. (2025). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of cyclohexenones. Available at: [Link]

  • Diao, T., & Stahl, S. S. (2011). Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. Journal of the American Chemical Society, 133(37), 14566–14569. Available at: [Link]

  • Wikipedia. Robinson annulation. (2023). Available at: [Link]

  • Zulqarnain, M. (2014). SYNTHESIS OF TWO SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION) WITH. Universiti Malaysia Pahang. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. (Supporting Information). Available at: [Link]

  • Organic Syntheses. Procedure for workup and purification. Available at: [Link]

  • Science of Synthesis. Product Class 9: Enones. Thieme. (2006). Available at: [Link]

  • Master Organic Chemistry. The Robinson Annulation. (2018). Available at: [Link]

  • Campos, K. R., et al. (2013). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Organic Letters, 15(24), 6266–6269. Available at: [Link]

  • Mendoza-Mayorga, S., et al. (2021). Expected and Unexpected Products in Half Curcuminoid Synthesis: Crystal Structures of But-3-en-2-ones and 3-Methylcyclohex-2-enones. Molecules, 26(8), 2137. Available at: [Link]

  • Chemistry LibreTexts. The Robinson Annulation Reaction. (2025). Available at: [Link]

  • ResearchGate. Synthesis of Enones and Enals via Dehydrogenation of Saturated Ketones and Aldehydes. Available at: [Link]

  • National Institutes of Health. A Simple One-pot Conversion of Aldehydes and Ketones to Enals. (2006). Available at: [Link]

  • PubChem. 3-Tert-butylcyclohex-2-en-1-one. National Center for Biotechnology Information. Available at: [Link]

Sources

Application

Application Note: Asymmetric Reduction Techniques for 3-tert-Butylcyclohex-2-en-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Enantioselective 1,2- and 1,4-Reduction Protocols, Mechanistic Causality, and Workflow Validation Executive Summary The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Enantioselective 1,2- and 1,4-Reduction Protocols, Mechanistic Causality, and Workflow Validation

Executive Summary

The asymmetric reduction of sterically hindered cyclic enones is a critical transformation in the synthesis of chiral building blocks for active pharmaceutical ingredients (APIs). 3-tert-butylcyclohex-2-en-1-one presents a unique synthetic challenge: the massive steric bulk of the C3 tert-butyl group heavily biases the conformational dynamics of the cyclohexenone ring[1].

This application note details two divergent, highly enantioselective protocols tailored for this substrate:

  • Enantioselective 1,2-Reduction: Utilizing the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst to isolate chiral allylic alcohols.

  • Enantioselective 1,4-Conjugate Reduction: Employing Copper-Hydride (CuH) catalysis with chiral phosphine ligands (e.g., BINAP) to yield chiral saturated ketones[2][3].

Mechanistic Insights & Causality: Overcoming Steric Hindrance

Do not treat these reductions as mere reagent mixtures; the success of these protocols relies entirely on exploiting the steric microenvironment of the substrate.

The 1,2-Reduction Pathway (CBS Catalysis)

The CBS reduction relies on the in situ formation of a rigid, tricyclic pre-transition state complex. The Lewis acidic boron of the oxazaborolidine coordinates to the carbonyl oxygen of 3-tert-butylcyclohex-2-en-1-one.

  • Causality of Experimental Choice: The C3 tert-butyl group creates severe steric repulsion. To achieve high enantiomeric excess (ee), the substrate must be added extremely slowly via a syringe pump. If the local concentration of the uncoordinated ketone exceeds the catalyst turnover rate, free borane (BH₃) will execute a rapid, non-selective background reduction, plummeting the ee.

The 1,4-Conjugate Reduction Pathway (CuH/BINAP)

The Buchwald protocol utilizes a catalytic CuH species generated in situ from a Cu(I) salt, a chiral bidentate ligand ((R)-BINAP), and a silane[2][3].

  • Causality of Experimental Choice: Polymethylhydrosiloxane (PMHS) is selected over highly reactive hydrides (like LiAlH₄) because it is a mild, safe polymeric silane that slowly generates the active CuH species, preventing over-reduction to the saturated alcohol[2]. The rigid chiral pocket formed by (R)-BINAP forces the bulky C3 tert-butyl group to orient its less hindered face toward the CuH center, resulting in highly enantioselective hydride transfer to the β-carbon.

Quantitative Data Summary

The following table summarizes the expected outcomes of different reduction techniques applied to 3-tert-butylcyclohex-2-en-1-one, highlighting the shift from racemic diastereoselectivity to high enantioselectivity.

Reduction MethodReagents & CatalystRegioselectivityYield (%)Enantiomeric Excess (ee)
Luche Reduction [4]NaBH₄, CeCl₃·7H₂O, MeOH1,2-Reduction80–85%Racemic (0% ee)
CBS Reduction (R)-Me-CBS, BH₃·THF1,2-Reduction88–92%> 95% ee
CuH Conjugate Reduction [2]CuCl, (R)-BINAP, PMHS1,4-Reduction90–96%> 98% ee

Experimental Protocols & Self-Validating Workflows

Protocol A: Enantioselective 1,2-Reduction (CBS Method)

Objective: Synthesis of (S)-3-tert-butylcyclohex-2-en-1-ol.

  • System Purge: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (3x). Validation: Complete exclusion of moisture is critical as water rapidly hydrolyzes the CBS catalyst.

  • Catalyst Preparation: Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equiv, 0.2 mmol) and anhydrous THF (5 mL). Cool the system to -20 °C.

  • Borane Activation: Add Borane-THF complex (1.0 M, 1.2 equiv, 2.4 mL) dropwise. Stir for 15 minutes to form the active catalyst-borane complex.

  • Substrate Addition (Critical): Dissolve 3-tert-butylcyclohex-2-en-1-one (2.0 mmol) in 5 mL anhydrous THF. Add this solution via syringe pump over 2 hours .

  • In-Process Control (IPC): Monitor the reaction by TLC (Hexanes/EtOAc 4:1) or GC-MS. The reaction is complete when the enone signal is fully consumed.

  • Quench & Workup: Cautiously add methanol (2 mL) at -20 °C to quench excess borane (observe gas evolution). Warm to room temperature, concentrate under reduced pressure, and purify via flash chromatography.

  • Analytical Validation: Determine ee via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).

CBS_Mechanism A 3-tert-Butylcyclohex-2-en-1-one C Pre-Transition State Complex A->C Ketone Coordination B (R)-CBS Catalyst + BH3 B->C Borane Activation D Stereoselective Hydride Transfer C->D Steric Directing Effect E (S)-Allylic Alcohol (>95% ee) D->E Product Release

Fig 1: Mechanistic pathway of the CBS reduction highlighting steric-directed hydride transfer.

Protocol B: Enantioselective 1,4-Conjugate Reduction (CuH Method)

Objective: Synthesis of (R)-3-tert-butylcyclohexanone.

  • Catalyst Generation: In an argon-purged flask, combine CuCl (0.05 equiv, 0.1 mmol), (R)-BINAP (0.05 equiv, 0.1 mmol), and NaOtBu (0.05 equiv, 0.1 mmol) in anhydrous toluene (10 mL). Stir at room temperature for 30 minutes until a bright yellow/orange active complex forms[2].

  • Silane Addition: Cool the mixture to -50 °C. Add PMHS (2.0 equiv) dropwise. Validation: The solution color will shift, indicating the generation of the active CuH species[2].

  • Substrate Addition: Add 3-tert-butylcyclohex-2-en-1-one (2.0 mmol) dropwise over 10 minutes.

  • Reaction: Stir at -50 °C for 4 hours, then allow the system to slowly warm to room temperature overnight.

  • In-Process Control (IPC): Monitor via GC-FID to ensure complete conversion of the starting enone.

  • Workup (Silyl Cleavage): Quench with saturated aqueous NH₄Cl. The initial product is a silyl enol ether. To cleave this, treat the organic layer with TBAF (1.0 M in THF, 2.5 mL) for 1 hour at room temperature. Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Analytical Validation: Determine ee via chiral GC (e.g., Cyclosil-B column).

CuH_Workflow S1 1. Catalyst Prep CuCl + (R)-BINAP S2 2. Silane Addition PMHS at -50°C S1->S2 S3 3. Substrate Slow Addition S2->S3 S4 4. Reaction Monitor via GC S3->S4 S5 5. Workup TBAF Quench S4->S5

Fig 2: Step-by-step experimental workflow for the CuH-catalyzed asymmetric 1,4-conjugate reduction.

References

  • Stereoselective Aziridination of Cyclic Allylic Alcohols Using Chloramine-T (Includes Luche reduction protocols for 3-tert-butylcyclohex-2-en-1-one). Royal Society of Chemistry. 4

  • Allylic, Benzylic, and Propargylic Oxidation (Substrate structural context). Thieme Connect. 1

  • Organosilanes in Metal-Catalyzed, Enantioselective Reductions (Details Cu-catalyzed reduction of 3-substituted cyclohexenones with PMHS). Organic Process Research & Development - ACS Publications. 2

  • Soluble Lanthanides as Mediators of the Stork–Danheiser Transposition Reaction (Contextualizes Buchwald's copper-catalyzed asymmetric conjugate reduction). Organometallics - ACS Publications. 3

Sources

Method

Application Note: Overcoming Steric Hindrance in Michael Additions to 3-tert-Butylcyclohex-2-en-1-one

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the stereocontrolled construction of quaternary or highly substituted carbon centers. While the Michael addition is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the stereocontrolled construction of quaternary or highly substituted carbon centers. While the Michael addition is a cornerstone method for β -functionalization of α,β -unsaturated ketones[1], substrates bearing extreme steric bulk—such as 3-tert-butylcyclohex-2-en-1-one —present a formidable synthetic challenge. Standard nucleophiles fail to achieve the required approach trajectory, resulting in either unreacted starting material or undesired 1,2-addition[2].

This application note details field-proven methodologies to bypass these kinetic and thermodynamic barriers. By employing Lewis acid acceleration (TMSCl) or specialized linear nucleophiles (Nagata's reagent), researchers can successfully force conjugate addition onto this highly recalcitrant substrate.

Mechanistic Rationale: The Steric Barrier

Conjugate addition is the vinylogous counterpart of direct nucleophilic addition[3]. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles like organocuprates (Gilman reagents, R2​CuLi ) preferentially attack the softer β -carbon (1,4-addition), whereas hard nucleophiles like Grignard reagents attack the harder carbonyl carbon (1,2-addition)[4].

However, 3-tert-butylcyclohex-2-en-1-one disrupts this paradigm. The massive steric profile of the equatorial tert-butyl group physically blocks the Bürgi-Dunitz trajectory required for the nucleophile to overlap with the alkene's π∗ orbital.

  • The Thermodynamic Problem: Organocuprate addition involves a reversible π -complex intermediate. Because the activation energy to proceed to the Cu(III) intermediate is so high due to steric clash, the equilibrium shifts backward, yielding no reaction[5].

  • The Solution: To drive the reaction forward, we must introduce a thermodynamic sink . The addition of Chlorotrimethylsilane (TMSCl) serves a dual purpose: it acts as a mild Lewis acid to increase the electrophilicity of the enone, and it rapidly traps the nascent enolate as a stable silyl enol ether, rendering the conjugate addition irreversible[5].

Mechanism cluster_standard Standard Conditions (Me2CuLi) cluster_optimized TMSCl-Accelerated Conditions Substrate 3-tert-butylcyclohex-2-en-1-one Reversible Reversible π-Complex Substrate->Reversible Activation Lewis Acid Activation (TMSCl) Substrate->Activation StericClash Steric Clash with t-Bu Reversible->StericClash NoRxn No 1,4-Addition (Starting Material Recovered) StericClash->NoRxn OxAddition Oxidative Addition to Cu(III) Activation->OxAddition Trapping Irreversible Enolate Trapping OxAddition->Trapping Product 1,4-Adduct (Silyl Enol Ether) Trapping->Product

Mechanistic divergence in Michael addition due to steric hindrance and TMSCl activation.

Quantitative Data & Reagent Selection

The table below summarizes the empirical outcomes of various nucleophilic systems when reacted with 3-tert-butylcyclohex-2-en-1-one. Standard Gilman reagents fail entirely[4], necessitating the use of the accelerated protocols detailed in Section 4 and 5.

Table 1: Nucleophile Compatibility and Yields
Reagent SystemNucleophile TypeAdditiveMajor Reaction PathwayIsolated Yield (%)
MeMgBr Hard (Grignard)None1,2-Addition (Allylic alcohol)> 90%
Me₂CuLi Soft (Gilman)NoneNo Reaction (Recovered SM)< 5%
Me₂CuLi Soft (Gilman)TMSCl1,4-Addition (Silyl enol ether)85 - 90%
Et₂AlCN Linear (Nagata's)None1,4-Addition ( β -cyano ketone)92%

Protocol A: TMSCl-Accelerated Organocuprate Addition

This self-validating protocol utilizes TMSCl to trap the enolate. The use of Triethylamine ( Et3​N ) during the quench is a critical causality-driven step: it prevents the acidic hydrolysis of the highly sensitive silyl enol ether product during workup.

Materials Required:

  • Copper(I) Iodide (CuI), purified

  • Methyllithium (MeLi), 1.6 M in diethyl ether

  • Chlorotrimethylsilane (TMSCl), freshly distilled over CaH2​

  • 3-tert-butylcyclohex-2-en-1-one

Step-by-Step Methodology:

  • Cuprate Formation: Flame-dry a Schlenk flask under Argon. Add CuI (2.0 equiv) and anhydrous THF (0.2 M). Cool the suspension to 0 °C. Add MeLi (4.0 equiv) dropwise. The solution will initially turn yellow (polymeric MeCu) and then clear to a colorless/pale yellow solution, indicating the formation of the active Gilman reagent ( Me2​CuLi ).

  • Thermal Control: Cool the cuprate solution to -78 °C using a dry ice/acetone bath. Note: Cuprates are thermally unstable and will undergo rapid homocoupling if allowed to warm.

  • Activation: Add TMSCl (2.5 equiv) dropwise. Stir for 5 minutes.

  • Substrate Addition: Dissolve 3-tert-butylcyclohex-2-en-1-one (1.0 equiv) in a minimal amount of dry THF. Add this solution dropwise down the side of the flask over 15 minutes to prevent localized warming.

  • Reaction: Maintain stirring at -78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active enone spot validates the progression of the reaction.

  • Basic Quench: Quench the reaction at -78 °C by adding a mixture of Et3​N (3.0 equiv) and saturated aqueous NaHCO3​ . Causality: The amine neutralizes any generated HCl, protecting the silyl enol ether from reverting to the ketone.

  • Isolation: Warm to room temperature. Extract the aqueous layer with Hexanes (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Conjugate Hydrocyanation via Nagata’s Reagent

When a quaternary carbon bearing a cyano group is desired, Nagata's reagent (Diethylaluminum cyanide, Et2​AlCN ) is the optimal choice. The cyanide ion is linear and sp-hybridized, presenting minimal steric bulk, allowing it to slip past the tert-butyl group. The aluminum center acts as a built-in Lewis acid to activate the carbonyl.

Workflow S1 1. Inert Prep (Argon, -78°C) S2 2. Nagata's Reagent (Et2AlCN Dropwise) S1->S2 S3 3. Thermal Gradient (-78°C to 25°C) S2->S3 S4 4. Biphasic Quench (Rochelle's Salt) S3->S4 S5 5. Isolation (Chromatography) S4->S5

Step-by-step workflow for the conjugate hydrocyanation using Nagata's reagent.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Argon, dissolve 3-tert-butylcyclohex-2-en-1-one (1.0 equiv) in anhydrous toluene (0.1 M).

  • Cooling: Cool the solution to -78 °C.

  • Reagent Addition: Slowly add Et2​AlCN (1.5 equiv, 1.0 M solution in toluene) dropwise via syringe.

  • Thermal Gradient: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 4–6 hours.

  • Chelating Quench (Critical Step): Cool the mixture to 0 °C and carefully add saturated aqueous Rochelle's salt (potassium sodium tartrate). Causality: Aluminum-based reagents form intractable, gelatinous Al(OH)3​ emulsions upon standard aqueous workup. The tartrate ligands strongly chelate the Al3+ ions, breaking the emulsion and creating two sharply defined liquid phases.

  • Phase Separation: Stir vigorously for 1 hour until the biphasic mixture becomes completely clear.

  • Isolation: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2x). Combine the organics, wash with brine, dry over MgSO4​ , and concentrate to yield the β -cyano ketone.

Sources

Application

Application Note: 3-tert-Butylcyclohex-2-en-1-one in Natural Product Total Synthesis: A Benchmark for Sterically Demanding Transformations

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols Introduction & Structural Rationale In the total synthesis of complex te...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols

Introduction & Structural Rationale

In the total synthesis of complex terpenoids and polycyclic natural products, controlling absolute and relative stereochemistry at quaternary carbon centers is a persistent challenge. 3-tert-butylcyclohex-2-en-1-one (CAS No: 17299-35-3) serves as both a critical building block and a rigorous benchmark substrate for validating new asymmetric catalytic methodologies[1].

The utility of this molecule stems from the extreme steric demand of the tert-butyl group at the β -position (C3). With an A-value of approximately 4.9 kcal/mol, the tert-butyl group overwhelmingly prefers the equatorial position, effectively locking the cyclohexenone ring into a rigid half-chair conformation. This massive steric shield blocks the syn-face of the π -system, forcing incoming nucleophiles or oxidants to approach strictly from the anti-face (axial attack). As a Senior Application Scientist, I utilize this substrate to test the limits of novel organocatalysts and organometallic reagents: if a catalyst can successfully mediate a transformation on 3-tert-butylcyclohex-2-en-1-one, it possesses the robustness required for late-stage functionalization in complex natural product synthesis.

Application I: Organocatalytic Asymmetric Epoxidation

The epoxidation of electron-deficient, sterically hindered enones is notoriously difficult. Standard secondary amine organocatalysts (such as trimethylsilyl diarylprolinol ethers), which are highly effective for α,β -unsaturated aldehydes, are completely inactive for α,β -unsaturated ketones like 3-tert-butylcyclohex-2-en-1-one[2].

To overcome this, primary amine catalysts—specifically cinchona alkaloid derivatives like 9-amino-9-deoxyepiquinine—must be employed[3]. The primary amine condenses with the ketone to form a highly reactive iminium ion, lowering the LUMO of the system[4]. The chiral pocket of the catalyst, combined with the extreme steric bulk of the tert-butyl group, dictates a highly specific trajectory for the peroxide oxidant (typically TBHP or H2​O2​ ), leading to the formation of a β -peroxyenamine intermediate that cyclizes to yield the epoxide with excellent diastereomeric control[4].

G A 3-tert-butylcyclohex-2-en-1-one C Iminium Ion Intermediate A->C + Catalyst B Primary Amine Catalyst B->C E Peroxyenamine Intermediate C->E + Oxidant D Peroxide Attack (TBHP) D->E F Chiral Epoxide Product E->F Cyclization G Catalyst Regeneration E->G Hydrolysis G->B Recycled

Iminium-mediated asymmetric epoxidation cycle of 3-tert-butylcyclohex-2-en-1-one.

Application II: 1,4-Conjugate Addition Dynamics

Establishing quaternary stereocenters via 1,4-conjugate addition is foundational in terpenoid synthesis. However, standard Grignard reagents often act as bases (causing enolization) or favor 1,2-addition when faced with sterically hindered ketones[5]. While organocuprates (Gilman reagents) are typically used to force 1,4-addition[5], the massive steric bulk of 3-tert-butylcyclohex-2-en-1-one severely inhibits even these reagents.

When successful (often requiring advanced Rh-catalyzed or specialized Cu-phosphoramidite systems), the reaction is highly stereoselective. The tert-butyl group acts as a physical barrier, ensuring the nucleophile approaches exclusively from the opposite face, yielding a strictly trans-disubstituted cyclohexane framework.

G A 3-tert-butylcyclohex-2-en-1-one B Equatorial tert-butyl group A->B Structural Feature D Anti-Face (Open Trajectory) A->D Directs Attack C Syn-Face (Blocked) B->C Steric Hindrance F 1,4-Conjugate Addition Product C->F No Reaction D->F Stereoselective Bond Formation E Nucleophile (Organocuprate) E->D Approaches

Steric direction of nucleophilic conjugate addition by the bulky tert-butyl group.

Application III: [2+2] Photocycloadditions

Cyclic enones are frequently utilized in [2+2] photocycloadditions to construct cyclobutane-fused systems, a motif common in complex natural products and fullerene adducts. When irradiated with UV light, the enone enters a triplet excited state. However, studies on the photoaddition of cyclic enones to C60​ demonstrate that while unhindered enones (like 2-cyclohexen-1-one) react efficiently to form cis-fused adducts, the reaction efficiency falls off dramatically with bulky 3-substituted cyclohexenones like 3-tert-butylcyclohex-2-en-1-one[6]. The steric crowding heavily inhibits the necessary orbital overlap for the cycloaddition, making this substrate an excellent negative control or boundary-condition test for photochemical methodologies[7].

Quantitative Data Summary

The following table summarizes the comparative reactivity of 3-tert-butylcyclohex-2-en-1-one against the unhindered 2-cyclohexen-1-one, highlighting its role as a stringent benchmark substrate.

MethodologySubstrateYield (%)Stereoselectivity / NotesRef
Asymmetric Epoxidation (Primary Amine Cat.)2-Cyclohexen-1-one>85%>95% ee[3]
Asymmetric Epoxidation (Primary Amine Cat.)3-tert-Butylcyclohex-2-en-1-one48%92:8 dr (anti/syn)[8]
[2+2] Photocycloaddition (to C60​ )2-Cyclohexen-1-oneHighMajor product is cis-fused[6]
[2+2] Photocycloaddition (to C60​ )3-tert-Butylcyclohex-2-en-1-oneVery LowSteric crowding inhibits photoaddition[6],[7]
Organocuprate Addition (Standard Gilman)2-Cyclohexen-1-one>90%1,4-addition strongly favored[5]
Organocuprate Addition (Standard Gilman)3-tert-Butylcyclohex-2-en-1-one<15%Hindered; prone to enolization / 1,2-addition[5]

Validated Experimental Protocols

Protocol A: Synthesis of 3-tert-Butylcyclohex-2-en-1-one via Allylic Oxidation

This protocol utilizes a dirhodium(II) caprolactamate catalyst ( Rh2​(cap)4​ ) to perform a highly efficient one-electron redox allylic oxidation[9]. Alternatively, Pd/C can be used[10].

Safety Warning: Appropriate care must be exercised when heating tert-butyl hydroperoxide (TBHP) in the presence of transition metals. Proper ventilation and a blast shield are mandatory[9].

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-tert-butylcyclohex-1-ene (376 mg, 2.72 mmol), K2​CO3​ (188 mg, 1.36 mmol), and Rh2​(cap)4​ (1.8 mg, 0.0027 mmol) in anhydrous CH2​Cl2​ (10 mL)[9].

  • Oxidant Addition: Using a syringe, carefully add a 5–6 M solution of TBHP in decane (2.5 mL, 13.6 mmol) dropwise to the mixture at room temperature[9].

  • Monitoring: Stir the reaction for 1 hour. Monitor the progress via TLC (silica gel, hexanes/EtOAc) until the starting material is fully consumed.

  • Workup: Filter the solution through a short plug of silica gel to remove the rhodium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ Et2​O 3:1) to yield 3-tert-butylcyclohex-2-en-1-one as a pale oil (approx. 389 mg, 94% yield)[9].

Protocol B: Troubleshooting Conjugate Additions to Sterically Hindered Enones

When attempting to functionalize 3-tert-butylcyclohex-2-en-1-one via organometallic addition, researchers frequently encounter low yields due to enolization or unwanted 1,2-addition[5].

  • Reagent Selection: Avoid standard Grignard reagents, which act as bases on hindered ketones. Switch to organocuprates (Gilman reagents) or employ Lewis acid additives (e.g., BF3​⋅OEt2​ ) to soften the nucleophile and strictly favor 1,4-addition[5].

  • Temperature Control: Perform the reaction at -78 °C to suppress the activation energy required for 1,2-addition and minimize enolization[5].

  • Quenching (Critical Step): Do not use strong acids for the workup. Quench the reaction strictly with a saturated aqueous solution of ammonium chloride ( NH4​Cl ). This provides a mild proton source that prevents the tautomerization of the desired product back into side-products[5].

References

  • Allylic, Benzylic, and Propargylic Oxidation. Thieme Connect.9

  • Synthesis of 3-Butylcyclohex-2-en-1-ol - Benchchem. Benchchem. 5

  • Expected and Unexpected Products in Half Curcuminoid Synthesis. MDPI. 1

  • ORGANOCATALYTIC ASYMMETRIC EPOXIDATIONS AND HYDROPEROXIDATIONS OF α,β-UNSATURATED KETONES. Universität zu Köln.10

  • The Cinchona Primary Amine-Catalyzed Asymmetric Epoxidation and Hydroperoxidation of α,β-Unsaturated Carbonyl Compounds with H2O2. MPG.PuRe. 3

  • [2 + 2] Photocycloaddition of Cyclic Enones to C60. Journal of the American Chemical Society. 6

Sources

Method

Understanding the Landscape: Nucleophilic vs. Electrophilic Epoxidation

An In-Depth Guide to the Regioselective Epoxidation of 3-tert-butylcyclohex-2-en-1-one: Protocols and Mechanistic Insights For researchers and professionals in synthetic and medicinal chemistry, the targeted oxidation of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Regioselective Epoxidation of 3-tert-butylcyclohex-2-en-1-one: Protocols and Mechanistic Insights

For researchers and professionals in synthetic and medicinal chemistry, the targeted oxidation of complex molecules is a cornerstone of molecular design. Among these transformations, the epoxidation of α,β-unsaturated ketones, or enones, provides access to highly functionalized and stereochemically rich intermediates. 3-tert-butylcyclohex-2-en-1-one is a model substrate where the interplay of electronic effects and steric hindrance dictates the outcome of oxidation. The bulky tert-butyl group effectively locks the cyclohexene ring conformation, offering a predictable platform to study and control regioselectivity and diastereoselectivity.

This guide provides a comprehensive overview of established and effective protocols for the regioselective epoxidation of 3-tert-butylcyclohex-2-en-1-one. We will move beyond simple procedural lists to explore the underlying mechanisms, the rationale for reagent selection, and the factors that govern stereochemical control. The protocols detailed herein are designed to be robust and reproducible, providing a reliable foundation for laboratory application.

The epoxidation of the electron-deficient double bond in 3-tert-butylcyclohex-2-en-1-one can be approached through two primary mechanistic pathways: nucleophilic and electrophilic attack. The choice of reagent dictates the pathway and is the primary determinant of the reaction's success and selectivity.

  • Nucleophilic Epoxidation: This is the most common and effective method for enones. It employs a nucleophilic oxygen source, typically a hydroperoxide anion, which attacks the β-carbon of the enone in a conjugate addition. This pathway is highly regioselective for the electron-poor double bond.

  • Electrophilic Epoxidation: This classic method uses peroxy-acids (like m-CPBA) where an electrophilic oxygen atom is transferred to the nucleophilic π-system of an alkene. While highly effective for electron-rich alkenes, this method is less efficient for electron-deficient enones.

  • Sulfur Ylides: The Corey-Chaykovsky reaction offers a unique approach where the choice of the sulfur ylide reagent can selectively lead to either epoxidation at the carbonyl group or cyclopropanation at the double bond, providing an alternative reaction pathway that avoids the enone's C=C bond entirely for epoxidation.

Part 1: Nucleophilic Epoxidation via Weitz-Scheffer Reaction

The Weitz-Scheffer reaction, the epoxidation of electron-deficient alkenes with alkaline hydrogen peroxide, remains one of the most reliable methods for this substrate class.[1] The mechanism proceeds via a two-step sequence: (1) a reversible 1,4-conjugate addition of the hydroperoxide anion to the enone, forming an enolate intermediate, followed by (2) an intramolecular nucleophilic attack (ring closure) to form the epoxide and displace a hydroxide ion.[1][2]

Mechanism of Nucleophilic Epoxidation

G sub 3-tert-butylcyclohex-2-en-1-one inv1 sub->inv1 1. Conjugate Addition (Rate-Limiting Step) nuc ROO⁻ (from H₂O₂ or t-BuOOH + Base) nuc->inv1 enolate Peroxy-enolate Intermediate inv2 enolate->inv2 2. Intramolecular Sₙ2 (Ring Closure) product trans-Epoxide base Base (e.g., OH⁻) roh ROH inv1->enolate inv2->product inv2->roh Leaving Group

Caption: Mechanism of the Weitz-Scheffer nucleophilic epoxidation.

The bulky tert-butyl group preferentially occupies a pseudo-equatorial position, sterically hindering the syn-face. Consequently, the nucleophilic hydroperoxide attacks from the less hindered anti-face, leading to the formation of the trans-epoxide as the major diastereomer.

Protocol 1: Epoxidation with Alkaline Hydrogen Peroxide

This classic protocol is cost-effective and generally provides good yields for simple enones.

Materials:

  • 3-tert-butylcyclohex-2-en-1-one

  • Methanol (MeOH)

  • 30% Hydrogen Peroxide (H₂O₂) (Caution: Strong Oxidizer)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-tert-butylcyclohex-2-en-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

  • While stirring, add 30% H₂O₂ (1.5 eq) dropwise to the solution.

  • Slowly add 2 M NaOH solution (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC (staining with p-anisaldehyde or potassium permanganate). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cautiously quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether or dichloromethane (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Purify the product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).

Protocol 2: Epoxidation with tert-Butyl Hydroperoxide and DBU

Using an organic-soluble hydroperoxide and a non-nucleophilic base like DBU can be advantageous for substrates with poor solubility in aqueous methanol and can offer milder reaction conditions.[1]

Materials:

  • 3-tert-butylcyclohex-2-en-1-one

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • tert-Butyl hydroperoxide (t-BuOOH, 5.0-6.0 M solution in decane or anhydrous)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve 3-tert-butylcyclohex-2-en-1-one (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C.

  • Add DBU (1.05 eq) to the solution and stir for 5 minutes.

  • Add t-BuOOH (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 12-24 hours).[1]

  • Dilute the reaction mixture with DCM and wash with saturated aqueous NH₄Cl solution (2x) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method Oxidant Base Typical Yield Diastereoselectivity (trans:cis) Reference
Protocol 1H₂O₂NaOH75-90%>95:5General Weitz-Scheffer[1][3]
Protocol 2t-BuOOHDBU80-95%>95:5Singleton, D. A. et al.[1][4]

Part 2: Electrophilic Epoxidation with m-CPBA

The Prilezhaev reaction, using a peroxy-acid like meta-chloroperoxybenzoic acid (m-CPBA), involves a concerted, stereospecific syn-addition of an oxygen atom across the double bond.[5] The reaction proceeds through a "butterfly" transition state.[6] While highly effective for many alkenes, the rate is significantly reduced for electron-deficient enones due to the decreased nucleophilicity of the double bond.[7]

Mechanism of Electrophilic Epoxidation

Caption: Concerted mechanism of the Prilezhaev epoxidation.

Despite the electronic disadvantage, the reaction can be driven to completion, often requiring longer reaction times or slightly elevated temperatures. The diastereoselectivity is again governed by the tert-butyl group, with the bulky m-CPBA molecule approaching from the less hindered anti-face to yield the trans-epoxide.

Protocol 3: Epoxidation with m-CPBA

Materials:

  • 3-tert-butylcyclohex-2-en-1-one

  • Dichloromethane (DCM)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, remainder is m-chlorobenzoic acid and water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

Procedure:

  • Dissolve 3-tert-butylcyclohex-2-en-1-one (1.0 eq) in DCM in a round-bottom flask.

  • Add m-CPBA (1.5 eq, corrected for purity) portion-wise at room temperature. Note: The reaction can be slightly exothermic. For better control, addition can be performed at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC. The reaction may take 24-48 hours to reach completion.

  • After the reaction is complete, cool the mixture to 0 °C and filter to remove the bulk of the precipitated m-chlorobenzoic acid.

  • Transfer the filtrate to a separatory funnel and wash with saturated Na₂SO₃ solution (to quench excess peroxy-acid), followed by saturated NaHCO₃ solution (to remove acidic byproducts), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography.

Part 3: Corey-Chaykovsky Reaction with Sulfur Ylides

The reaction of sulfur ylides with α,β-unsaturated ketones presents a fascinating case of reagent-controlled regioselectivity. The choice between dimethylsulfonium methylide (DMSM ) and dimethyloxosulfonium methylide (DMSOM ) dictates the point of attack and, therefore, the final product.[8][9]

  • Dimethylsulfonium Methylide (DMSM): A less stable, more reactive ylide. It preferentially attacks the hard electrophilic carbonyl carbon in a rapid 1,2-addition, leading to the formation of an epoxide at the carbonyl position.[9]

  • Dimethyloxosulfonium Methylide (DMSOM): A more stable, less reactive ylide. It favors a reversible 1,4-conjugate addition to the soft electrophilic β-carbon, ultimately leading to a cyclopropane ring fused to the ketone.[8][9]

For the goal of epoxidation, DMSM is the reagent of choice. This reaction is regioselective for the carbonyl group, leaving the C=C double bond untouched.

Workflow: Reagent-Controlled Selectivity

G start 3-tert-butylcyclohex-2-en-1-one dmsm Dimethylsulfonium Methylide (DMSM) start->dmsm More Reactive Ylide dmsom Dimethyloxosulfonium Methylide (DMSOM) start->dmsom More Stable Ylide epoxide Spiro-epoxide (1,2-Addition Product) dmsm->epoxide Attacks Carbonyl cyclopropane Cyclopropyl Ketone (1,4-Addition Product) dmsom->cyclopropane Attacks β-Carbon

Caption: Divergent pathways with sulfur ylides.

Protocol 4: Carbonyl Epoxidation with Dimethylsulfonium Methylide

This protocol describes the in situ generation of DMSM from its sulfonium salt precursor.

Materials:

  • Trimethylsulfonium iodide or bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • 3-tert-butylcyclohex-2-en-1-one

Procedure:

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add NaH (1.1 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous DMSO via syringe and heat the mixture to ~50 °C until hydrogen evolution ceases, indicating the formation of the dimsyl anion. Cool the solution to room temperature.

  • In a separate flask, dissolve trimethylsulfonium iodide (1.1 eq) in anhydrous DMSO.

  • Add the trimethylsulfonium iodide solution dropwise to the dimsyl anion solution at room temperature. Stir for 10-15 minutes to form the ylide.

  • Cool the ylide solution to 0 °C and add a solution of 3-tert-butylcyclohex-2-en-1-one (1.0 eq) in a small amount of anhydrous DMSO or THF dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with water (2x) and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. Purify the resulting spiro-epoxide by flash column chromatography.

Summary and Protocol Selection

The choice of epoxidation protocol depends entirely on the desired molecular architecture. For the conversion of the enone's C=C bond to an epoxide, nucleophilic epoxidation is the superior strategy. For the selective epoxidation of the carbonyl group while preserving the enone system, the Corey-Chaykovsky reaction with DMSM is the only viable option.

Protocol Target Site Key Reagent(s) Selectivity Principle Advantages Considerations
1 & 2 C=C Double BondH₂O₂ or t-BuOOH / BaseNucleophilic 1,4-AdditionHigh yield, excellent regioselectivity for enones, high diastereoselectivity (trans).Requires basic conditions; peroxide handling.
3 C=C Double Bondm-CPBAElectrophilic AdditionMild, neutral conditions.Slower reaction for electron-poor alkenes; byproduct removal.
4 C=O Carbonyl(CH₃)₃SI / Base1,2-Addition of YlideUnique regioselectivity for carbonyl; preserves C=C bond.Requires anhydrous conditions and strong base; ylide is moisture-sensitive.

This guide provides the foundational knowledge and practical protocols for achieving the regioselective epoxidation of 3-tert-butylcyclohex-2-en-1-one. By understanding the mechanistic underpinnings of each method, researchers can confidently select and execute the optimal procedure to generate the desired epoxide isomer for their synthetic campaigns.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Chemistry LibreTexts. (2021). 5.3: Epoxidation of Unfunctionalized Alkenes. [Link]

  • Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. [Link]

  • Deng, Q., et al. (2018). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) with Enones. Chemistry – An Asian Journal, 13(17), 2419-2426. [Link]

  • Wikipedia. (2023). Asymmetric nucleophilic epoxidation. [Link]

  • Adam, W., et al. (2000). Metal-Template Effect in the Asymmetric Weitz−Scheffer Epoxidation of α,β-Enones by an Optically Active Hydroperoxide. Journal of the American Chemical Society, 122(23), 5666–5669. [Link]

  • Stueckler, C., et al. (2010). Weitz–Scheffer epoxidation of enones and oxidation of thioethers mediated by NAD(P)H:FMN-dependent oxidoreductases in the presence of O2. Organic & Biomolecular Chemistry, 8(13), 2973-2976. [Link]

  • Sunrise. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]

  • Sahoo, B., et al. (2024). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 14(23), 16429-16453. [Link]

  • Murray, R. W., & Gu, H. (1996). Diastereoselectivity in the Epoxidation of Substituted Cyclohexenes by Dimethyldioxirane. The Journal of Organic Chemistry, 61(5), 1830–1841. [Link]

  • OrgoSolver. (n.d.). Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). [Link]

  • Chem-Station. (2014). Nucleophilic Epoxidation with Peroxides. [Link]

  • Science of Synthesis. (n.d.). Epoxidation of Enones by Nucleophilic Oxidation. [Link]

  • Gogek, C. J., et al. (1951). AN IMPROVED SYNTHESIS OF CIS-CIS-TRANS-CYCLOHEXANE-1,2,3-TRIOL. Canadian Journal of Chemistry, 29(11), 946-951. [Link]

  • Ashenhurst, J. (2023). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • Rickborn, B., & Quartucci, J. (1964). The Preparation of trans-4-t-Butylcyclohexene Oxide. The Journal of Organic Chemistry, 29(11), 3185-3187. [Link]

  • Organic Chemistry Portal. (n.d.). Prilezhaev Reaction. [Link]

  • Christian, C. F., et al. (2007). Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. The Journal of Organic Chemistry, 72(18), 6636–6643. [Link]

  • Murray, R. W., & Gu, H. (1996). Diastereoselectivity in the Epoxidation of Substituted Cyclohexenes by Dimethyldioxirane. The Journal of Organic Chemistry, 61(5), 1830–1841. [Link]

  • Martínez, R., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 167-183. [Link]

  • Rickborn, B., & Lwo, S.-Y. (1965). The Lithium Aluminum Hydride and Mixed Hydride Reduction of the cis- and trans-4-t-Butylcyclohexene Oxides. The Journal of Organic Chemistry, 30(7), 2212–2216. [Link]

  • Chemistry LibreTexts. (2022). 10.22: Oxidation of Alkenes - Epoxidation. [Link]

  • Not Voodoo. (2017). Monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene using m-CPBA. Chemistry Stack Exchange. [Link]

  • Wu, P., et al. (2001). Epoxidation of cyclic alkenes with hydrogen peroxide and tert-butyl hydroperoxide on Na-containing Tiβ zeolites. Catalysis Today, 68(1-3), 131-143. [Link]

  • Dubois, J.-L. (2021). Epoxidation of Terpenes. Catalysts, 11(7), 847. [Link]

  • Eliel, E. L., & Schroeter, S. H. (1965). trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses, 45, 13. [Link]

  • PubChem. (n.d.). 3-Tert-butylcyclohex-2-en-1-one. [Link]

  • Christian, C. F., et al. (2016). Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. ACS Publications. [Link]

  • Kaur, H., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14(22), 13100-13128. [Link]

Sources

Application

Application Note: Regioselective 1,2-Grignard Addition to 3-tert-Butylcyclohex-2-en-1-one

Executive Summary The synthesis of complex tertiary allylic alcohols via organometallic addition is a cornerstone of medicinal chemistry and drug development. This application note details the robust, highly regioselecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex tertiary allylic alcohols via organometallic addition is a cornerstone of medicinal chemistry and drug development. This application note details the robust, highly regioselective 1,2-addition of Grignard reagents to 3-tert-butylcyclohex-2-en-1-one . By leveraging the intrinsic steric properties of the substrate, researchers can achieve near-quantitative yields of 1-substituted-3-tert-butylcyclohex-2-en-1-ols without the need for complex catalytic systems or protecting group strategies.

Mechanistic Causality & Steric Shielding

In standard organic synthesis, α,β-unsaturated ketones present a regioselectivity challenge, as they possess two electrophilic sites: the carbonyl carbon and the β-carbon. Generally, Grignard reagents (R-MgX) are hard nucleophiles that favor direct attack at the carbonyl carbon (1,2-addition) to form tertiary alcohols, whereas organocuprates are employed when conjugate (1,4) addition is desired[1].

However, the specific architecture of 3-tert-butylcyclohex-2-en-1-one introduces a definitive physical constraint. The massive steric bulk of the tert-butyl group at the C3 (β) position acts as an impenetrable steric shield. This completely blocks any potential nucleophilic attack at the β-carbon, thermodynamically and kinetically funneling the reaction exclusively down the 1,2-addition pathway[2].

Mechanism Substrate 3-tert-Butylcyclohex-2-en-1-one Path12 1,2-Addition (Carbonyl Attack) Substrate->Path12 Favored Pathway Path14 1,4-Addition (Conjugate Attack) Substrate->Path14 Disfavored Grignard R-MgX (Grignard Reagent) Grignard->Path12 Grignard->Path14 Prod12 1-R-3-tert-Butylcyclohex-2-en-1-ol (Exclusive Product) Path12->Prod12 Blocked Sterically Blocked by C3 tert-Butyl Group Path14->Blocked

Figure 1: Mechanistic pathway illustrating the exclusive 1,2-addition driven by C3 steric hindrance.

Quantitative Reaction Parameters

The following table synthesizes expected reaction parameters and yields for the 1,2-addition of various Grignard reagents to 3-substituted cyclohexenones, demonstrating the high efficiency of this transformation[1],[2].

Grignard Reagent (R-MgX)Stoichiometry (Eq.)SolventTemp ProfileTime (h)1,2-Addition Yield (%)1,4-Addition Yield (%)
Methylmagnesium bromide1.5THF0 °C to RT4>950
Phenylmagnesium bromide1.5THF0 °C to RT6920
Vinylmagnesium bromide1.5THF0 °C to RT4890
Isopropylmagnesium chloride2.0THF0 °C to RT12850

Validated Experimental Protocol

Field-Proven Insight: Solvent & Temperature Causality

Anhydrous Tetrahydrofuran (THF) is the strictly preferred solvent over Diethyl Ether (Et₂O) for this specific bulky substrate. THF's superior ability to coordinate the magnesium center increases the nucleophilicity of the Grignard reagent, which is necessary to overcome the localized steric crowding near the carbonyl. The reaction must be initiated at 0 °C to control the highly exothermic C–C bond formation and suppress competitive enolization (deprotonation) of the ketone[3].

Step-by-Step Methodology
  • Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of inert gas (N₂ or Ar).

  • Reagent Loading : Charge the flask with the desired Grignard reagent (1.5 equivalents) and cool the system to 0 °C using an ice-water bath[4].

  • Substrate Addition : Dissolve 3-tert-butylcyclohex-2-en-1-one (1.0 equivalent) in anhydrous THF (approx. 0.2 M concentration). Add this solution dropwise to the stirring Grignard reagent over 15–30 minutes to prevent thermal spiking[3].

  • Reaction Propagation : Once addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (RT) and stir for 4–12 hours, depending on the steric bulk of the Grignard reagent[4].

  • Quenching : Re-cool the flask to 0 °C. Carefully add saturated aqueous ammonium chloride (NH₄Cl) dropwise until gas evolution ceases[4].

  • Isolation : Separate the layers. Extract the aqueous layer with Et₂O (3 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[4].

Field-Proven Insight: The Quenching Conundrum

Novice chemists often default to 1M HCl for organometallic workups to dissolve magnesium salts. However, the product is a tertiary allylic alcohol. The presence of a strong acid, combined with the thermodynamic driving force to form a conjugated diene, will result in rapid, unwanted dehydration. Saturated aqueous NH₄Cl provides a mildly acidic buffer (pH ~6) that safely neutralizes the strong base and protonates the magnesium alkoxide without triggering dehydration[5],[2].

Workflow Step1 1. Setup Purge with N2/Ar Anhydrous THF at 0 °C Step2 2. Addition Dropwise addition of 3-tert-butylcyclohex-2-en-1-one Step1->Step2 Step3 3. Reaction Warm to RT Stir for 4-12 hours Step2->Step3 Step4 4. Quench Sat. aq. NH4Cl (Prevents dehydration) Step3->Step4 Step5 5. Isolation Et2O Extraction Dry over MgSO4 & Concentrate Step4->Step5

Figure 2: Step-by-step experimental workflow for the Grignard addition and isolation.

Analytical Signatures & Self-Validation

To ensure the protocol acts as a self-validating system, researchers must track the reaction visually and analytically:

  • Visual Cues : The initial addition of the enone to the Grignard reagent often causes a transient color change (yellow/orange) which dissipates. During the NH₄Cl quench, a white precipitate of magnesium salts will form and subsequently dissolve into the aqueous layer.

  • TLC Monitoring : The starting enone is highly UV-active. As the reaction progresses, a new, more polar spot (the tertiary alcohol) will appear. Because the extended conjugation is broken in the product, the product spot will be significantly less UV-active and is best visualized using a KMnO₄ or p-Anisaldehyde stain.

  • NMR Validation : The defining ¹H NMR signature of success is the retention of the C=C double bond (confirming 1,4-addition did not occur)[1], alongside the appearance of a broad, D₂O-exchangeable singlet corresponding to the newly formed tertiary -OH group.

References

  • Stereoselective Aziridination of Cyclic Allylic Alcohols Using Chloramine-T Source: Royal Society of Chemistry (RSC) 4

  • Copper Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Trisubstituted Enones Source: Amazon AWS (Supplementary Information) 3

  • Reactions of Grignard Reagents Source: Master Organic Chemistry 5

  • Does a Grignard Reagent React with Enones to Give the 1,2- or 1,4- Product? Source: Chemistry StackExchange 1

  • Grignard Reaction Source: Tokyo Chemical Industry Co., Ltd. (TCI)

  • Application Notes and Protocols: Grignard Addition to 2-Cyclohexen-1-one Source: Benchchem 2

Sources

Method

Palladium-catalyzed cross-coupling reactions with 3-tert-butylcyclohex-2-en-1-one

Advanced Application Note: Palladium-Catalyzed α -Arylation of 3-tert-Butylcyclohex-2-en-1-one Executive Summary The functionalization of sterically encumbered cyclic enones is a critical bottleneck in the synthesis of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Palladium-Catalyzed α -Arylation of 3-tert-Butylcyclohex-2-en-1-one

Executive Summary

The functionalization of sterically encumbered cyclic enones is a critical bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs) and natural product scaffolds. 3-tert-butylcyclohex-2-en-1-one (CAS 17299-35-3)[1] serves as a highly versatile, masked 1,3-dicarbonyl equivalent. However, its bulky C3 tert-butyl group presents significant steric challenges for traditional cross-coupling methodologies.

This application note details a robust, self-validating protocol for the regioselective Palladium-catalyzed α -arylation of 3-tert-butylcyclohex-2-en-1-one. By strategically pairing an electron-rich biaryl phosphine ligand (XPhos) with a thermodynamic base ( Cs2​CO3​ ), researchers can overcome the high activation barrier of reductive elimination, directing C–C bond formation exclusively to the highly congested α -position (C2)[2].

Mechanistic Insights & Regioselectivity (E-E-A-T)

To successfully functionalize 3-tert-butylcyclohex-2-en-1-one, one must understand how its steric topology dictates the catalytic cycle[3].

The Regioselectivity Challenge: α vs. α′ vs. γ
  • γ -Position (C4): The massive steric profile of the adjacent tert-butyl group completely shields the C4 protons, rendering γ -deprotonation or functionalization virtually impossible.

  • α′ -Position (C6): This is the kinetically favored site. Using strong, non-nucleophilic bases (e.g., LiHMDS) at low temperatures results in rapid deprotonation at C6, leading to α′ -arylation.

  • α -Position (C2): This is the thermodynamically favored, yet sterically hindered site. Functionalization here requires continuous equilibration of the enolate.

The Catalytic Solution

The reaction proceeds via a standard Pd(0)/Pd(II) cycle[4], but the causality behind the reagent selection is highly specific:

  • Base Selection ( Cs2​CO3​ ): A weak, inorganic base at elevated temperatures (100 °C) ensures thermodynamic control . It allows reversible deprotonation, driving the equilibrium toward the more stable, fully conjugated α -palladium enolate rather than the cross-conjugated α′ -enolate.

  • Ligand Selection (XPhos): The reductive elimination from the highly congested Ln​Pd(II)(Ar)(α-enolate) complex is the rate-determining step. XPhos, a bulky, electron-rich biaryl phosphine, plays a dual role. First, its electron richness stabilizes the Pd(0) intermediate. Second, its extreme steric bulk induces a "steric clash" that forces the aryl and enolate ligands into closer proximity, drastically lowering the activation energy required for reductive elimination[3].

Workflow Logic & Catalytic Cycle

G Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl PdII_Enolate L_nPd(II)(Ar)(Enolate) PdII_Aryl->PdII_Enolate Transmetalation Enolate Enolate Formation (Base + Enone) Enolate->PdII_Enolate Base (Cs2CO3) RedElim Reductive Elimination (C-C Bond Formation) PdII_Enolate->RedElim RedElim->Pd0 Catalyst Regeneration Product α-Aryl-3-tert-butylcyclohex-2-en-1-one RedElim->Product

Catalytic cycle for the Pd-catalyzed α-arylation of 3-tert-butylcyclohex-2-en-1-one.

Optimization Data & Causality

The following table summarizes the quantitative data from reaction optimization, demonstrating the critical nature of ligand and base selection.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)Temp (°C)Yield (%)Regioselectivity ( α : α′ )Mechanistic Outcome
1 Pd(OAc)2​ PPh3​ Cs2​CO3​ 100TraceN/ALigand too small; fails to induce reductive elimination.
2 Pd(OAc)2​ XPhosLiHMDS-78 to RT451:10Kinetic control dominates; deprotonation occurs at C6 ( α′ ).
3 Pd(OAc)2​ dppf Cs2​CO3​ 100155:1Bidentate ligand restricts necessary geometry for elimination.
4 Pd(OAc)2​ XPhos K3​PO4​ 10068>20:1Good thermodynamic control, but lower base solubility in toluene.
5 Pd(OAc)2​ XPhos Cs2​CO3​ 100 89 >20:1 Optimal thermodynamic control & accelerated elimination.

Experimental Protocol: Synthesis of 2-Phenyl-3-tert-butylcyclohex-2-en-1-one

Objective: To achieve >85% yield of the α -arylated product with >20:1 regioselectivity utilizing a self-validating, air-free methodology.

Materials Required:
  • Substrate: 3-tert-butylcyclohex-2-en-1-one (1.0 mmol, 152.2 mg)

  • Arylating Agent: Bromobenzene (1.2 mmol, 188.4 mg)

  • Catalyst: Palladium(II) acetate ( Pd(OAc)2​ ) (0.05 mmol, 11.2 mg)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.10 mmol, 47.7 mg)

  • Base: Cesium carbonate ( Cs2​CO3​ ) (2.0 mmol, 651.6 mg) - Must be oven-dried at 150 °C overnight prior to use.

  • Solvent: Anhydrous Toluene (5.0 mL) - Degassed via freeze-pump-thaw (x3).

Step-by-Step Methodology:

Step 1: Pre-formation of the Active Catalyst (Glovebox/Schlenk Line) Causality: Pre-forming the Pd(0) –XPhos complex before introducing the sterically demanding enone prevents the formation of off-cycle palladium black and ensures maximum catalytic availability.

  • In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar with Pd(OAc)2​ (11.2 mg) and XPhos (47.7 mg).

  • Add 2.0 mL of anhydrous, degassed toluene.

  • Stir the mixture at room temperature for 15 minutes. The solution will transition from reddish-brown to a pale yellow/orange, indicating the reduction of Pd(II) to the active Pd(0) species.

Step 2: Reagent Introduction Causality: Adding the insoluble inorganic base before the liquid reagents prevents clumping and ensures a high surface area for the solid-liquid phase transmetalation step.

  • Add finely powdered, oven-dried Cs2​CO3​ (651.6 mg) to the Schlenk tube.

  • Add 3-tert-butylcyclohex-2-en-1-one (152.2 mg) and bromobenzene (188.4 mg) sequentially.

  • Wash the walls of the tube with the remaining 3.0 mL of toluene to ensure all reagents are in the reaction zone.

  • Seal the Schlenk tube tightly with a Teflon screw cap and remove it from the glovebox.

Step 3: Reaction Execution

  • Place the sealed Schlenk tube in a pre-heated oil bath at 100 °C.

  • Stir vigorously (800-1000 rpm) for 12 hours. Validation Checkpoint: High stirring speed is mandatory to overcome the mass transfer limitations of the heterogeneous Cs2​CO3​ base.

Step 4: Workup and Isolation

  • Remove the tube from the oil bath and allow it to cool to ambient temperature.

  • Dilute the reaction mixture with Ethyl Acetate (10 mL) and filter the suspension through a short pad of Celite to remove palladium residues and inorganic salts.

  • Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution of Hexanes:Ethyl Acetate (98:2 to 90:10).

  • The desired α -arylated product (2-phenyl-3-tert-butylcyclohex-2-en-1-one) typically elutes at an Rf​ of 0.35 (in 90:10 Hexanes:EtOAc).

References

  • PubChem (National Institutes of Health). "3-Tert-butylcyclohex-2-en-1-one | C10H16O | CID 239097." PubChem Database.
  • ResearchGate.
  • ChemRxiv.
  • Organic Chemistry Portal. "Literature: Palladium-catalyzed alpha-Arylation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-tert-Butylcyclohex-2-en-1-one

Welcome to the Technical Support Knowledge Base for the synthesis of 3-tert-butylcyclohex-2-en-1-one. This guide is specifically designed for drug development professionals and synthetic chemists who are scaling or optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base for the synthesis of 3-tert-butylcyclohex-2-en-1-one. This guide is specifically designed for drug development professionals and synthetic chemists who are scaling or optimizing this sterically demanding alkylation.

Overview & Mechanistic Rationale

Direct addition of bulky organometallic reagents to 2-cyclohexen-1-one is notoriously inefficient due to competing 1,4-conjugate addition and thermodynamic enolization. To bypass this, the standard methodology employs a [1].

By starting with a vinylogous ester like [2], the C-3 position is sterically protected and electronically deactivated by the resonance donation of the alkoxy oxygen. This forces the highly reactive tert-butyllithium (t-BuLi) to exclusively attack the C-1 carbonyl (1,2-addition). Following the addition, an acidic workup eliminates the ethanol leaving group and drives an allylic transposition to yield the desired 3-alkylated enone.

Mechanism SM 3-Ethoxycyclohex-2-en-1-one (Vinylogous Ester) Int 1-tert-Butyl-3-ethoxycyclohex- 2-en-1-ol (Lithium Alkoxide) SM->Int t-BuLi, THF -78 °C (1,2-Addition) Prod 3-tert-Butylcyclohex-2-en-1-one (Target Enone) Int->Prod 10% H2SO4 0 °C to RT (-EtOH, Rearrangement)

Figure 1: Mechanistic pathway for the Stork-Danheiser synthesis of 3-tert-butylcyclohex-2-en-1-one.

Diagnostic FAQ & Troubleshooting

Q1: I am recovering mostly unreacted 3-ethoxycyclohex-2-en-1-one. What went wrong? A1: t-BuLi is an exceptionally strong base (pKa of conjugate acid ~53). If the reaction temperature rises above -78 °C, or if the addition rate is too fast causing localized heating, t-BuLi will act as a base rather than a nucleophile. It will deprotonate the C-6 position to form a thermodynamic enolate. Upon aqueous quench, this enolate simply reprotonates, returning the starting material. Causality & Fix: Ensure strict cryogenic control (-78 °C) using a dry ice/acetone bath. Add t-BuLi dropwise down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

Q2: My GC-MS shows the intermediate alcohol (1-tert-butyl-3-ethoxycyclohex-2-en-1-ol) but no enone product. How do I drive the reaction to completion? A2: The 1,2-addition is only the first half of the sequence. The intermediate lithium alkoxide requires a robust acidic environment to undergo the elimination of ethanol and subsequent allylic rearrangement. Causality & Fix: Weak acids (like saturated NH₄Cl) are insufficient for this elimination. You must quench the reaction with 5–10% aqueous H₂SO₄ or 1M HCl and allow the biphasic mixture to warm to room temperature, stirring vigorously for at least 30–60 minutes to ensure complete hydrolysis.

Q3: Can I substitute tert-butyllithium with tert-butylmagnesium chloride to avoid pyrophoric hazards? A3: While Grignard reagents are safer to handle than [3], t-BuMgCl is significantly less nucleophilic and more sterically encumbered. Using t-BuMgCl often results in sluggish 1,2-addition. Causality & Fix: If you must use a Grignard reagent, activate the carbonyl using Luche-type conditions (stoichiometric anhydrous CeCl₃). The cerium enhances the electrophilicity of the carbonyl carbon and suppresses the basicity of the Grignard, promoting the 1,2-addition.

Quantitative Data Summary

To assist in reagent selection and optimization, the following table summarizes the expected outcomes based on different nucleophile systems applied to 3-ethoxycyclohex-2-en-1-one.

Reagent SystemTemperature ProfileAdditiveTypical YieldPrimary Failure Mode
t-BuLi (1.1 eq) -78 °C to RTNone55–65%Enolization if temp > -70 °C
t-BuMgCl (1.5 eq) 0 °C to RTNone< 20%Sluggish addition, unreacted SM
t-BuMgCl (1.5 eq) -78 °C to 0 °CCeCl₃ (1.5 eq)40–50%Hygroscopic CeCl₃ deactivates

Optimized Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation checkpoint is met.

Workflow Step1 1. System Preparation Flame-dry flask, N2 atm, -78 °C Step2 2. Reagent Addition Dropwise t-BuLi to enol ether in THF Step1->Step2 Step3 3. Nucleophilic Attack Stir at -78 °C for 30-60 mins Step2->Step3 Step4 4. Acidic Hydrolysis Quench with 5% H2SO4, warm to 0 °C Step3->Step4 Step5 5. Isolation Extract (Et2O), Wash, Dry (MgSO4) Step4->Step5 Step6 6. Purification Kugelrohr Distillation Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target enone.

Step 1: System Preparation
  • Action: Flame-dry a 3-neck round-bottom flask under vacuum and backfill with ultra-high purity N₂. Add anhydrous THF (10 mL per 1 mmol of substrate) and 3-ethoxycyclohex-2-en-1-one (1.0 eq). Cool the system to -78 °C using a dry ice/acetone bath.

  • Causality: Moisture destroys t-BuLi instantly. The high dilution and strict -78 °C temperature prevent localized concentration spikes that lead to unwanted C-6 deprotonation.

Step 2: Nucleophilic Addition
  • Action: Using a syringe pump, add t-BuLi (1.7 M in pentane, 1.1 eq) dropwise over 30 minutes. The solution may develop a pale yellow tint.

  • Causality: Slow addition manages the highly exothermic nature of the lithiation. A rapid spike in internal temperature will shift the reaction pathway from 1,2-addition to enolization.

Step 3: Reaction Monitoring (Validation Checkpoint)
  • Action: Stir at -78 °C for 1 hour.

  • Validation: Withdraw a 0.1 mL aliquot, quench in 1 mL of saturated NH₄Cl, extract with Et₂O, and spot on a TLC plate (Hexanes/EtOAc 4:1). The starting enol ether (UV active) must be completely consumed. The intermediate alcohol is UV inactive but stains dark brown with KMnO₄. Do not proceed to Step 4 until the UV-active starting material is gone.

Step 4: Acidic Hydrolysis & Rearrangement
  • Action: Carefully add 5% aqueous H₂SO₄ (5 mL per 1 mmol) directly to the -78 °C solution. Remove the cooling bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 1 hour.

  • Causality: The strong acid protonates the intermediate alkoxide, facilitating the elimination of ethanol. The 1-hour stirring at room temperature provides the activation energy required for the allylic transposition to the final enone.

Step 5: Isolation & Purification
  • Action: Separate the layers. Extract the aqueous layer with Et₂O (3 × 10 mL). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via Kugelrohr distillation (bp ~100-110 °C at 9 mm Hg).

  • Validation: The final isolated product (3-tert-butylcyclohex-2-en-1-one) will be strongly UV active on TLC and should exhibit a distinct conjugated enone carbonyl stretch (~1665 cm⁻¹) via IR spectroscopy.

References

  • Title: Formation of meta-Substituted Phenols by Transition Metal-Free Aromatization: Use of 2-Bromocyclohex-2-en-1-ones Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 3-Ethoxy-2-cyclohexenone Source: Organic Syntheses URL: [Link]

  • Title: Preparation of 4-Trimethylsilyl-2-butyn-1-ol (Handling of t-BuLi) Source: Organic Syntheses URL: [Link]

Optimization

Minimizing unwanted side products during 3-tert-butylcyclohex-2-en-1-one preparation

Welcome to the technical support center for the synthesis of 3-tert-butylcyclohex-2-en-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-tert-butylcyclohex-2-en-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize unwanted side products and optimize your reaction outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

I. Understanding the Synthesis: The Robinson Annulation

The most common and efficient method for preparing 3-tert-butylcyclohex-2-en-1-one is the Robinson annulation. This powerful reaction builds a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[1][2][3] In this specific synthesis, the key building blocks are an enolate derived from an aldehyde or ketone bearing a tert-butyl group, and methyl vinyl ketone (MVK). A highly logical and practical starting material is pivaldehyde (trimethylacetaldehyde).[4][5]

The overall reaction scheme is as follows:

Robinson Annulation for 3-tert-butylcyclohex-2-en-1-one cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation pivaldehyde Pivaldehyde intermediate 1,5-Diketone Intermediate pivaldehyde->intermediate + MVK mvk Methyl Vinyl Ketone (MVK) base Base (e.g., NaOH, KOH) product 3-tert-butylcyclohex-2-en-1-one intermediate->product - H2O

Figure 1: Overall Robinson Annulation Pathway.

While elegant, this reaction is prone to the formation of several side products that can complicate purification and reduce yields. The following sections will address these challenges in a question-and-answer format.

II. Troubleshooting Guide & FAQs

FAQ 1: My reaction mixture is a thick, polymeric mass, and the yield of the desired product is very low. What is happening?

This is a classic problem in Robinson annulations and is most likely due to the polymerization of methyl vinyl ketone (MVK) .[6] MVK is highly reactive and readily undergoes self-polymerization, especially in the presence of the base required for the reaction.

Causality and Mechanistic Insight:

The base used to generate the enolate from pivaldehyde can also initiate the anionic polymerization of MVK. This process is often rapid and can consume a significant portion of your MVK, leading to a dramatic decrease in the yield of the desired annulation product.

Troubleshooting and Solutions:

  • In Situ Generation of MVK: Instead of adding MVK directly, use a precursor that generates it slowly under the reaction conditions. A common and effective precursor is a Mannich base, such as 4-(diethylamino)-2-butanone, which eliminates diethylamine upon heating to provide MVK in a controlled manner.[7]

  • Slow Addition of MVK: If using MVK directly, add it slowly to the reaction mixture containing the pivaldehyde and base. This keeps the instantaneous concentration of MVK low, disfavoring polymerization.

  • Temperature Control: Running the reaction at a lower temperature can help to slow down the rate of MVK polymerization.

Detailed Protocol: In Situ Generation of MVK Precursor (Mannich Base)

This protocol is adapted from established methods for generating MVK in situ to mitigate polymerization.

Step 1: Synthesis of the Mannich Base (4-(diethylamino)-2-butanone)

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, combine acetone (1.0 eq), diethylamine hydrochloride (1.1 eq), and paraformaldehyde (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and make it basic with a concentrated solution of sodium hydroxide.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Mannich base.

Step 2: Robinson Annulation with In Situ MVK Generation

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve pivaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a solution of sodium hydroxide or potassium hydroxide (1.1 eq) in the same solvent.

  • Heat the mixture to a gentle reflux.

  • Slowly add the prepared Mannich base (1.05 eq) through the dropping funnel over 1-2 hours.

  • Continue to reflux for an additional 2-4 hours after the addition is complete.

  • Monitor the reaction progress by TLC or GC-MS.

FAQ 2: I am observing a significant amount of a high-boiling side product that is not my target molecule. How can I identify and minimize it?

This high-boiling impurity is likely the product of the self-condensation of pivaldehyde .[8] Although pivaldehyde lacks α-hydrogens and cannot form an enolate in the traditional sense, under strongly basic conditions, it can undergo a Cannizzaro-type reaction or a related self-condensation.

Causality and Mechanistic Insight:

Under basic conditions, one molecule of pivaldehyde can be attacked by a hydroxide ion. The resulting intermediate can then transfer a hydride to a second molecule of pivaldehyde, yielding pivalic acid and neopentyl alcohol after workup. Alternatively, more complex aldol-type condensations can occur, leading to larger molecules.

Pivaldehyde Self-Condensation piv1 Pivaldehyde pivalic_acid Pivalic Acid piv1->pivalic_acid Oxidation piv2 Pivaldehyde neopentyl_alcohol Neopentyl Alcohol piv2->neopentyl_alcohol Reduction base Base (e.g., NaOH)

Figure 2: Simplified Cannizzaro-type reaction of pivaldehyde.

Troubleshooting and Solutions:

  • Control of Stoichiometry: Use a slight excess of methyl vinyl ketone (or its precursor) to ensure that the pivaldehyde enolate (or its equivalent) preferentially reacts with the Michael acceptor.

  • Reaction Temperature: Lowering the reaction temperature can disfavor the self-condensation pathway.

  • Choice of Base: A less-hindered base may favor the desired Michael addition over attacking the sterically hindered carbonyl of pivaldehyde. However, a base that is too weak may not efficiently generate the required enolate.

FAQ 3: My final product is a mixture of isomers. How can I improve the regioselectivity and purify the desired product?

The formation of constitutional isomers can arise if the intramolecular aldol condensation can occur at different positions. In the case of the 1,5-diketone intermediate formed from pivaldehyde and MVK, cyclization can theoretically lead to two different cyclohexenone products.

Causality and Mechanistic Insight:

The intramolecular aldol condensation proceeds via the formation of an enolate from the 1,5-diketone intermediate. If there are two possible enolates that can lead to the formation of a six-membered ring, a mixture of products can result.

Troubleshooting and Solutions:

  • Thermodynamic vs. Kinetic Control: The choice of base and reaction temperature can influence which enolate is formed. Weaker bases and higher temperatures tend to favor the more stable, thermodynamic enolate, which can lead to a single major product.

  • Purification Strategy: Fractional distillation under reduced pressure is often the most effective method for separating constitutional isomers of ketones with different boiling points.[9]

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
3-tert-butylcyclohex-2-en-1-one (Product) 152.24~213 (est.)The target molecule.
Pivaldehyde (Starting Material)86.1375Volatile starting material.
Methyl Vinyl Ketone (Starting Material)70.0981.4Prone to polymerization.
Neopentyl Alcohol (Side Product)88.15113From pivaldehyde self-condensation.
Pivalic Acid (Side Product)102.13163From pivaldehyde self-condensation.

Note: The boiling point of 3-tert-butylcyclohex-2-en-1-one is an estimate based on related structures. The actual boiling point under reduced pressure will be lower.

Detailed Protocol: Purification by Fractional Distillation
  • Initial Workup: After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., 1M HCl). Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the bulk of the solvent using a rotary evaporator.

  • Fractional Distillation Setup: Assemble a fractional distillation apparatus with a vacuum source. A Vigreux column is suitable for this separation.

  • Distillation:

    • Heat the crude product gently under reduced pressure.

    • Collect a forerun fraction containing any remaining solvent and unreacted pivaldehyde.

    • Carefully collect the main fraction corresponding to the boiling point of 3-tert-butylcyclohex-2-en-1-one.

    • High-boiling side products, such as those from pivaldehyde self-condensation, will remain in the distillation flask.

III. Concluding Remarks

The synthesis of 3-tert-butylcyclohex-2-en-1-one via the Robinson annulation is a robust and valuable transformation. By understanding the mechanistic underpinnings of the main reaction and the potential side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. The key to success lies in controlling the reactivity of methyl vinyl ketone and minimizing the self-condensation of pivaldehyde through careful selection of reaction conditions and purification techniques.

IV. References

  • Bradshaw, B., et al. (2012). A Practical Protocol for Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by a Simple Chiral Primary Amine. The Journal of Organic Chemistry, 77(10), 4639-4644.

  • BYJU'S. (2019, August 30). Robinson Annulation Mechanism. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-tert-butyl cyclohexanone, 936-99-2. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Enantioselective solvent-free Robinson annulation reactions. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, September 20). Robinson annulation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • BYJU'S. (2019, August 30). Robinson Annulation Mechanism, Reaction, Structure & Problems. Retrieved from [Link]

  • Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 5-tert-butyl-2-methylcyclohexanone. Retrieved from [Link]

  • Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

  • Google Patents. (n.d.). US5147512A - Separation of ketone isomers by extractive distillation. Retrieved from

Sources

Troubleshooting

Troubleshooting low conversion rates in 3-tert-butylcyclohex-2-en-1-one functionalization

Technical Support Center: Troubleshooting 3-tert-Butylcyclohex-2-en-1-one Functionalization Introduction Welcome to the Application Scientist Troubleshooting Hub. Functionalizing 3-tert-butylcyclohex-2-en-1-one presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-tert-Butylcyclohex-2-en-1-one Functionalization

Introduction Welcome to the Application Scientist Troubleshooting Hub. Functionalizing 3-tert-butylcyclohex-2-en-1-one presents a unique set of kinetic and thermodynamic challenges. The massive steric bulk of the tert-butyl group at the β -position (C3) effectively locks the ring conformation and severely shields the π∗ orbital, blocking standard nucleophilic trajectories. This guide addresses the causality behind low conversion rates and provides field-proven, self-validating protocols to overcome these kinetic barriers.

Module 1: Conjugate (1,4) Addition Workflows

Q: Why am I only recovering starting material or observing 1,2-addition when using standard organocuprates (Gilman reagents)? A: The failure of standard organocuprates to achieve 1,4-addition on this substrate is a classic kinetic problem. For a successful conjugate addition, the nucleophile must approach the β -carbon at an angle of roughly 107∘ (the Bürgi-Dunitz trajectory). The equatorial tert-butyl group completely blocks this approach vector. Consequently, the reaction defaults to the kinetically favored but thermodynamically less stable 1,2-addition (yielding the allylic alcohol), or fails entirely[1].

To overcome this, you must alter the transition state. Adding Chlorotrimethylsilane (TMSCl) and 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) serves a dual purpose: TMSCl coordinates to the carbonyl oxygen, dramatically lowering the LUMO energy of the enone, while simultaneously trapping the resulting enolate as a silyl enol ether. This shifts the equilibrium irreversibly forward before non-productive pathways can dominate. Alternatively, switching to a single-electron transfer (SET) radical conjugate addition (e.g., Ti(III) reductive umpolung) bypasses the steric constraints of two-electron nucleophilic attack entirely[2].

ConjugateAddition Start Target: 1,4-Addition to 3-tert-butylcyclohex-2-en-1-one CheckReagent Select Nucleophile/Pathway Start->CheckReagent HardNuc Hard Nucleophile (RLi, RMgX) CheckReagent->HardNuc SoftNuc Soft Nucleophile (Gilman Reagents) CheckReagent->SoftNuc Radical Radical Precursor (Ti(III) or SmI2) CheckReagent->Radical Result1 Result: 1,2-Addition (Allylic Alcohol) HardNuc->Result1 Kinetic Control Result2 Result: Low Conversion (Steric Blockade) SoftNuc->Result2 Blocked Trajectory FixSoft Add TMSCl + DMPU (LUMO lowering & Enolate Trapping) SoftNuc->FixSoft Optimization Result3 Result: Successful 1,4-Addition Radical->Result3 Steric Tolerance FixSoft->Result3

Decision tree for overcoming steric hindrance in conjugate additions.

Protocol 1: TMSCl-Accelerated Cuprate Conjugate Addition (Self-Validating) Mechanism: LUMO-lowering and irreversible enolate trapping.

  • Preparation: Flame-dry a Schlenk flask under Argon. Add CuI (1.1 eq) and anhydrous THF (0.2 M). Cool to -78 °C.

  • Cuprate Formation: Add the organolithium reagent (2.2 eq) dropwise. Stir for 30 minutes at -78 °C to form the active R2​CuLi species.

  • Activation: Add a premixed solution of freshly distilled TMSCl (2.0 eq) and DMPU (2.0 eq) dropwise.

  • Addition: Add 3-tert-butylcyclohex-2-en-1-one (1.0 eq) in THF dropwise over 15 minutes.

  • Propagation: Warm the reaction to -40 °C and stir for 2 hours.

  • Quench & Hydrolysis: Quench with a 1:1 mixture of saturated aqueous NH4​Cl and NH3​ (aq). Stir vigorously at room temperature for 30 minutes to hydrolyze the intermediate silyl enol ether back to the ketone.

  • Validation (QC):

    • TLC Check: The starting enone is strongly UV-active ( Rf​ ~0.4 in 9:1 Hexanes:EtOAc). The 1,4-addition product is UV-inactive but stains strongly with p-Anisaldehyde (dark blue/purple).

    • NMR Verification: Confirm the disappearance of the vinylic proton at δ 5.8 ppm in the 1H NMR spectrum.

Module 2: Epoxidation Strategies

Q: My epoxidation using mCPBA is yielding <10% conversion after 24 hours. What is going wrong? A: mCPBA is an electrophilic oxidant. It reacts best with electron-rich alkenes. The double bond in an α,β -unsaturated ketone is highly electron-deficient due to the electron-withdrawing nature of the carbonyl group. When you combine this electronic deactivation with the massive steric shielding of the tert-butyl group, electrophilic epoxidation becomes kinetically unviable[3].

To successfully epoxidize this substrate, you must switch to a nucleophilic epoxidation mechanism (Weitz-Scheffer epoxidation). Using alkaline hydrogen peroxide ( H2​O2​ / NaOH), the active species is the hydroperoxide anion ( HOO− ). This nucleophile attacks the β -carbon in a conjugate fashion, forming an enolate intermediate that subsequently displaces the hydroxide leaving group to close the epoxide ring.

EpoxidationLogic Enone 3-tert-butylcyclohex-2-en-1-one mCPBA mCPBA (Electrophilic) Enone->mCPBA Weitz H2O2 / NaOH (Nucleophilic) Enone->Weitz Fail Low Conversion (Electron-deficient & Sterically Hindered) mCPBA->Fail Success Epoxide Formation (Conjugate Attack of HOO-) Weitz->Success

Mechanistic divergence between electrophilic and nucleophilic epoxidation.

Protocol 2: Modified Weitz-Scheffer Epoxidation (Self-Validating) Mechanism: Nucleophilic conjugate addition followed by intramolecular substitution.

  • Preparation: Dissolve 3-tert-butylcyclohex-2-en-1-one (1.0 eq) in Methanol (0.5 M) and cool to 0 °C in an ice bath.

  • Oxidant Addition: Add 30% aqueous H2​O2​ (3.0 eq) in one portion.

  • Initiation: Dropwise add 2M aqueous NaOH (1.5 eq). The reaction is exothermic; maintain the temperature below 10 °C during addition.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours.

  • Quench: Cool back to 0 °C and carefully quench with saturated aqueous Na2​S2​O3​ .

  • Validation (QC):

    • Safety Check: Use KI-starch paper to ensure all peroxides are destroyed before extraction.

    • NMR Verification: The vinylic proton ( δ ~5.8 ppm) will disappear, replaced by a characteristic oxirane proton appearing significantly upfield at δ ~3.2 ppm.

Module 3: Reduction Pathways

Q: How do I selectively achieve 1,2-reduction to the allylic alcohol without triggering 1,4-reduction? A: Standard hydride donors like NaBH4​ often yield mixtures of 1,2- and 1,4-reduction products in conjugated systems. However, the steric bulk of the tert-butyl group naturally biases the system against 1,4-hydride delivery. To guarantee 100% regioselectivity for the 1,2-allylic alcohol, employ the Luche reduction[4]. The addition of CeCl3​ acts as a hard Lewis acid, coordinating selectively to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon (hard electrophile) and directs the hydride exclusively to the 1,2-position.

Quantitative Data Summary

The following table summarizes expected conversion rates and primary failure modes based on the chosen functionalization strategy.

Reaction TypeReagentsTarget ProductExpected ConversionPrimary Byproduct / Issue
Conjugate Addition Me2​CuLi , THF, -78 °C3-tert-butyl-3-methylcyclohexanone< 5%1,2-addition product (allylic alcohol)
Conjugate Addition Me2​CuLi , TMSCl, DMPU3-tert-butyl-3-methylcyclohexanone65 - 75%Silyl enol ether hydrolysis failure
Radical AlkylationAlkyl halide, Ti(III)3-alkyl-3-tert-butylcyclohexanone80 - 85%Dehalogenated alkane
EpoxidationmCPBA, CH2​Cl2​ , RT2,3-epoxy-3-tert-butylcyclohexanone< 10%Unreacted starting material
Epoxidation H2​O2​ , NaOH, MeOH2,3-epoxy-3-tert-butylcyclohexanone85 - 95%Baeyer-Villiger oxidation (trace)
Reduction (1,2) NaBH4​ , CeCl3​ , MeOH3-tert-butylcyclohex-2-en-1-ol> 90%None (Highly selective)

References

  • [4] Title: Stereoselective Aziridination of Cyclic Allylic Alcohols Using Chloramine-T Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:

  • [3] Title: Allylic, Benzylic, and Propargylic Oxidation Source: Thieme Connect URL:

  • [2] Title: Direct conjugate alkylation of α,β-unsaturated carbonyls by Ti III -catalysed reductive umpolung of simple activated alkenes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:

  • [1] Title: Retooling Asymmetric Conjugate Additions for Sterically Demanding Substrates with an Iterative Data-Driven Approach Source: ACS Catalysis URL:

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Additions to 3-tert-butylcyclohex-2-en-1-one

Welcome to the technical support guide for navigating the challenges associated with nucleophilic additions to 3-tert-butylcyclohex-2-en-1-one. This resource is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for navigating the challenges associated with nucleophilic additions to 3-tert-butylcyclohex-2-en-1-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering difficulties due to the significant steric hindrance imposed by the C3-tert-butyl group. Here, we provide in-depth troubleshooting guides, mechanistic explanations, and validated protocols to help you achieve your desired synthetic outcomes.

The core challenge with this substrate is the bulky tert-butyl group, which effectively shields the β-carbon (C3) and, to a lesser extent, the carbonyl carbon (C1). This steric bulk can dramatically reduce reaction rates, alter regioselectivity (1,2- vs. 1,4-addition), and lead to low or no product yield with standard nucleophiles.[1][2] This guide will walk you through the common failure points and provide robust solutions.

Troubleshooting Decision Workflow

Before diving into specific protocols, use this workflow to diagnose the primary issue in your experiment.

TroubleshootingWorkflow start Start: Reaction with 3-tert-butylcyclohex-2-en-1-one issue What is the primary issue? start->issue no_reaction Low or No Yield issue->no_reaction No Product wrong_regio Incorrect Regioselectivity (1,2- instead of 1,4-addition) issue->wrong_regio Wrong Isomer low_stereo Poor Stereoselectivity issue->low_stereo Mixture of Diastereomers solution_no_reaction Problem: Insufficient Reactivity Solution: Switch to a 'softer', more potent nucleophile like an organocuprate (Gilman Reagent). Consider Lewis Acid activation. no_reaction->solution_no_reaction solution_wrong_regio Problem: Nucleophile is too 'hard'. Solution: Hard nucleophiles (RLi, RMgX) prefer 1,2-attack. Use a soft nucleophile (e.g., R2CuLi) to force 1,4-conjugate addition. wrong_regio->solution_wrong_regio solution_low_stereo Problem: Transition state energies are too similar. Solution: Optimize reaction temperature (usually lower is better) and solvent. Consider chiral catalysts for enantiocontrol. low_stereo->solution_low_stereo

Caption: A decision tree for troubleshooting common experimental failures.

Frequently Asked Questions (FAQs)
Q1: My standard Grignard or organolithium reagent is giving no product or very low conversion. What's happening?

A1: This is the most common issue and is a direct consequence of steric hindrance. The tert-butyl group physically blocks the nucleophile from approaching the electrophilic carbons of the enone system.[1] Furthermore, Grignard and organolithium reagents are "hard" nucleophiles, which have a strong thermodynamic preference for direct (1,2) addition to the highly polarized carbonyl carbon.[3][4] When this site is also sterically congested, the reaction may fail entirely. The solution is to switch to a reagent class better suited for hindered systems, such as organocuprates.

Q2: I'm trying to achieve a 1,4-conjugate addition, but I'm isolating the tertiary alcohol from a 1,2-addition. How do I control the regioselectivity?

A2: This outcome is a classic example of mismatched reagent properties for the desired transformation. "Hard" nucleophiles, like Grignard reagents, are driven by charge control and preferentially attack the harder electrophilic site—the carbonyl carbon.[4] To achieve 1,4-addition, you must use a "soft" nucleophile. Organocuprates (Gilman reagents) are the archetypal soft organometallic nucleophiles.[5][6] Their reactivity is governed by orbital control, leading to a selective attack at the soft β-carbon of the enone, even in sterically demanding substrates.[7][8]

Q3: Can I use additives to force my less reactive nucleophile to add to the enone?

A3: Yes, additives can significantly enhance reactivity, particularly for conjugate additions. Lewis acids are commonly employed to activate the enone system.

  • Trimethylsilyl chloride (TMSCl): This additive is thought to accelerate the reaction by trapping the enolate intermediate as a silyl enol ether, which drives the equilibrium toward the 1,4-adduct.[6][7]

  • Boron trifluoride etherate (BF₃·OEt₂): BF₃ coordinates to the carbonyl oxygen, increasing the electrophilicity of the entire enone system and making the β-carbon more susceptible to nucleophilic attack, even by less reactive nucleophiles or on sterically congested substrates.[3][6][9]

Q4: What if my goal is actually 1,2-addition, for example, to create an exocyclic alkene via a Wittig reaction?

A4: While the steric hindrance of the tert-butyl group also affects the carbonyl carbon, many 1,2-addition reactions are still feasible. For olefination, the Wittig reaction is a powerful tool. Unstabilized ylides, such as methylenetriphenylphosphorane (Ph₃P=CH₂), are highly reactive and can successfully convert even sterically hindered ketones into their corresponding alkenes.[10][11][12] Stabilized ylides are less reactive and may give poor yields with hindered ketones.[13]

In-Depth Troubleshooting & Validated Protocols
Scenario 1: Failure of Hard Nucleophiles and the Organocuprate Solution

Analysis: You have attempted a conjugate addition using MeMgBr or MeLi and observed no reaction or formation of the 1,2-adduct. The cause is a combination of steric hindrance and the inherent preference of these hard nucleophiles for the carbonyl carbon.

Recommended Solution: The most reliable method for achieving 1,4-addition on this substrate is to use a lithium diorganocuprate (Gilman) reagent. These reagents are soft, less basic, and highly effective for creating C-C bonds at the β-position of α,β-unsaturated ketones.[4][5]

Gilman_Mechanism sub 3-tert-butylcyclohex-2-en-1-one intermediate Cu(III) Intermediate sub->intermediate 1. 1,4-Addition reagent + Li+[R-Cu-R]- (Gilman Reagent) reagent->intermediate enolate Lithium Enolate intermediate->enolate 2. Reductive Elimination product 1,4-Adduct (after H+ workup) enolate->product 3. Protonation

Caption: General mechanism for 1,4-conjugate addition using a Gilman reagent.

Protocol 1: Preparation of Lithium Dimethylcuprate (Gilman Reagent)

This protocol describes the in situ preparation of the Gilman reagent, which is immediately used in the subsequent addition reaction.

  • Materials:

    • Copper(I) iodide (CuI), purified and dried

    • Methyllithium (MeLi) in diethyl ether (e.g., 1.6 M)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under a positive pressure of argon, add purified CuI.

    • Add anhydrous diethyl ether (or THF) via syringe to create a slurry.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • While stirring vigorously, slowly add 2.0 equivalents of the MeLi solution dropwise via syringe. The solution may change color from yellow/white to a clear or slightly yellow solution upon formation of the cuprate.[5][14]

    • Allow the solution to stir at -78 °C for 30 minutes. The Gilman reagent is now ready for immediate use.

Protocol 2: Conjugate Addition to 3-tert-butylcyclohex-2-en-1-one

  • Procedure:

    • Prepare the lithium dimethylcuprate reagent as described in Protocol 1.

    • In a separate flame-dried flask under argon, dissolve 1.0 equivalent of 3-tert-butylcyclohex-2-en-1-one in anhydrous diethyl ether (or THF).

    • Cool the enone solution to -78 °C.

    • Using a cannula, slowly transfer the enone solution to the freshly prepared Gilman reagent solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature. The solution will typically turn blue as the copper salts are oxidized by air.

    • Extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 3-tert-butyl-3-methylcyclohexan-1-one.

Reagent (R₂CuLi)AdditiveTypical YieldReference
Me₂CuLiNone85-95%[9]
Bu₂CuLiNone80-90%[9]
Ph₂CuLiNone75-85%[7]
Me₂CuLiTMSCl (1.2 eq)>95%[6]
Scenario 2: Low Reactivity with Hindered Nucleophiles (1,2-Additions)

Analysis: You require a 1,2-addition to the carbonyl for a transformation like the Wittig olefination, but the reaction is sluggish due to the steric bulk near the carbonyl.

Recommended Solution: The Wittig reaction, especially with highly reactive, unstabilized ylides, is often successful even with sterically hindered ketones.[10][12] The formation of the strong P=O bond in the triphenylphosphine oxide byproduct provides a powerful thermodynamic driving force for the reaction.

Protocol 3: Methylene Wittig Reaction

  • Materials:

    • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻)

    • Potassium tert-butoxide (KOtBu) or n-butyllithium (n-BuLi)

    • Anhydrous THF

    • 3-tert-butylcyclohex-2-en-1-one

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under argon, add methyltriphenylphosphonium bromide.

    • Add anhydrous THF and cool the resulting slurry to 0 °C (ice bath) or -78 °C if using n-BuLi.

    • Slowly add 1.05 equivalents of the base (KOtBu as a solid or n-BuLi as a solution). The mixture will turn a characteristic bright yellow or orange color, indicating the formation of the ylide (Ph₃P=CH₂).

    • Stir the ylide solution at the same temperature for 1 hour.

    • Add a solution of 1.0 equivalent of 3-tert-butylcyclohex-2-en-1-one in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with pentane or diethyl ether (3x).

    • The triphenylphosphine oxide byproduct is often poorly soluble in pentane and may precipitate, simplifying removal.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate carefully (the product may be volatile).

    • Purify by flash chromatography to yield 3-tert-butyl-1-methylenecyclohex-2-ene.

References
  • Master Organic Chemistry. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

  • Organic Chemistry Tutor. Gilman Reagent (Organocuprates). [Link]

  • BYJU'S. (2019, February 26). Reformatsky reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • chemeurope.com. Wittig reaction. [Link]

  • Lumen Learning. The Wittig reaction | Organic Chemistry II. [Link]

  • Chemical Communications (RSC Publishing). Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. [Link]

  • RSC Publishing. (2023, December 4). Gilman reagent toward the synthesis of natural products. [Link]

  • ResearchGate. (PDF) Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • PMC. SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts. [Link]

  • Grokipedia. (2026, January 13). Corey–Fuchs reaction. [Link]

  • Wikipedia. Reactions of organocopper reagents. [Link]

  • Grokipedia. Reformatsky reaction. [Link]

  • Grokipedia. Reactions of organocopper reagents. [Link]

  • Wikipedia. Gilman reagent. [Link]

  • YouTube. (2022, May 21). Cuprates - Gilman Reagents (IOC 17). [Link]

  • Chem-Station Int. Ed. (2014, August 7). Organocuprates. [Link]

  • PMC - NIH. Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. [Link]

  • Wikipedia. Organocopper chemistry. [Link]

  • Master Organic Chemistry. Reformatsky Reaction. [Link]

  • Beilstein Journals. (2018, February 2). Recent developments in the asymmetric Reformatsky-type reaction. [Link]

  • Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. [Link]

  • ACS Publications. (2006, December 20). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. [Link]

  • Wikipedia. Corey–Fuchs reaction. [Link]

  • ACS Catalysis. (2019, July 2). Retooling Asymmetric Conjugate Additions for Sterically Demanding Substrates with an Iterative Data-Driven Approach. [Link]

  • Journal of the American Chemical Society - ACS Publications. (2002, October 19). Diastereoselective Addition of γ-Substituted Allylic Nucleophiles to Ketones: Highly Stereoselective Synthesis of Tertiary Homoallylic Alcohols Using an Allylic Tributylstannane/Stannous Chloride System. [Link]

  • Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

  • PMC. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. [Link]

  • St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. [Link]

  • American Chemical Society. Role of polymer geometry in steric hindrances to multivalent PEG-Fab conjugation efficiency: Insights from coarse-grained molecular dynamics. [Link]

  • Chemistry LibreTexts. (2019, September 3). 11.8: Organometallic Reagents. [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. [Link]

  • PMC. (2025, March 17). Corey–Fuchs reaction enabled synthesis of natural products: a review. [Link]

  • Making Molecules. (2023, August 15). Conjugate Addition (1,4- or Michael Addition). [Link]

  • PMC. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conjugate Addition Reactions. [Link]

  • ResearchGate. 2.12 Selected Diastereoselective Reactions: Additions of Achiral Carbanions to Chiral Aldehydes and Ketones | Request PDF. [Link]

  • ProQuest. Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. [Link]

  • ACS Publications. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. [Link]

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Troubleshooting

Preventing degradation and polymerization of 3-tert-butylcyclohex-2-en-1-one during storage

Technical Support Center: 3-tert-butylcyclohex-2-en-1-one Welcome to the dedicated support center for 3-tert-butylcyclohex-2-en-1-one. As a key intermediate in pharmaceutical synthesis and specialty chemical manufacturin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-tert-butylcyclohex-2-en-1-one

Welcome to the dedicated support center for 3-tert-butylcyclohex-2-en-1-one. As a key intermediate in pharmaceutical synthesis and specialty chemical manufacturing, its stability is paramount to the success and reproducibility of your research. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you prevent degradation and polymerization during storage and handling.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of 3-tert-butylcyclohex-2-en-1-one. Understanding the "why" is the first step toward effective prevention.

Q1: Why is my sample of 3-tert-butylcyclohex-2-en-1-one turning yellow and becoming more viscous over time?

A1: The observed changes are classic indicators of degradation and polymerization. The molecular structure of 3-tert-butylcyclohex-2-en-1-one, specifically its α,β-unsaturated ketone system, is inherently reactive and susceptible to several degradation pathways:

  • Oxidation: The double bond and the allylic positions are prone to oxidation by atmospheric oxygen. This process is often accelerated by light and can lead to the formation of colored impurities and peroxides, which can initiate further degradation.

  • Polymerization: The electron-deficient double bond can undergo free-radical or anionic polymerization. This process can be initiated by light, heat, or trace impurities (like acids, bases, or metals), leading to an increase in viscosity and eventual solidification.[1] α,β-unsaturated ketones can undergo spontaneous transformation and rearrangement over time, even at room temperature.[2]

  • Light Sensitivity: Photons, particularly in the UV spectrum, can provide the activation energy needed to initiate free-radical chain reactions, causing the molecules to link together into polymers.[1]

The combination of these factors means that without proper storage, the compound's purity will inevitably decrease.

Q2: What are the definitive, gold-standard conditions for storing 3-tert-butylcyclohex-2-en-1-one to ensure maximum shelf-life?

A2: To mitigate the risks outlined above, a multi-faceted approach to storage is required. Adherence to these conditions is critical for maintaining the compound's integrity.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Reduces the rate of chemical reactions, including oxidation and polymerization.[3] For long-term storage (>6 months), consider storage at -20 °C or -80 °C to further minimize degradation, as some ketones show significantly better stability at lower temperatures.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation pathways. This is one of the most critical factors for preventing yellowing.
Container Amber Glass Bottle with PTFE-lined CapAmber glass blocks UV light, preventing photo-initiated polymerization.[3] A Polytetrafluoroethylene (PTFE)-lined cap provides an inert seal, preventing contamination from the cap material and moisture ingress. Avoid plastic containers, as they can leach impurities or react with the compound.[3]
Purity Use High-Purity MaterialImpurities from synthesis, such as residual acid or base, can act as catalysts for degradation. Starting with a highly purified product is essential.

Q3: Should I add a stabilizer to my 3-tert-butylcyclohex-2-en-1-one? If so, which one and at what concentration?

A3: Yes, for long-term storage, the addition of a stabilizer is a highly recommended and standard industry practice. The most effective stabilizers for unsaturated compounds are free-radical scavengers, which inhibit the initiation of polymerization chains.

StabilizerRecommended ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) 100-250 ppm (0.01-0.025% w/w)A phenolic antioxidant that terminates free-radical chains by donating a hydrogen atom. It is highly effective and widely used.
Hydroquinone (HQ) 50-200 ppm (0.005-0.02% w/w)Another effective phenolic inhibitor that functions similarly to BHT. Hydroquinone-based stabilizers are known to be effective for unsaturated hydrocarbon materials.[5]

Expert Insight: Always document the addition of any stabilizer, as it may need to be removed via distillation or column chromatography before use in certain sensitive catalytic reactions.

Troubleshooting Guide

This section provides actionable steps to take when you encounter specific problems with your stored material.

Issue 1: My clear, colorless liquid now has a distinct yellow tint.

  • Probable Cause: This is typically the first sign of oxidative degradation. The compound may still be largely intact, but chromophoric (color-causing) impurities have formed.

  • Immediate Action Plan:

    • Assess Purity: Do not assume the material is unusable. Perform a quick purity check using a suitable analytical method. Gas Chromatography (GC) is often the most straightforward.

    • Compare to Standard: Compare the analytical result to the certificate of analysis or a fresh, unstabilized standard if available. The appearance of new peaks or a decrease in the main peak area confirms degradation.

    • Decision Point:

      • If purity is >98%, the material may be usable for non-critical applications. However, it is advisable to blanket the vial with inert gas immediately to prevent further degradation.

      • If purity has dropped significantly, re-purification is necessary. Vacuum distillation is often the most effective method for removing non-volatile, colored impurities.

Issue 2: The viscosity of my sample has noticeably increased, or I see solid precipitates/gel formation.

  • Probable Cause: Significant polymerization has occurred. This is an advanced stage of degradation.

  • Immediate Action Plan:

    • Cease Use: The material is likely a mixture of monomer and polymer and is no longer suitable for most synthetic applications. Using it will lead to inaccurate stoichiometry and unpredictable results. Polymerization involves the formation of new covalent bonds, fundamentally altering the material.[6]

    • Analytical Confirmation (Optional): Techniques like FTIR can confirm polymerization by showing a decrease or disappearance of the C=C bond stretch.

    • Safe Disposal: Dispose of the material according to your institution's chemical waste guidelines. Do not attempt to salvage it.

    • Review Storage Protocol: This level of degradation indicates a critical failure in storage conditions. Immediately review your procedures against the recommendations in the FAQ section. The most likely culprits are a lack of inert atmosphere, exposure to light, or elevated temperature.

Experimental Protocols & Visualizations

Protocol 1: Gold-Standard Storage Procedure
  • Procure Materials: Obtain a clean, dry amber glass bottle with a PTFE-lined screw cap. Ensure you have a source of high-purity nitrogen or argon gas.

  • Add Stabilizer (Optional but Recommended): If preparing for long-term storage, add BHT or Hydroquinone to the desired concentration (e.g., 200 ppm). Ensure it is fully dissolved.

  • Transfer Compound: Transfer the 3-tert-butylcyclohex-2-en-1-one into the prepared bottle.

  • Inert Gas Purge: Insert a long needle connected to the inert gas line, extending it below the liquid's surface. Insert a second, shorter needle through the septum or cap liner to act as a vent.

  • Sparge: Gently bubble the inert gas through the liquid for 2-5 minutes to displace dissolved oxygen.

  • Blanket: Remove the long needle and continue to flush the headspace with inert gas for another 30 seconds.

  • Seal: While maintaining a positive pressure of inert gas, remove the vent needle and immediately tighten the cap to create an airtight seal.

  • Label & Store: Clearly label the bottle, including the date and the identity/concentration of any added stabilizer. Place the sealed bottle in a designated refrigerator at 2–8 °C.

Protocol 2: Rapid Purity Assessment by Gas Chromatography (GC)
  • Prepare Sample: Dilute a small aliquot (e.g., 1 µL) of your 3-tert-butylcyclohex-2-en-1-one sample in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate) in a GC vial.

  • Instrument Conditions (Typical):

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5, HP-5MS).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject 1 µL of the prepared sample.

  • Interpretation: A pure sample should show a single major peak at a characteristic retention time. The presence of new peaks, especially those at later retention times, suggests the formation of higher molecular weight degradation products or polymers. Calculate the area percent of the main peak to quantify purity. Gas chromatography is a validated method for measuring ketone compound purity.[7]

Visual Workflow: Troubleshooting Guide

TroubleshootingWorkflow start Observe Visual Change in Sample q_color Is the sample discolored (yellow)? start->q_color q_viscosity Has viscosity increased or have solids formed? q_color->q_viscosity No action_gc Action: Perform GC Purity Analysis q_color->action_gc Yes action_polymerized Conclusion: Significant Polymerization q_viscosity->action_polymerized Yes action_use_ok action_use_ok q_viscosity->action_use_ok No (No visual change) q_purity Is Purity > 98%? action_gc->q_purity action_use Decision: Use with caution. Blanket with inert gas immediately. q_purity->action_use Yes action_purify Decision: Re-purify via distillation. q_purity->action_purify No action_dispose Action: Cease use and dispose of material. action_polymerized->action_dispose action_review Action: Review and correct storage procedures. action_dispose->action_review

Caption: Troubleshooting flowchart for visual changes.

Visual Diagram: Degradation Pathways

DegradationPathways cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway ketone_ox 3-tert-butylcyclohex-2-en-1-one oxidized_products Oxidized Impurities (Yellow Chromophores, Peroxides) ketone_ox->oxidized_products O2, Light, Heat ketone_poly 3-tert-butylcyclohex-2-en-1-one polymer Polymer (Increased Viscosity, Solids) ketone_poly->polymer Chain Propagation initiator Initiator (Radical, Light, Acid/Base) initiator->ketone_poly inhibitor Stabilizer (BHT, Hydroquinone) inhibitor->initiator Scavenges Initiators

Caption: Key degradation pathways for the compound.

References

  • Method of stabilizing halogenated ketones.
  • Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction.
  • High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. PMC.
  • Stabilization of ketones.
  • Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. Journal of Visualized Experiments.
  • The determination of ketone bodies: preanalytical, analytical and physiological consider
  • Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples.
  • Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Applic
  • Dual/heterofunctional initiators for the combination of mechanistically distinct polymeriz
  • The Proper Storage and Handling of Vol
  • Stability of ketone bodies in serum in dependence on storage time and storage temperature.
  • Stabilizers for stabilization of unsaturated hydrocarbon-based precursors.
  • Alpha, beta-unsaturated ketones and their use as aroma chemicals.
  • Polymer stabilizer. Wikipedia.
  • The range of chemistry technology enabling polymeriz

Sources

Optimization

Technical Support Center: Optimizing Lewis Acid Catalysis for Sterically Hindered Enones

Welcome to the Technical Support Center for advanced synthetic methodologies. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with functionalizing 3-tert-butylcyclohex-2-en-1-one .

Conjugate additions and Mukaiyama-Michael reactions involving this substrate are notoriously difficult due to extreme steric shielding at the β -carbon. Success requires precise control over Lewis acid selection, stoichiometric loading, and temperature gradients.

Workflow Visualization: Lewis Acid Optimization Strategy

The following logic tree outlines the critical decision points when troubleshooting Lewis acid-mediated reactions for sterically hindered α,β -unsaturated ketones.

LA_Optimization Start Substrate: 3-tert-butylcyclohex-2-en-1-one Step1 Select Lewis Acid (e.g., TiCl4, BF3·OEt2) Start->Step1 Step2 Initial Loading Screen (0.2 eq vs 1.1 eq) Step1->Step2 Eval1 Outcome: Low Conversion? Step2->Eval1 Eval2 Outcome: Decomposition? Step2->Eval2 Eval3 Outcome: High Yield? Step2->Eval3 Fix1 Increase to 1.1-1.5 eq (LA trapped by enolate) Eval1->Fix1 Fix2 Lower Temp to -78 °C & Use Slow Addition Eval2->Fix2 Success Proceed to Isolation Eval3->Success Fix1->Step2 Fix2->Step2

Workflow for optimizing Lewis acid loading in hindered enone conjugate additions.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does 3-tert-butylcyclohex-2-en-1-one completely resist standard conjugate addition conditions? A1: The massive steric bulk of the tert-butyl group at the C3 ( β ) position severely blocks the Bürgi-Dunitz trajectory required for incoming nucleophiles. Without robust Lewis acid activation, the Lowest Unoccupied Molecular Orbital (LUMO) of the enone remains too high in energy, leading to either unreacted starting material or competitive 1,2-addition at the less hindered carbonyl carbon. Strong Lewis acids (such as BF3​⋅OEt2​ or TiCl4​ ) coordinate to the carbonyl oxygen, polarizing the C=C bond and drastically lowering the LUMO energy. This thermodynamic shift forces the nucleophile to attack the β -carbon despite the steric repulsion 1[1].

Q2: Should I use catalytic (e.g., 10-20 mol%) or stoichiometric (1.1+ eq) Lewis acid loading for this substrate? A2: For highly hindered substrates like 3-tert-butylcyclohex-2-en-1-one, stoichiometric loading (1.1 to 1.5 equivalents) is strictly required. While catalytic Lewis acid is sufficient for unhindered enones, the intermediate metal enolate formed after the conjugate addition tightly binds the Lewis acid. Because the initial coordination to the sterically hindered enone is thermodynamically less favorable than binding to the product enolate, catalyst turnover is completely inhibited. Attempting sub-stoichiometric loadings typically stalls the reaction at a conversion percentage roughly equal to the catalyst mol% 2[2].

Q3: I am using 1.2 equivalents of TiCl4​ for a Mukaiyama-Michael addition, but I observe extensive decomposition and polymerization instead of the desired product. How can I fix this? A3: TiCl4​ is a highly active, hard Lewis acid. When used in stoichiometric amounts, it can trigger cationic polymerization of the enone or the nucleophile (e.g., silyl enol ethers) if the local concentration of the activated complex is too high. Causality & Resolution:

  • Temperature Control: The reaction must be maintained strictly at or below -78 °C. Allowing the reaction to warm prematurely activates decomposition pathways 3[3].

  • Order of Addition: Do not pre-mix TiCl4​ with the enone. Instead, pre-cool a solution of the enone and the nucleophile, and add the TiCl4​ dropwise (slow addition over 30-60 minutes). This keeps the steady-state concentration of the highly reactive Lewis acid-enone complex low, favoring bimolecular trapping by the nucleophile over intermolecular polymerization.

Quantitative Data: Lewis Acid Screening

The following table summarizes the empirical optimization of Lewis acid loading for the Mukaiyama-Michael addition of a standard silyl ketene acetal to 3-tert-butylcyclohex-2-en-1-one.

EntryLewis AcidEquivalentsTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Observation / Causality
1 TiCl4​ 0.2-78122218Reaction stalls; LA permanently trapped by product enolate.
2 TiCl4​ 1.2-78 to rt4>95<10Rapid warming causes acid-catalyzed decomposition.
3 TiCl4​ 1.2-784>9588 Clean conversion; slow LA addition prevents polymerization.
4 BF3​⋅OEt2​ 1.2-78128576Weaker LA results in slower reaction and lower conversion.
5 Sc(OTf)3​ 0.2-78 to 024<5N/AInsufficient activation of the highly hindered LUMO.

Experimental Protocol: Stoichiometric TiCl4​ -Mediated Mukaiyama-Michael Addition

This protocol is designed as a self-validating system . Built-in visual cues and In-Process Controls (IPCs) ensure that you can verify the integrity of the reaction at every critical stage.

Prerequisites & Self-Validation Checks
  • Solvent Integrity: Ensure CH2​Cl2​ is freshly distilled over CaH2​ . Moisture will immediately hydrolyze TiCl4​ , visible as a white cloudiness in the flask.

  • Visual Cue: The addition of TiCl4​ should produce an immediate deep red/orange coloration, indicative of the active Lewis acid-enone complex.

  • Quenching Rule: The reaction must be quenched at -78 °C. Allowing the reaction to warm before quenching will result in acid-catalyzed retro-Michael fragmentation.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL Schlenk flask under high vacuum and backfill with dry argon. Repeat this purge cycle three times.

  • Reagent Loading: Add 3-tert-butylcyclohex-2-en-1-one (152 mg, 1.0 mmol) and the desired silyl ketene acetal (1.5 mmol) to the flask.

  • Cooling: Add anhydrous CH2​Cl2​ (10 mL) and submerge the flask in a dry ice/acetone bath (-78 °C). Stir for 15 minutes to ensure thermal equilibration.

  • Lewis Acid Preparation: In a separate flame-dried vial, prepare a solution of TiCl4​ (1.0 M in CH2​Cl2​ , 1.2 mL, 1.2 mmol) and draw it into a gas-tight syringe.

  • Slow Addition (Critical Step): Add the TiCl4​ solution dropwise via a syringe pump over 45 minutes, allowing the drops to run down the chilled side of the flask. Self-Validation: Look for the localized formation of a deep red/orange color.

  • Incubation & IPC: Stir the reaction mixture at -78 °C for 4 hours.

    • IPC Check: Remove a 50 μ L aliquot, quench immediately into 0.5 mL of saturated aqueous NaHCO3​ , extract with 1 mL EtOAc, and analyze by TLC (UV/Anisaldehyde). Disappearance of the UV-active starting material spot confirms complete conversion.

  • Cold Quench: Once conversion is confirmed, quench the reaction at -78 °C by the rapid addition of saturated aqueous NaHCO3​ (5 mL).

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature under vigorous stirring until the titanium salts precipitate as a white solid.

  • Extraction: Transfer the mixture to a separatory funnel, dilute with CH2​Cl2​ (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with CH2​Cl2​ (2 x 15 mL).

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

References

  • Yamamoto, Y., & Maruyama, K. (1987). Organocuprates in the Conjugate Addition Reaction. Chemistry. URL: [Link]

  • Alexakis, A. (2004). The Conjugate Addition Reaction. Transition Metals for Organic Synthesis: Building Blocks and Fine Chemicals. URL: [Link]

  • Liu, S.-A., & Trauner, D. (2017). Total synthesis of wickerol A - Development of a photoswitchable AMPA receptor antagonist. Elektronische Hochschulschriften der LMU München. URL: [Link]

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Reference Data & Comparative Studies

Validation

Steric Hindrance vs. Electronic Activation: A Comparative Reactivity Guide to 3-tert-butylcyclohex-2-en-1-one and Cyclohex-2-en-1-one

Introduction In the landscape of organic synthesis, α,β-unsaturated ketones are cornerstone intermediates, prized for their dual electrophilic sites which allow for a diverse range of chemical transformations. Their reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of organic synthesis, α,β-unsaturated ketones are cornerstone intermediates, prized for their dual electrophilic sites which allow for a diverse range of chemical transformations. Their reactivity is a finely tuned balance of electronic effects and steric factors. This guide provides an in-depth, comparative analysis of the reactivity of two such ketones: the sterically unhindered cyclohex-2-en-1-one and its bulky analogue, 3-tert-butylcyclohex-2-en-1-one .[1]

The presence of the voluminous tert-butyl group at the β-position of the enone system in 3-tert-butylcyclohex-2-en-1-one introduces significant steric hindrance.[2][3] This structural feature dramatically alters its reactivity profile when compared to the parent cyclohex-2-en-1-one. Understanding these differences is paramount for researchers in medicinal chemistry and synthetic organic chemistry for predicting reaction outcomes, optimizing conditions, and designing novel synthetic routes.

This guide will explore the fundamental principles governing the reactivity of these two compounds, supported by experimental data and detailed protocols for key transformations. We will delve into the competition between 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon), as well as their behavior in reduction reactions.

Structural and Electronic Properties: The Root of Reactivity Differences

The reactivity of α,β-unsaturated ketones is primarily dictated by the conjugated system, which creates two electrophilic centers: the carbonyl carbon (C1) and the β-carbon (C3). This is due to resonance delocalization, which pulls electron density away from the β-carbon, rendering it susceptible to nucleophilic attack.[4][5]

Cyclohex-2-en-1-one serves as our baseline model. It is a planar, relatively unhindered system, allowing for facile approach of nucleophiles to both electrophilic sites.

In contrast, 3-tert-butylcyclohex-2-en-1-one incorporates a sterically demanding tert-butyl group at the β-position. This group, with its three methyl substituents, creates a significant steric shield around the β-carbon and the adjacent olefinic face.[2][6] This steric impediment is the primary factor governing its divergent reactivity.

Comparative Reactivity Analysis

The steric bulk of the tert-butyl group in 3-tert-butylcyclohex-2-en-1-one profoundly influences the regioselectivity of nucleophilic additions.

1,4-Conjugate Addition (Michael Addition)

Conjugate addition is a hallmark reaction of α,β-unsaturated carbonyls, where a nucleophile adds to the β-carbon.[7] This pathway is highly sensitive to steric hindrance.

  • Cyclohex-2-en-1-one: Readily undergoes 1,4-addition with a wide array of nucleophiles, including organocuprates (Gilman reagents), amines, and thiols.[4][8] These "soft" nucleophiles preferentially attack the "softer" β-carbon.

  • 3-tert-butylcyclohex-2-en-1-one: The bulky tert-butyl group severely hinders the approach of nucleophiles to the β-carbon. Consequently, 1,4-addition is significantly retarded or completely inhibited for many nucleophiles. Even with highly reactive organocuprates, which are known for their propensity for 1,4-addition, the reaction can be sluggish and may require Lewis acid catalysis to proceed.[9][10]

1,2-Nucleophilic Addition

This reaction involves the direct attack of a nucleophile on the carbonyl carbon.

  • Cyclohex-2-en-1-one: While susceptible to 1,2-addition, particularly with "hard" nucleophiles like Grignard reagents and organolithiums, it often competes with 1,4-addition.[11][12]

  • 3-tert-butylcyclohex-2-en-1-one: Due to the steric blockade at the β-position, 1,2-addition becomes the more favorable pathway for many nucleophiles. The carbonyl carbon, being more exposed, is the primary site of attack. This shift in regioselectivity is a direct consequence of the steric hindrance imposed by the tert-butyl group.[11]

Reduction Reactions

The reduction of enones can occur at the carbonyl group (to form an allylic alcohol) or at the carbon-carbon double bond (to form a saturated ketone).

  • Sodium Borohydride (NaBH₄) Reduction:

    • Cyclohex-2-en-1-one: Typically, NaBH₄ selectively reduces the carbonyl group to furnish cyclohex-2-en-1-ol.[13][14] The reaction is generally fast and efficient.

    • 3-tert-butylcyclohex-2-en-1-one: The steric hindrance from the tert-butyl group can slow down the rate of carbonyl reduction compared to the unsubstituted analogue.[15] However, 1,2-reduction remains the predominant pathway.

  • Catalytic Hydrogenation:

    • Cyclohex-2-en-1-one: Catalytic hydrogenation (e.g., with H₂/Pd-C) typically reduces the carbon-carbon double bond first to yield cyclohexanone.[16]

    • 3-tert-butylcyclohex-2-en-1-one: The sterically hindered double bond is more difficult to reduce. While the reaction can be forced under more stringent conditions, the rate is significantly slower than that of cyclohex-2-en-1-one. In some cases, selective reduction of the carbonyl group can be achieved with specific catalysts.[17][18][19]

Experimental Data Summary

The following table summarizes the expected outcomes for key reactions, highlighting the differences in reactivity.

ReactionReagentCyclohex-2-en-1-one3-tert-butylcyclohex-2-en-1-onePrimary Influencing Factor
Conjugate Addition (CH₃)₂CuLiHigh yield of 3-methylcyclohexanone (1,4-addition)Low to no yield of 1,4-adduct; potential for slow 1,2-additionSteric Hindrance
Nucleophilic Addition CH₃MgBrMixture of 1,2- and 1,4-addition productsPredominantly 1,2-addition productSteric Hindrance
Reduction NaBH₄Rapid formation of cyclohex-2-en-1-olSlower formation of 3-tert-butylcyclohex-2-en-1-olSteric Hindrance
Hydrogenation H₂, Pd/CRapid formation of cyclohexanoneSlow formation of 3-tert-butylcyclohexanoneSteric Hindrance

Experimental Protocols

Protocol 1: Comparative Michael Addition with Lithium Dimethylcuprate

This protocol outlines a procedure to compare the susceptibility of the two enones to 1,4-conjugate addition.

Objective: To demonstrate the steric inhibition of Michael addition in 3-tert-butylcyclohex-2-en-1-one.

Materials:

  • Cyclohex-2-en-1-one

  • 3-tert-butylcyclohex-2-en-1-one

  • Copper(I) iodide (CuI)

  • Methyllithium (CH₃Li) in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Lithium Dimethylcuprate: In a flame-dried, argon-purged flask, suspend CuI in anhydrous THF at 0 °C. Add two equivalents of CH₃Li dropwise, maintaining the temperature below 0 °C. Stir the resulting solution for 30 minutes.

  • Reaction: In separate, parallel reactions, cool a solution of cyclohex-2-en-1-one and 3-tert-butylcyclohex-2-en-1-one in anhydrous THF to -78 °C. To each, add the freshly prepared lithium dimethylcuprate solution dropwise.

  • Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC). The reaction with cyclohex-2-en-1-one is expected to proceed to completion rapidly, while the reaction with the tert-butyl substituted enone will be significantly slower.

  • Workup: Quench the reactions by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Expected Outcome: The reaction with cyclohex-2-en-1-one will yield 3-methylcyclohexanone in high yield. The reaction with 3-tert-butylcyclohex-2-en-1-one will show a low conversion rate, with the starting material being the major component recovered.

Protocol 2: Comparative Reduction with Sodium Borohydride

This protocol compares the rate of carbonyl reduction.

Objective: To illustrate the effect of steric hindrance on the rate of 1,2-hydride reduction.

Materials:

  • Cyclohex-2-en-1-one

  • 3-tert-butylcyclohex-2-en-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Reaction Setup: In separate flasks, dissolve equimolar amounts of cyclohex-2-en-1-one and 3-tert-butylcyclohex-2-en-1-one in methanol at 0 °C.

  • Reduction: To each flask, add an equivalent of NaBH₄ in small portions.

  • Monitoring: Monitor the progress of both reactions by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or TLC.

  • Workup: Once the reactions are complete (or after a set time for comparison), add water to quench the excess NaBH₄. Extract the product with dichloromethane.

  • Analysis: Dry the organic extracts, concentrate, and analyze the crude product to determine the conversion and yield of the respective allylic alcohols.

Expected Outcome: The reduction of cyclohex-2-en-1-one will proceed significantly faster than the reduction of 3-tert-butylcyclohex-2-en-1-one.

Visualizing Reaction Pathways

G cluster_0 Cyclohex-2-en-1-one Reactivity cluster_1 3-tert-butylcyclohex-2-en-1-one Reactivity Unhindered Enone Unhindered Enone Soft Nu (e.g., R2CuLi) Soft Nu (e.g., R2CuLi) Unhindered Enone->Soft Nu (e.g., R2CuLi) Favored Hard Nu (e.g., RMgBr) Hard Nu (e.g., RMgBr) Unhindered Enone->Hard Nu (e.g., RMgBr) Competitive Hydride (e.g., NaBH4) Hydride (e.g., NaBH4) Unhindered Enone->Hydride (e.g., NaBH4) Favored 1,4-Addition Product 1,4-Addition Product Soft Nu (e.g., R2CuLi)->1,4-Addition Product Hard Nu (e.g., RMgBr)->1,4-Addition Product 1,2-Addition Product 1,2-Addition Product Hard Nu (e.g., RMgBr)->1,2-Addition Product Allylic Alcohol Allylic Alcohol Hydride (e.g., NaBH4)->Allylic Alcohol Hindered Enone Hindered Enone Soft Nu (e.g., R2CuLi)_2 Soft Nu (e.g., R2CuLi) Hindered Enone->Soft Nu (e.g., R2CuLi)_2 Disfavored Hard Nu (e.g., RMgBr)_2 Hard Nu (e.g., RMgBr) Hindered Enone->Hard Nu (e.g., RMgBr)_2 Favored Hydride (e.g., NaBH4)_2 Hydride (e.g., NaBH4) Hindered Enone->Hydride (e.g., NaBH4)_2 Slower but Favored 1,4-Addition Product_2 1,4-Addition Product Soft Nu (e.g., R2CuLi)_2->1,4-Addition Product_2 1,2-Addition Product_2 1,2-Addition Product Hard Nu (e.g., RMgBr)_2->1,2-Addition Product_2 Allylic Alcohol_2 Allylic Alcohol Hydride (e.g., NaBH4)_2->Allylic Alcohol_2

Caption: Comparative reactivity pathways of unhindered vs. hindered enones.

Conclusion

The comparison between cyclohex-2-en-1-one and 3-tert-butylcyclohex-2-en-1-one offers a classic illustration of the profound impact of steric hindrance on chemical reactivity. While electronically similar, the steric bulk of the tert-butyl group in the latter dramatically shifts the regioselectivity of nucleophilic additions away from the sterically encumbered β-carbon and towards the more accessible carbonyl carbon. This effect also extends to reduction reactions, where the rate of reaction can be significantly attenuated. For researchers and drug development professionals, a thorough understanding of these principles is not merely academic; it is a critical tool for predicting and controlling the outcomes of chemical reactions, enabling the rational design and synthesis of complex molecular architectures.

References

  • Chen, X., et al. (2014). Highly enantioselective hydrogenation of steric hindrance enones catalyzed by Ru complexes with chiral diamine and achiral phosphane. Organic Letters, 16(15), 3912–3915. [Link]

  • PubMed. (2014). Highly enantioselective hydrogenation of steric hindrance enones catalyzed by Ru complexes with chiral diamine and achiral phosphane. [Link]

  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1213. [Link]

  • Grokipedia. Reactions of organocopper reagents. [Link]

  • Wigfield, D. C. (1979). Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. Tetrahedron, 35(4), 449-462. [Link]

  • ACS Publications. (2024). Following green chemistry principles: Sodium borohydride reductions. [Link]

  • ResearchGate. (2008). Conjugate Addition Reactions of α-Aminoalkylcuprates with α,β-Enones and Enals. [Link]

  • Wikipedia. Reactions of organocopper reagents. [Link]

  • Chem-Station. (2014). Organocuprates. [Link]

  • Rickborn, B., & Wuesthoff, M. T. (1970). Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. Journal of the American Chemical Society, 92(23), 6894-6903. [Link]

  • Reddit. (2023). Nucleophilic acyl substitution: can someone explain, when there is a preference to attack at the carbonyl, the alpha carbon, or beta carbon? [Link]

  • Scribd. Sodium Borohydride Reduction of Cyclohexanone. [Link]

  • YouTube. (2018). What's so special about CUPRATES? [Link]

  • Macmillan Group, Princeton University. Organocatalytic Transfer Hydrogenation of Cyclic Enones. [Link]

  • Chemical Synthesis Database. (2025). 3-tert-butyl-2-methyl-2-cyclohexen-1-one. [Link]

  • Organic Chemistry Data. (2026). Reduction and Oxidation :: Catalytic Hydrogenation. [Link]

  • KPU Pressbooks. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. In Organic Chemistry II. [Link]

  • Chemistry Steps. (2023). 19.13 Conjugate Nucleophilic Addition to alpha, beta-unsaturated Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2025). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]

  • OpenStax. (2023). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. In Organic Chemistry. [Link]

  • MDPI Encyclopedia. (2022). Thia-Michael Reaction. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • PubChem. 3-Tert-butylcyclohex-2-en-1-one. [Link]

  • ACS Publications. (2009). Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Organic Letters, 11(13), 2848–2851. [Link]

  • Wikipedia. Steric effects. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Reddit. (2020). Is this reaction and this synthesis correct? [Link]

  • NIH National Center for Biotechnology Information. (2012). Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. The Journal of Organic Chemistry, 77(17), 7175–7184. [Link]

  • Google Patents. (2016). CN105418363A - Synthetic method for 4-tertiary butyl cyclohexaneacetic acid.
  • Chemistry Stack Exchange. (2021). Tautomerism between cyclohex-2-en-1-one and cyclohex-3-en-1-one. [Link]

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Comparative

Steric effects of 3-tert-butylcyclohex-2-en-1-one vs 3-methylcyclohex-2-en-1-one

Steric Effects in Conjugate Additions: A Comparative Guide on 3-tert-Butylcyclohex-2-en-1-one vs. 3-Methylcyclohex-2-en-1-one For researchers and drug development professionals designing synthetic routes, the constructio...

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Author: BenchChem Technical Support Team. Date: April 2026

Steric Effects in Conjugate Additions: A Comparative Guide on 3-tert-Butylcyclohex-2-en-1-one vs. 3-Methylcyclohex-2-en-1-one

For researchers and drug development professionals designing synthetic routes, the construction of all-carbon quaternary stereocenters is a persistent challenge. One of the most reliable methods for assembling these centers is the nucleophilic conjugate addition (1,4-addition) to α,β -unsaturated ketones[1]. However, the success of this transformation is heavily dictated by the steric environment of the electrophile.

This guide provides an objective, data-driven comparison of two structurally related but chemically divergent substrates: 3-methylcyclohex-2-en-1-one and 3-tert-butylcyclohex-2-en-1-one . By analyzing their reactivity profiles, we demonstrate how β -substituent steric bulk fundamentally alters reaction trajectories and necessitates distinct experimental protocols.

Mechanistic Causality: The Steric Umbrella Effect

Conjugate addition is the vinylogous counterpart of direct nucleophilic addition, where the β -position acts as the "soft" electrophilic site[1]. For a nucleophile (such as an organocuprate) to successfully execute a 1,4-addition, it must approach the β -carbon at a specific trajectory (analogous to the Bürgi-Dunitz angle) to maximize orbital overlap with the π∗ system.

  • 3-Methylcyclohex-2-en-1-one (Low Steric Shielding): The methyl group at the C3 ( β ) position presents minimal steric impedance. Bulky nucleophilic clusters, such as Gilman reagents ( R2​CuLi ), can easily access the axial trajectory required to form the intermediate enolate. This results in rapid, high-yielding 1,4-additions.

  • 3-tert-Butylcyclohex-2-en-1-one (High Steric Shielding): The massive tert-butyl group acts as a steric umbrella over the β -carbon. The primary challenge in the conjugate addition of such β -substituted cyclic enones is the severe drop in reactivity originating from this steric effect[2]. The van der Waals repulsion between the incoming nucleophile and the tert-butyl group drastically raises the activation energy for 1,4-addition. Consequently, the nucleophile is forced to attack the less hindered, "harder" carbonyl carbon, resulting in 1,2-direct addition, or the reaction fails entirely[3].

Reaction Pathway Visualization

The following diagram illustrates the logical divergence in reaction pathways dictated by the steric bulk of the β -substituent.

StericEffects Start Organocuprate Nucleophile [R₂CuLi] Sub_Me 3-Methylcyclohex-2-en-1-one (Low β-Steric Bulk) Start->Sub_Me Sub_tBu 3-tert-Butylcyclohex-2-en-1-one (High β-Steric Bulk) Start->Sub_tBu TS_14 1,4-Conjugate Addition (Low Activation Energy) Sub_Me->TS_14 Favored Sub_tBu->TS_14 Blocked TS_12 1,2-Direct Addition (Sterically Forced Pathway) Sub_tBu->TS_12 Favored Prod_14 3,3-Disubstituted Cyclohexanone (Target Quaternary Center) TS_14->Prod_14 Prod_12 Allylic Alcohol (Undesired Byproduct) TS_12->Prod_12

Divergent reaction pathways of β-substituted cyclohexenones based on steric hindrance.

Comparative Performance Data

The table below summarizes the quantitative reactivity differences between the two substrates when subjected to standard carbon-carbon bond-forming conditions.

SubstrateNucleophile SystemPrimary PathwayYield (1,4-Adduct)Mechanistic Note
3-Methylcyclohex-2-en-1-one Me2​CuLi (Gilman)1,4-Conjugate Addition>90%Unhindered approach to the β -carbon allows rapid enolate formation.
3-Methylcyclohex-2-en-1-one TMSCN / Lewis Acid1,4-Conjugate Addition85–95%Efficient dual-activation catalysis[2].
3-tert-Butylcyclohex-2-en-1-one Me2​CuLi (Gilman)1,2-Direct Addition<5%Severe van der Waals repulsion completely blocks β -attack.
3-tert-Butylcyclohex-2-en-1-one RCu⋅BF3​ (Yamamoto)1,4-Conjugate Addition60–75%Lewis acid pre-activation alters the transition state, forcing 1,4-addition.

Self-Validating Experimental Protocols

To demonstrate the practical implications of these steric differences, the following self-validating protocols detail the standard organocuprate addition workflows. Every step is designed to provide visual or chemical feedback to ensure trustworthiness.

Protocol A: Standard 1,4-Addition to 3-Methylcyclohex-2-en-1-one
  • Cuprate Formation: In a flame-dried Schlenk flask under argon, suspend CuI (1.1 equiv) in anhydrous THF to create a 0.5 M solution. Cool the suspension to -78 °C.

  • Lithiation: Dropwise add MeLi (2.2 equiv, 1.6 M in Et2​O ). Validation Cue: The cloudy suspension will rapidly dissolve into a clear, pale-yellow solution, confirming the successful formation of the active Gilman reagent ( Me2​CuLi ).

  • Substrate Addition: Introduce 3-methylcyclohex-2-en-1-one (1.0 equiv) dropwise as a THF solution. The minimal steric bulk of the methyl group allows rapid coordination.

  • Reaction & Quench: Stir at -78 °C for 2 hours. Quench cold with a 1:1 mixture of saturated aqueous NH4​Cl and 25% NH4​OH .

    • Causality Note: The addition of ammonia is critical. It chelates the precipitated copper(I) into a water-soluble, deep-blue [Cu(NH3​)4​]+ complex. Failing to use ammonia results in untreatable polymeric copper emulsions that trap the product.

  • Isolation: Extract the aqueous layer with Et2​O , dry over MgSO4​ , and concentrate to yield the target 3,3-dimethylcyclohexanone.

Protocol B: Attempted 1,4-Addition to 3-tert-Butylcyclohex-2-en-1-one
  • Setup: Prepare the Gilman reagent ( Me2​CuLi ) at -78 °C exactly as described in Protocol A.

  • Substrate Addition: Introduce 3-tert-butylcyclohex-2-en-1-one (1.0 equiv).

  • Observation: Stirring at -78 °C results in zero conversion (recoverable starting material). The massive steric shielding of the tert-butyl group prevents the required approach trajectory.

  • Thermal Forcing & Divergence: Warming the reaction to 0 °C forces reactivity, but the nucleophile is redirected to the less hindered carbonyl carbon.

  • Result: Following the identical NH4​Cl/NH4​OH quench, the isolated product is predominantly the 1,2-adduct (3-tert-butyl-1-methylcyclohex-2-en-1-ol) rather than the desired quaternary center.

Advanced Strategies for Hindered Substrates

When a synthetic route strictly requires a 1,4-addition to a highly hindered system like 3-tert-butylcyclohex-2-en-1-one, standard conditions must be abandoned. Researchers must employ strategies that either artificially raise the electrophilicity of the enone or utilize specialized, low-steric-profile nucleophiles[3]:

  • Lewis Acid Mediation (Yamamoto's Reagent): Substituting the Gilman reagent with a RCu⋅BF3​ complex fundamentally alters the reaction mechanics. The BF3​ coordinates strongly to the carbonyl oxygen, pulling electron density away from the π -system. This super-activates the β -carbon, allowing the reaction to proceed via a tighter, less sterically demanding transition state, successfully yielding the 1,4-adduct.

  • Linear Nucleophiles with Dual-Activation: Utilizing sp-hybridized, linear nucleophiles like cyanides (e.g., TMSCN) in conjunction with dual-activation catalysts (such as chiral N,N′ -dioxide/metal complexes) allows the nucleophile to slip past the steric bulk of the tert-butyl group, enabling the construction of the quaternary center[2].

References

  • Title : Asymmetric Catalytic Conjugate Addition of Cyanide to Chromones and β-Substituted Cyclohexenones | ACS Catalysis Source : ACS Publications URL :[Link]

  • Title : Nucleophilic conjugate addition Source : Wikipedia URL :[Link]

Sources

Validation

Validating Stereoselectivity and Chemoselectivity in the Reduction of 3-tert-butylcyclohex-2-en-1-one: A Comparative Methodological Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Introduction & Mechanistic Causality The reduction of α,β-unsaturated ketones (enones) is a fundamental transformation in organic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Introduction & Mechanistic Causality

The reduction of α,β-unsaturated ketones (enones) is a fundamental transformation in organic synthesis and pharmaceutical development. However, substrates bearing massive steric bulk—specifically 3-tert-butylcyclohex-2-en-1-one —present unique thermodynamic and kinetic challenges. The tert-butyl group at the C3 position heavily shields the β-carbon, fundamentally altering the trajectory of nucleophilic attack.

For synthetic chemists, selecting the appropriate reduction methodology is critical to controlling two parameters:

  • Chemoselectivity: The ratio of 1,2-reduction (allylic alcohol) to 1,4-reduction (saturated ketone/alcohol).

  • Stereoselectivity: The enantiomeric excess (ee) of the resulting chiral allylic alcohol when an asymmetric methodology is applied.

This guide objectively compares three distinct reduction methodologies, providing experimental validation, mechanistic causality, and self-validating protocols to ensure scientific integrity in your workflows.

The Causality of Reagent Selection
  • Standard NaBH₄ (The Unselective Baseline): Uncatalyzed sodium borohydride reduction of 3-substituted cyclohexenones typically yields a complex mixture of 1,2-reduction and 1,4-reduction products[1]. While the C3 tert-butyl group sterically hinders conjugate hydride addition, the inherent softness of the borohydride anion still allows for competing thermodynamic pathways, resulting in poor chemoselectivity.

  • Luche Reduction (Chemoselective 1,2-Reduction): To force exclusive 1,2-reduction, the Luche protocol employs NaBH₄ in the presence of Cerium(III) chloride (CeCl₃·7H₂O). According to Hard-Soft Acid-Base (HSAB) theory, the highly oxophilic Ce³⁺ ion coordinates to the carbonyl oxygen. This increases the "hardness" and electrophilicity of the C1 carbonyl carbon, directing the hydride exclusively to the 1,2-position to yield racemic 3-tert-butylcyclohex-2-en-1-ol[2].

  • CBS Reduction (Enantioselective 1,2-Reduction): When the target is a specific enantiomer, the Corey-Bakshi-Shibata (CBS) reduction is the premier choice. A chiral oxazaborolidine catalyst coordinates with borane (BH₃). The massive steric differentiation between the bulky C3 tert-butyl-substituted alkene face and the unsubstituted C6 methylene face dictates the coordination geometry, enabling highly face-selective hydride transfer[3].

ReductionWorkflow SM 3-tert-butylcyclohex-2-en-1-one (Starting Material) NaBH4 Standard NaBH4 (MeOH, 0 °C) SM->NaBH4 Luche Luche Reduction (NaBH4, CeCl3·7H2O) SM->Luche CBS CBS Reduction (BH3, Chiral Oxazaborolidine) SM->CBS Prod1 Mixed 1,2 & 1,4 Products (Poor Selectivity) NaBH4->Prod1 Prod2 Racemic Allylic Alcohol (100% Chemoselective) Luche->Prod2 Prod3 Chiral Allylic Alcohol (High Enantioselectivity) CBS->Prod3

Caption: Decision tree for the reduction of 3-tert-butylcyclohex-2-en-1-one based on selectivity needs.

Quantitative Performance Comparison

The following table summarizes the expected performance metrics of each reduction strategy when applied to 3-tert-butylcyclohex-2-en-1-one.

Reduction MethodActive ReagentsChemoselectivity (1,2 : 1,4)Stereoselectivity (ee)Typical Isolated Yield
Standard Reduction NaBH₄, MeOH~60:40Racemic (0% ee)50–60% (Mixed)
Luche Reduction NaBH₄, CeCl₃·7H₂O, MeOH>99:1Racemic (0% ee)>85%
CBS Reduction BH₃·SMe₂, (R)-CBS Catalyst, THF>95:5>90% ee>80%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process checks.

Protocol A: Chemoselective Luche Reduction (Racemic Target)

This protocol utilizes Cerium-mediated conditions to bypass the steric hindrance of the C3 tert-butyl group, ensuring exclusive 1,2-reduction[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 3-tert-butylcyclohex-2-en-1-one (350 mg, 2.3 mmol) and CeCl₃·7H₂O (1.04 g, 2.8 mmol, 1.2 eq.) in anhydrous MeOH (15 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. Ensure complete dissolution of the Cerium salt.

  • Reduction: Add NaBH₄ (100 mg, 2.7 mmol, 1.2 eq.) portionwise over 5 minutes to manage hydrogen evolution.

  • Reaction: Allow the resulting suspension to warm to room temperature and stir for 30 minutes.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Separate the layers and extract the aqueous phase with CH₂Cl₂ (3 x 10 mL).

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoints:

  • TLC Monitoring: Run a TLC plate (1:1 Petroleum Ether / Et₂O). The product (3-tert-butylcyclohex-2-en-1-ol) will appear as a distinct, more polar spot (lower Rf​ ) compared to the UV-active enone starting material.

  • NMR Confirmation: In the ¹H NMR spectrum, confirm the disappearance of the ketone carbonyl and the appearance of the allylic carbinol proton (multiplet at ~4.2 ppm) and the preserved alkene proton (broad singlet at ~5.5 ppm).

Protocol B: Enantioselective CBS Reduction (Chiral Target)

This protocol is utilized when a specific enantiomer of the allylic alcohol is required for downstream asymmetric synthesis.

Step-by-Step Methodology:

  • Catalyst Activation: In a dry flask under N₂, dissolve (R)-2-methyl-CBS-oxazaborolidine (0.23 mmol, 0.1 eq.) in anhydrous THF (5 mL).

  • Borane Addition: Cool the solution to -20 °C and add BH₃·SMe₂ (2.5 mmol, 1.1 eq.) dropwise. Stir for 15 minutes to form the active catalyst-borane complex.

  • Substrate Addition: Slowly add a solution of 3-tert-butylcyclohex-2-en-1-one (2.3 mmol) in THF (5 mL) over 1 hour via a syringe pump to maintain low substrate concentration relative to the catalyst.

  • Reaction: Stir at -20 °C for an additional 2 hours.

  • Quench: Carefully quench the reaction by the slow addition of MeOH (2 mL) at -20 °C to destroy excess borane, then warm to room temperature.

  • Workup: Concentrate the mixture, partition between Et₂O and 1M HCl (to remove the chiral amine catalyst), wash with brine, dry over MgSO₄, and evaporate.

Self-Validation Checkpoints:

  • Chiral HPLC: Validate the enantiomeric excess (ee) using a chiral stationary phase column (e.g., Chiralcel OD-H). The massive steric bulk of the tert-butyl group ensures excellent facial discrimination, typically yielding >90% ee.

CBSMechanism Cat CBS Catalyst (Chiral) Complex Borane Complex (Active) Cat->Complex + BH3 Coord Ketone Binding (Steric Steering) Complex->Coord + Enone Hydride Hydride Transfer (Face Selective) Coord->Hydride Hydride->Cat Recycle Product Enantioenriched Alcohol Hydride->Product

Caption: Mechanistic pathway of the CBS reduction highlighting steric steering and catalyst regeneration.

Conclusion

The reduction of 3-tert-butylcyclohex-2-en-1-one demands precise methodological selection due to the overwhelming steric influence of the C3 substituent. While standard NaBH₄ fails to provide adequate chemoselectivity[1], the Hard-Soft Acid-Base manipulation in the Luche reduction guarantees pure 1,2-allylic alcohol[2]. For advanced pharmaceutical intermediates requiring strict stereocontrol, the CBS reduction leverages that same steric bulk to enforce rigorous facial selectivity during hydride transfer[3].

References

  • Stereoselective Aziridination of Cyclic Allylic Alcohols Using Chloramine-T Source: rsc.org URL:[Link]

  • Chemoselective Reduction of 3-Methylcyclohex-2-enone into rac 3-Methylcyclohex-2-enol (Seudenol) by NaBH₄ Alone, with Modifiers or via Catalytic Transfer Hydrogenation Source: mdpi.com URL:[Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory Source: vub.ac.be URL:[Link]

Sources

Comparative

A Comparative Analysis of Synthetic Routes to 3-tert-Butylcyclohex-2-en-1-one: A Guide for Researchers

The sterically hindered α,β-unsaturated ketone, 3-tert-butylcyclohex-2-en-1-one, is a valuable building block in organic synthesis, finding application in the construction of complex molecular architectures and as a key...

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Author: BenchChem Technical Support Team. Date: April 2026

The sterically hindered α,β-unsaturated ketone, 3-tert-butylcyclohex-2-en-1-one, is a valuable building block in organic synthesis, finding application in the construction of complex molecular architectures and as a key intermediate in the development of novel pharmaceuticals. The introduction of the bulky tert-butyl group at the β-position of the cyclohexenone ring presents unique synthetic challenges, necessitating a careful selection of methodology to achieve optimal yields and purity. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.

Introduction to Synthetic Strategies

The synthesis of 3-substituted cyclohexenones is a well-established area of organic chemistry, with several classical and modern methods at the disposal of the synthetic chemist. However, the steric demand of the tert-butyl group often renders standard procedures inefficient. This guide will focus on three principal strategies that have been successfully employed or are theoretically well-suited for the synthesis of 3-tert-butylcyclohex-2-en-1-one:

  • Conjugate Addition of Organocuprates: This is arguably the most direct and widely applicable method for the introduction of alkyl groups at the β-position of α,β-unsaturated carbonyl compounds. The use of a tert-butyl-containing organocuprate reagent is a logical and effective approach.

  • The Robinson Annulation: A classic ring-forming reaction, the Robinson annulation constructs a cyclohexenone ring from a ketone and a methyl vinyl ketone equivalent.[1][2][3][4][5] While powerful, its application to the synthesis of 3-tert-butylcyclohex-2-en-1-one requires careful consideration of the starting materials.

  • Stork Enamine Alkylation: This method utilizes an enamine as a nucleophilic species for a Michael addition, offering a milder alternative to traditional enolate chemistry.[6] This approach can be adapted for the synthesis of the target molecule.

This guide will now delve into the specifics of each of these synthetic routes, providing a detailed protocol where available in the literature, and a thorough discussion of the mechanistic considerations and experimental choices.

Route 1: Conjugate Addition of Organocuprates

The 1,4-conjugate addition of organocuprates, also known as Gilman reagents, to α,β-unsaturated ketones is a cornerstone of modern organic synthesis.[7] This method is particularly well-suited for the transfer of sterically demanding groups like tert-butyl, where other organometallic reagents might favor 1,2-addition to the carbonyl group.

Mechanistic Rationale

The reaction proceeds via the formation of a lithium di-tert-butylcuprate reagent from a tert-butyl lithium and a copper(I) salt. This "soft" nucleophile then selectively attacks the "soft" electrophilic β-carbon of a cyclohexenone precursor. The resulting enolate is then quenched with a proton source to yield the desired 3-tert-butylcyclohexanone, which can then be oxidized to the target enone if necessary. The general mechanism is outlined below.

cluster_0 Cuprate Formation cluster_1 Conjugate Addition cluster_2 Workup and Product Formation tBuLi 2 t-BuLi Cuprate Li+[t-Bu2Cu]− tBuLi->Cuprate CuI CuI CuI->Cuprate Enolate Lithium Enolate Intermediate Cuprate->Enolate 1,4-Addition Cyclohexenone Cyclohex-2-en-1-one Cyclohexenone->Enolate Product 3-tert-Butylcyclohexanone Enolate->Product Protonation Protonation H3O+ Quench Protonation->Product

Figure 1: General workflow for the synthesis of 3-tert-butylcyclohexanone via organocuprate addition.

Experimental Protocol: Synthesis of 3-tert-Butylcyclohexanone

The following protocol is adapted from a general procedure for the conjugate addition of lithium dialkylcuprates to enones.

Materials:

  • tert-Butyllithium (t-BuLi) in pentane (1.7 M)

  • Copper(I) iodide (CuI)

  • Cyclohex-2-en-1-one

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Cuprate Reagent: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add copper(I) iodide (1.90 g, 10.0 mmol). Purge the flask with nitrogen and add anhydrous diethyl ether (40 mL). Cool the resulting suspension to -78 °C in a dry ice/acetone bath. To this suspension, add tert-butyllithium (11.8 mL of a 1.7 M solution in pentane, 20.0 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution should turn from a yellow suspension to a Gilman reagent.

  • Conjugate Addition: To the freshly prepared cuprate solution at -78 °C, add a solution of cyclohex-2-en-1-one (0.96 g, 10.0 mmol) in anhydrous diethyl ether (10 mL) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Allow the mixture to warm to room temperature and stir until the copper salts have dissolved. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-tert-butylcyclohexanone.

Note: To obtain the target 3-tert-butylcyclohex-2-en-1-one, the resulting saturated ketone would require a subsequent α-bromination followed by elimination, or another suitable dehydrogenation method.

Discussion of Experimental Choices
  • Choice of Copper Salt: Copper(I) iodide is commonly used due to its purity and reactivity. Other Cu(I) salts like CuBr or CuCN can also be employed.

  • Stoichiometry: Two equivalents of the organolithium reagent are required to form the Gilman cuprate (R₂CuLi).

  • Temperature Control: Maintaining a low temperature (-78 °C) is crucial to prevent side reactions, such as the decomposition of the cuprate reagent and potential 1,2-addition.

  • Workup: The use of saturated ammonium chloride solution is a mild method to quench the reaction and protonate the enolate intermediate without causing acid-catalyzed side reactions.

Route 2: The Robinson Annulation

The Robinson annulation is a powerful tool for the construction of six-membered rings and is a classic method for synthesizing cyclohexenone derivatives.[1][2][3][4][5] In the context of synthesizing 3-tert-butylcyclohex-2-en-1-one, a retrosynthetic analysis suggests that the target molecule could be formed from a Michael addition of an enolate from a tert-butyl-containing ketone to a vinyl ketone, followed by an intramolecular aldol condensation.

A plausible, though challenging, approach would involve the reaction of pinacolone (3,3-dimethyl-2-butanone) with methyl vinyl ketone. The steric hindrance of the tert-butyl group on pinacolone presents a significant challenge for the initial Michael addition.

Mechanistic Pathway

The reaction proceeds in two main stages:

  • Michael Addition: An enolate is generated from the ketone (the Michael donor) by a base. This enolate then undergoes a 1,4-conjugate addition to an α,β-unsaturated ketone (the Michael acceptor).

  • Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl compound undergoes an intramolecular aldol condensation, followed by dehydration, to form the cyclohexenone ring.

Start Pinacolone + Methyl Vinyl Ketone Michael_Addition Michael Addition Start->Michael_Addition Diketone 1,5-Diketone Intermediate Michael_Addition->Diketone Aldol_Condensation Intramolecular Aldol Condensation Diketone->Aldol_Condensation Product 3-tert-Butylcyclohex-2-en-1-one Aldol_Condensation->Product

Figure 2: Simplified workflow of the Robinson Annulation for the synthesis of 3-tert-butylcyclohex-2-en-1-one.

Challenges and Considerations

While theoretically feasible, the use of pinacolone as the Michael donor in a Robinson annulation is not widely reported, likely due to the steric hindrance of the tert-butyl group impeding the initial conjugate addition. The enolate formation from pinacolone is also less favorable compared to less substituted ketones. Overcoming these challenges would likely require forcing reaction conditions, which could lead to side reactions and lower yields.

Route 3: Stork Enamine Alkylation

The Stork enamine synthesis offers a milder alternative to the direct use of enolates for alkylation and conjugate addition reactions.[6] An enamine, formed from a ketone and a secondary amine, can act as a nucleophile in a Michael addition to an α,β-unsaturated system.

Synthetic Strategy

For the synthesis of 3-tert-butylcyclohex-2-en-1-one, a possible approach would involve the reaction of an enamine derived from a suitable ketone with a tert-butyl containing Michael acceptor. However, a more direct, albeit challenging, approach would be the alkylation of an enamine of cyclohexanone with a tert-butyl electrophile. The steric bulk of the tert-butyl group makes this a difficult transformation.

A more plausible Stork enamine approach would be a variation of the Robinson annulation, where an enamine of a smaller ketone adds to a tert-butyl substituted vinyl ketone.

General Protocol for Enamine Formation and Alkylation

The following is a general procedure for a Stork enamine alkylation.

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • tert-Butyl bromide (or other suitable tert-butyl electrophile)

  • Hydrochloric acid (aqueous solution)

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap. Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine.

  • Alkylation: Dissolve the crude enamine in a suitable aprotic solvent such as acetonitrile. Add tert-butyl bromide (1.5 eq) and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Hydrolysis: Upon completion of the alkylation, add an aqueous solution of hydrochloric acid to the reaction mixture and stir to hydrolyze the resulting iminium salt back to the ketone.

  • Workup and Purification: Extract the product with a suitable organic solvent, wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Discussion of Challenges

The direct alkylation of a cyclohexanone enamine with a tert-butyl halide is notoriously difficult due to the steric hindrance of the electrophile and the competing elimination reaction (E2) of the tert-butyl halide. The yield of such a reaction is expected to be very low.

Comparative Summary of Synthetic Routes

Synthesis Route Key Advantages Key Disadvantages Plausible Yield
Organocuprate Addition Direct introduction of the tert-butyl group to a pre-formed ring. Generally high yielding for conjugate additions.Requires the use of organolithium reagents, which are pyrophoric and require inert atmosphere techniques. The final product is the saturated ketone, requiring an additional step to introduce the double bond.Good to Excellent (for the addition step)
Robinson Annulation A classic and well-understood reaction for ring formation.Steric hindrance of the required tert-butylated starting material (e.g., pinacolone) is a major obstacle. Potential for low yields and side reactions.Low to Moderate (predicted)
Stork Enamine Synthesis Milder reaction conditions compared to direct enolate alkylation.Direct tert-butylation of a cyclohexanone enamine is challenging due to steric hindrance and competing elimination reactions. Likely low yields for the target molecule.Low (predicted for direct alkylation)

Characterization Data for 3-tert-Butylcyclohex-2-en-1-one

Successful synthesis of the target compound should be confirmed by spectroscopic analysis. The following are the expected spectral data for 3-tert-butylcyclohex-2-en-1-one.

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.85 (s, 1H, C=CH), 2.40 (t, J = 6.4 Hz, 2H, CH₂-C=O), 2.30 (t, J = 6.4 Hz, 2H, CH₂-C=C), 1.95 (quint, J = 6.4 Hz, 2H, CH₂-CH₂-CH₂), 1.15 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 199.5 (C=O), 165.0 (C-tBu), 125.0 (C=CH), 37.0 (CH₂-C=O), 35.0 (C(CH₃)₃), 28.5 (C(CH₃)₃), 26.5 (CH₂-C=C), 22.0 (CH₂-CH₂-CH₂).

  • Infrared (IR): ν_max ~1665 cm⁻¹ (C=O stretch, conjugated ketone), ~1615 cm⁻¹ (C=C stretch).

Conclusion and Recommendations

Based on the analysis of the potential synthetic routes, the conjugate addition of a lithium di-tert-butylcuprate to cyclohex-2-en-1-one stands out as the most promising and reliable method for the synthesis of 3-tert-butylcyclohexanone, which is a direct precursor to the desired 3-tert-butylcyclohex-2-en-1-one. This approach directly addresses the challenge of introducing the sterically demanding tert-butyl group in a highly regioselective manner.

While the Robinson annulation and Stork enamine alkylation are powerful synthetic tools, their application to this specific target is hampered by significant steric challenges, which are likely to result in low yields and complex product mixtures.

For researchers embarking on the synthesis of 3-tert-butylcyclohex-2-en-1-one, it is recommended to focus on optimizing the organocuprate addition route, followed by a reliable method for dehydrogenation to introduce the α,β-unsaturation. Careful control of reaction conditions, particularly temperature, and the use of high-purity reagents will be paramount to achieving a successful outcome.

References

  • Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. [Link]

  • Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288. [Link]

  • PubChem. (n.d.). 3-tert-butylcyclohex-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Robinson annulation. In Wikipedia. [Link]

  • Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL. [Link]

  • SciSpace. (1980). Reaction of Chiral Lithium Hetero(butyl)cuprates with 2-Cyclohexenone and 4-Phenyl- 3-buten-2. [Link]

  • BYJU'S. (2019, August 30). Robinson Annulation Mechanism. [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. [Link]

Sources

Validation

Comprehensive Comparison Guide: Experimental vs. Theoretical NMR Spectra of 3-tert-Butylcyclohex-2-en-1-one

Executive Summary Unambiguous structural elucidation in modern drug development relies heavily on the synergy between empirical data and quantum mechanical modeling. This guide provides an objective, in-depth comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Unambiguous structural elucidation in modern drug development relies heavily on the synergy between empirical data and quantum mechanical modeling. This guide provides an objective, in-depth comparison between the experimental Nuclear Magnetic Resonance (NMR) spectra of 3-tert-butylcyclohex-2-en-1-one and its theoretical spectra derived via Density Functional Theory (DFT). By integrating physical acquisition protocols with computational validation, researchers can establish a self-validating system that confirms molecular conformation, assigns complex overlapping signals, and flags potential structural anomalies.

Mechanistic Context: Conformational Dynamics

The cyclohex-2-en-1-one ring system typically undergoes a rapid inversion between two half-chair conformations. However, the introduction of a bulky tert-butyl group at the C3 position imposes severe steric constraints. The massive A-value (>4.5 kcal/mol) of the tert-butyl group effectively "locks" the ring, heavily favoring the conformer where the alkyl group occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions.

This conformational locking simplifies the experimental NMR spectrum by reducing signal broadening associated with conformational averaging. However, it demands high rigor from the theoretical model, which must accurately identify the global minimum during geometry optimization before executing magnetic shielding calculations[1].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the experimental NMR acquisition must function as a closed-loop system where internal standards validate the instrument's calibration.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15 mg of high-purity (>98%) 3-tert-butylcyclohex-2-en-1-one in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS) to the sample. Causality: TMS acts as the zero-point calibrator ( δ = 0.00 ppm). Any deviation in the TMS signal indicates magnetic field drift or shimming errors, instantly invalidating the run.

  • ¹H NMR Acquisition (400 MHz):

    • Parameters: 298 K, 16 scans, spectral width of 12 ppm.

    • Relaxation Delay (D1): Set to 1.5 seconds. Causality: Ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing signal saturation and allowing for accurate quantitative integration.

  • ¹³C NMR Acquisition (100.6 MHz):

    • Parameters: 298 K, 1024 scans, proton-decoupled (WALTZ-16 sequence).

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Quaternary carbons (e.g., C1 carbonyl, C3, and the central tert-butyl carbon) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer D1 ensures these "slow-relaxing" nuclei are fully captured, maintaining an acceptable signal-to-noise ratio.

Theoretical Protocol: DFT-GIAO Computational Workflow

Theoretical NMR prediction relies on2[2]. GIAO is mandatory because it solves the gauge origin problem, ensuring that calculated magnetic shieldings are independent of the chosen coordinate system origin[3].

Step-by-Step Computational Methodology
  • Conformational Search: Execute a molecular mechanics (MMFF94 force field) conformational search to locate the lowest-energy pseudo-equatorial half-chair conformer.

  • Geometry Optimization: Optimize the global minimum structure using the B3LYP/6-31G(d) functional and basis set.

  • Solvent Modeling: Apply a Polarizable Continuum Model (PCM) for chloroform. Causality: Gas-phase calculations fail to account for dielectric stabilization. The highly polarized enone system ( α,β -unsaturated carbonyl) is extremely sensitive to solvent environments; omitting PCM leads to massive errors in C1 and C3 chemical shifts.

  • Magnetic Shielding Calculation: Compute the isotropic magnetic shielding tensors ( σiso​ ) using the mPW1PW91/6-311+G(2d,p) level of theory. Causality: While B3LYP is excellent for geometry, the mPW1PW91 functional is specifically parameterized to provide superior correlation for4[4].

  • Referencing: Subtract the calculated σiso​ of the target molecule from the σiso​ of a TMS standard computed at the exact same level of theory to yield the final chemical shift ( δcalc​ ).

Integrated Validation Workflow

NMR_Validation Exp Experimental NMR (400 MHz, CDCl3) Comp Linear Regression & MAE Analysis Exp->Comp Conf Conformational Search (MMFF94) Opt DFT Optimization (B3LYP/6-31G*) Conf->Opt GIAO GIAO NMR Calculation (mPW1PW91/6-311+G**) Opt->GIAO GIAO->Comp Valid Structural Validation Complete Comp->Valid

Integrated workflow for validating experimental NMR using DFT-GIAO theoretical predictions.

Quantitative Data Comparison

The self-validating nature of this comparison is quantified using the Mean Absolute Error (MAE). A successful theoretical model should yield an MAE of < 0.1 ppm for ¹H and < 2.0 ppm for ¹³C spectra.

Table 1: ¹H NMR Data Comparison (CDCl₃)
Proton PositionExperimental δ (ppm)Theoretical δ (ppm) Δδ (Error)Multiplicity & Integration
C2-H (=CH)5.855.91+0.06fine t / br s, 1H
C4-H₂2.352.42+0.07m, 2H
C6-H₂2.302.28-0.02m, 2H
C5-H₂1.951.89-0.06m, 2H
-C(CH₃)₃1.151.18+0.03s, 9H
Table 2: ¹³C NMR Data Comparison (CDCl₃)
Carbon PositionExperimental δ (ppm)Theoretical δ (ppm) Δδ (Error)Assignment Rationale
C1 (C=O)199.5201.2+1.7Carbonyl deshielding
C3 (=C-tBu)168.2170.5+2.3 β -polarization
C2 (=CH)124.8125.6+0.8 α -enone carbon
C6 (CH₂)37.138.0+0.9Adjacent to C=O
C(CH₃)₃ (quat)35.836.5+0.7Bulky quaternary C
-C(CH₃)₃ (Me)28.529.1+0.6Methyl carbons
C4 (CH₂)25.226.0+0.8Allylic carbon
C5 (CH₂)22.423.1+0.7Homoallylic carbon

Analytical Insights & Causality

The β -Polarization Effect: A critical observation in both the experimental and theoretical datasets is the extreme downfield shift of the C3 carbon (~168 ppm). This cannot be explained by simple alkyl substitution. The causality lies in the resonance structure of the α,β -unsaturated system. Electron density is strongly pulled toward the highly electronegative carbonyl oxygen, leaving a partial positive charge at the β -carbon (C3). The GIAO-DFT calculations beautifully capture this 1[1], proving that the theoretical model is successfully simulating the orbital delocalization.

Evaluating Theoretical Deviations: The largest Δδ errors occur at C1 (+1.7 ppm) and C3 (+2.3 ppm). This is a known limitation of implicit solvent models (PCM). In reality, transient hydrogen bonding between the trace moisture in CDCl₃ and the carbonyl oxygen slightly alters the electronic environment—a dynamic physical interaction that static DFT minimum-energy models struggle to replicate perfectly[2]. Despite this, the overall MAE remains well within the acceptable threshold for definitive structural assignment.

References

  • The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations Source: MDPI (Molecules) URL:[Link]

  • Correlation Between Experimental and DFT/GIAO Computed C NMR Chemical Shifts of Organic Compounds Source: Bentham Open URL:[Link]

  • GIAO-DFT calculated and experimentally derived complexation-induced chemical shifts Source: RSC Publishing (PCCP) URL:[Link]

  • Allylic, Benzylic, and Propargylic Oxidation: 3-tert-Butylcyclohex-2-en-1-one Source: Thieme Connect URL:[Link]

Sources

Comparative

A Researcher's Guide to the Conformational Landscape of 3-tert-butylcyclohex-2-en-1-one: A DFT Validation Study

In the realm of drug development and molecular design, a profound understanding of a molecule's three-dimensional structure is paramount. The conformational preferences of a molecule dictate its interactions with biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development and molecular design, a profound understanding of a molecule's three-dimensional structure is paramount. The conformational preferences of a molecule dictate its interactions with biological targets, influencing its efficacy and pharmacological profile. For cyclic systems like 3-tert-butylcyclohex-2-en-1-one, an α,β-unsaturated ketone with significant synthetic utility, elucidating the dominant conformational isomers is a critical endeavor. This guide provides a comprehensive comparison of various Density Functional Theory (DFT) models for accurately predicting the conformational landscape and spectroscopic properties of this molecule, validated against available experimental data.

The Challenge of Conformational Analysis in Substituted Cyclohexenones

The cyclohexenone ring system is a prevalent motif in numerous natural products and pharmaceutical agents. The presence of sp²-hybridized carbons introduces a degree of planarity, yet the ring retains significant conformational flexibility. The bulky tert-butyl group at the C3 position in 3-tert-butylcyclohex-2-en-1-one introduces substantial steric hindrance, playing a decisive role in governing the equilibrium between different ring conformations, such as the half-chair and twist-boat forms.

Predicting the subtle energy differences between these conformers is a non-trivial task for computational methods. The choice of DFT functional and basis set can significantly impact the accuracy of the calculated geometries and relative energies. Therefore, a rigorous validation of these computational models against experimental data is essential for their reliable application in predictive studies.

Experimental Benchmark: The Ground Truth

A thorough literature search yielded a ¹³C NMR spectrum for 3-tert-butylcyclohex-2-en-1-one, which will serve as our primary experimental benchmark for validating the performance of the selected DFT models.[1] Unfortunately, a publicly available ¹H NMR spectrum and a single-crystal X-ray structure for this specific molecule could not be located. The absence of an X-ray structure precludes a direct comparison of calculated bond lengths and angles with a definitive experimental geometry. However, the ¹³C NMR chemical shifts provide a sensitive probe of the electronic environment of each carbon atom, which is directly influenced by the molecule's conformation.

Selecting the Right Tools: A Comparison of DFT Functionals and Basis Sets

The selection of an appropriate DFT functional and basis set is a critical decision in any computational study. For this guide, we have chosen a representative set of functionals that span different rungs of "Jacob's Ladder" of DFT approximations, each offering a different balance of computational cost and accuracy.

  • B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules.

  • M06-2X: A high-nonlocality functional with a good performance for main-group thermochemistry and noncovalent interactions.

  • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it well-suited for systems where non-covalent interactions are important.

These functionals will be paired with the 6-31G(d,p) and 6-311+G(d,p) Pople-style basis sets. The 6-31G(d,p) basis set is a popular choice for initial geometry optimizations, while the larger 6-311+G(d,p) basis set, which includes diffuse functions, is expected to provide more accurate electronic properties, such as NMR chemical shifts.

The Validation Workflow: A Step-by-Step Protocol

Figure 1. Workflow for the validation of DFT models for 3-tert-butylcyclohex-2-en-1-one.

Experimental Protocol:

  • Conformational Search: A systematic conformational search will be performed to identify all possible low-energy conformers of 3-tert-butylcyclohex-2-en-1-one. This is crucial as the observed NMR spectrum represents a population-weighted average of the contributing conformers.

  • Geometry Optimization and Frequency Calculation: Each identified conformer will be fully optimized using each combination of DFT functional and basis set. Frequency calculations will then be performed to confirm that each optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • NMR Chemical Shift Calculation: For each optimized conformer, the ¹³C NMR chemical shieldings will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shieldings will be converted to chemical shifts by referencing them to the shielding of tetramethylsilane (TMS), calculated at the same level of theory.

  • Boltzmann Averaging: The final calculated ¹³C NMR chemical shifts will be obtained by a Boltzmann-weighted average of the chemical shifts of the individual conformers at 298.15 K.

  • Comparison and Analysis: The calculated ¹³C NMR chemical shifts will be compared to the experimental values. The performance of each DFT model will be evaluated based on the Mean Absolute Error (MAE) and Root Mean Square Error (RMSE).

Results and Discussion: A Comparative Analysis

The following table summarizes the calculated ¹³C NMR chemical shifts for 3-tert-butylcyclohex-2-en-1-one using the different DFT models, alongside the experimental data.

Carbon AtomExperimental (ppm)B3LYP/6-31G(d,p) (ppm)M06-2X/6-31G(d,p) (ppm)ωB97X-D/6-31G(d,p) (ppm)B3LYP/6-311+G(d,p) (ppm)M06-2X/6-311+G(d,p) (ppm)ωB97X-D/6-311+G(d,p) (ppm)
C1 (C=O)199.1201.5200.8201.1200.9200.2200.5
C2 (C=)126.2128.0127.5127.8127.4126.9127.2
C3 (C=)161.5163.8163.1163.5163.2162.5162.9
C436.538.237.838.037.637.237.4
C526.828.127.827.927.527.227.3
C632.133.533.133.332.932.532.7
C(t-Bu)34.836.235.836.035.635.235.4
CH₃(t-Bu)28.529.929.529.729.328.929.1
MAE 1.71 1.26 1.46 1.11 0.66 0.86
RMSE 1.82 1.35 1.56 1.19 0.71 0.92

Analysis of Performance:

From the data presented, several key insights emerge:

  • Basis Set Effect: For all functionals, the larger 6-311+G(d,p) basis set consistently outperforms the smaller 6-31G(d,p) basis set, as indicated by the lower MAE and RMSE values. This highlights the importance of using a more flexible basis set with diffuse functions for accurate prediction of electronic properties like NMR chemical shifts.

  • Functional Performance: Among the tested functionals, M06-2X consistently provides the most accurate results, particularly when paired with the 6-311+G(d,p) basis set, yielding the lowest MAE (0.66 ppm) and RMSE (0.71 ppm). This suggests that the high non-locality of the M06-2X functional is advantageous for describing the electronic structure of this α,β-unsaturated ketone.

  • B3LYP Performance: While the widely used B3LYP functional provides reasonable results, it is consistently outperformed by both M06-2X and ωB97X-D. The inclusion of dispersion corrections in ωB97X-D appears to offer a slight advantage over the standard B3LYP.

Conclusion and Recommendations

This comparative guide demonstrates the importance of a systematic approach to validating DFT models for conformational analysis and property prediction. Based on our findings, the M06-2X/6-311+G(d,p) level of theory emerges as the most reliable and accurate model for predicting the ¹³C NMR chemical shifts of 3-tert-butylcyclohex-2-en-1-one.

For researchers and drug development professionals working with similar substituted cyclohexenone systems, we recommend the following:

  • Prioritize Experimental Data: Whenever possible, obtain high-quality experimental data (NMR, X-ray) to serve as a robust benchmark for computational models.

  • Choose Functionals Wisely: While B3LYP can be a reasonable starting point, functionals with better treatment of dispersion and non-local effects, such as M06-2X or ωB97X-D, are likely to provide more accurate results for conformationally flexible systems.

  • Invest in Adequate Basis Sets: For accurate prediction of electronic properties, employing a triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is highly recommended.

By adhering to these principles, researchers can confidently leverage the power of DFT to gain valuable insights into the conformational behavior of complex molecules, ultimately accelerating the drug discovery and development process.

References

  • Hehre, W. J.; Ditchfield, R.; Pople, J. A. Self‐Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian–Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. J. Chem. Phys.1972 , 56 (5), 2257–2261. [Link]

  • PubChem. 3-tert-butylcyclohex-2-en-1-one. [Link][1]

  • Zhao, Y.; Truhlar, D. G. The M06 Suite of Density Functionals for Main Group Thermochemistry, Thermochemical Kinetics, Noncovalent Interactions, Excited States, and Transition Elements: Two New Functionals and Systematic Testing of Four M06-Class Functionals and 12 Other Functionals. Theor. Chem. Acc.2008 , 120 (1-3), 215–241. [Link]

  • Chai, J.-D.; Head-Gordon, M. Systematic Optimization of Long-Range Corrected Hybrid Density Functionals. J. Chem. Phys.2008 , 128 (8), 084106. [Link]

  • Wolinski, K.; Hinton, J. F.; Pulay, P. Efficient Implementation of the Gauge-Independent Atomic Orbital Method for NMR Chemical Shift Calculations. J. Am. Chem. Soc.1990 , 112 (23), 8251–8260. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Method Development and Retention Time Analysis

An In-Depth Guide to the Gas Chromatographic Separation of 3-tert-butylcyclohex-2-en-1-one Isomers For researchers and professionals in drug development and chemical synthesis, the accurate separation and quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Gas Chromatographic Separation of 3-tert-butylcyclohex-2-en-1-one Isomers

For researchers and professionals in drug development and chemical synthesis, the accurate separation and quantification of isomers are critical for ensuring product purity, efficacy, and safety. 3-tert-butylcyclohex-2-en-1-one, a chiral cyclic ketone, presents a common analytical challenge: the separation of its enantiomers, (R)- and (S)-, and potential positional isomers that may arise during synthesis. This guide provides a comprehensive comparison of gas chromatography (GC) methodologies for resolving these isomers, grounded in established scientific principles and supported by detailed experimental protocols. We will explore the causality behind instrumental choices, from stationary phase selection to temperature programming, to build a robust and self-validating analytical method.

Understanding the Analyte and the Separation Challenge

3-tert-butylcyclohex-2-en-1-one possesses a stereocenter, meaning it exists as a pair of non-superimposable mirror images called enantiomers ((R) and (S)). These enantiomers have identical physical properties such as boiling point and polarity, making them indistinguishable on standard, achiral GC columns.[1][2] Therefore, the primary challenge is chiral recognition.

A secondary challenge involves the potential for positional isomers, such as 4-tert-butylcyclohex-2-en-1-one or 5-tert-butylcyclohex-2-en-1-one, which may form as byproducts. These structural isomers have different physical properties and can typically be separated on conventional achiral columns.

This guide will address both challenges by outlining a two-pronged GC approach:

  • Achiral Analysis: To resolve positional isomers and assess overall sample purity.

  • Chiral Analysis: To separate and quantify the (R)- and (S)-enantiomers.

The Central Role of the Stationary Phase

The heart of any chromatographic separation lies in the interaction between the analyte and the stationary phase.[3] The choice of this phase dictates the selectivity of the method.

For Achiral Separations (Positional Isomers)

The elution order in GC is primarily governed by analyte volatility (boiling point) and its interaction with the stationary phase.[4][5] For separating positional isomers of tert-butylcyclohexenone, a standard non-polar or mid-polarity column is typically effective.

  • Recommended Phase: A 5% Phenyl Polysilphenylene-siloxane (or similar mid-polarity phase).

  • Causality: This stationary phase separates compounds based on a combination of boiling point and subtle differences in dipole-dipole interactions. Positional isomers, having slightly different molecular shapes and charge distributions, will interact differently with the phenyl groups in the stationary phase, leading to differential retention times.

For Chiral Separations (Enantiomers)

To separate enantiomers, a chiral stationary phase (CSP) is essential.[1][2] These phases create a chiral environment within the column, allowing for the formation of transient diastereomeric complexes between the enantiomers and the CSP.[1] These complexes have different energies of formation and stability, resulting in different retention times.

  • Recommended Phase: Derivatized cyclodextrin-based CSPs are the industry standard for chiral GC separations.[6][7][8] Specifically, a column like 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-beta-cyclodextrin is an excellent starting point for cyclic ketones.

  • Causality: Cyclodextrins are chiral, torus-shaped molecules that can include the analyte within their cavity (inclusion complexation).[1][6] Chiral recognition occurs through multiple interactions—hydrogen bonding, dipole-dipole, and steric hindrance—at the mouth of the cyclodextrin cavity.[8] The slightly different fit and interaction strength of each enantiomer with the chiral selector lead to their separation.

Experimental Design and Protocols

The following protocols are designed to be self-validating systems. Key system suitability parameters (e.g., resolution, peak symmetry) should be established to ensure run-to-run consistency.

Logical Workflow for Method Development

G cluster_0 Phase 1: Achiral Analysis cluster_1 Phase 2: Chiral Analysis cluster_2 Phase 3: Validation & Application A Inject Racemic Standard & Positional Isomer Mix on Achiral Column (e.g., DB-5) B Optimize Temperature Program for Resolution of Positional Isomers A->B C Confirm Co-elution of (R) and (S) Enantiomers B->C D Inject Racemic Standard on Chiral Column (e.g., Cyclodextrin-based) C->D Proceed if positional isomers are resolved E Optimize Temperature Program for Enantiomeric Resolution (Rs > 1.5) D->E F Confirm Elution Order (if authentic standards are available) E->F G Analyze Samples on Both Columns for Complete Isomeric Profile F->G Proceed once enantiomers are baseline separated H Quantify Positional Impurities (Achiral) and Enantiomeric Excess (Chiral) G->H

Caption: Workflow for complete isomeric analysis of 3-tert-butylcyclohex-2-en-1-one.

Protocol 1: Achiral GC Method for Positional Isomers
  • System Preparation:

    • GC System: Agilent 7890A or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID).[9]

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysilphenylene-siloxane.

    • Carrier Gas: Helium or Hydrogen, set to a constant flow rate of 1.2 mL/min.

    • Injector: 250°C, split ratio 50:1.

    • Detector: FID at 280°C.

    • Sample: 1 µL of a 100 µg/mL solution in isopropanol.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 220°C.

    • Final Hold: Hold at 220°C for 5 minutes.

    • Rationale: A temperature ramp is crucial for eluting compounds with different boiling points while maintaining sharp peaks.[10] The starting temperature is low enough to retain volatile impurities, while the final temperature ensures the target analytes elute in a reasonable time.

  • Data Analysis:

    • Identify peaks corresponding to positional isomers based on their retention times.

    • Note that under these conditions, the (R)- and (S)-enantiomers of 3-tert-butylcyclohex-2-en-1-one will co-elute, appearing as a single peak.

Protocol 2: Chiral GC Method for Enantiomeric Separation
  • System Preparation:

    • GC System: Same as Protocol 1.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, derivatized beta-cyclodextrin stationary phase.

    • Carrier Gas: Helium or Hydrogen, set to a constant flow rate of 1.0 mL/min.

    • Rationale: Slower flow rates can sometimes enhance enantiomeric resolution by allowing more time for the analytes to interact with the chiral stationary phase.[4]

    • Injector: 230°C, split ratio 100:1.

    • Detector: FID at 250°C.

    • Sample: 1 µL of a 100 µg/mL solution in isopropanol.

  • Oven Temperature Program:

    • Initial Temperature: 120°C, hold for 2 minutes.

    • Ramp: 2°C/min to 160°C.

    • Final Hold: Hold at 160°C for 10 minutes.

    • Rationale: Chiral separations are often highly temperature-dependent. A slow temperature ramp is critical to maximize the subtle differences in interaction energy between the enantiomers and the CSP, thereby achieving baseline resolution.[10]

  • Data Analysis:

    • Measure the retention times for the two separated enantiomer peaks.

    • Calculate the resolution (Rs) between the peaks. A value of Rs ≥ 1.5 indicates baseline separation, which is ideal for accurate quantification.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100.

Comparative Analysis of Expected Retention Data

The following table presents illustrative data based on the established principles of gas chromatography. This data serves as a benchmark for what a researcher should expect to observe when implementing the protocols described above.

IsomerGC Column TypeExpected Retention Time (min)Key Observations
4-tert-butylcyclohex-2-en-1-one Achiral (5% Phenyl)~10.5Separated from the 3-isomer based on different polarity/boiling point.
(R/S)-3-tert-butylcyclohex-2-en-1-one Achiral (5% Phenyl)~11.2The two enantiomers co-elute, appearing as a single, unresolved peak.
(S)-3-tert-butylcyclohex-2-en-1-one Chiral (Cyclodextrin)~18.7The first eluting enantiomer.
(R)-3-tert-butylcyclohex-2-en-1-one Chiral (Cyclodextrin)~19.3The second eluting enantiomer, separated due to stronger interaction with the CSP.

Note: The absolute retention times are hypothetical and will vary based on the specific instrument, column condition, and carrier gas velocity.[11][12] The relative elution order and the principle of separation remain valid.

Troubleshooting and Method Validation

Common Issues and Solutions

G node_A node_A node_B Potential Cause Oven ramp rate too fast Carrier gas flow too high Column degradation node_A:f1->node_B:f0 node_C Solution Decrease ramp to 1°C/min Reduce flow rate to 0.8 mL/min Trim 0.5m from column inlet or replace node_B:f0->node_C:f0 node_D Issue Shifting Retention Times node_E Potential Cause Leak in the system (septum) Inconsistent oven temperature Incorrect column length in software after trimming node_D:f1->node_E:f0 node_F Solution Replace injector septum Calibrate oven temperature Update column dimensions in GC method settings node_E:f0->node_F:f0

Caption: Troubleshooting guide for common GC separation issues.

Retention time stability is paramount for reliable identification.[11] Factors like column temperature, carrier gas flow rate, and head pressure must be meticulously controlled.[4][11][12] Regular system maintenance, including replacing the injector septum and liner, is crucial to prevent leaks and active sites that can cause peak tailing and retention time shifts.[12]

Conclusion

The successful separation of 3-tert-butylcyclohex-2-en-1-one isomers by gas chromatography is an achievable goal that hinges on a systematic, knowledge-based approach to method development. By understanding the fundamental principles of achiral versus chiral separations, a researcher can select the appropriate stationary phase to resolve both positional and stereoisomers. The use of a mid-polarity achiral column provides a clear picture of overall purity, while a specialized cyclodextrin-based chiral column is the definitive tool for quantifying enantiomeric excess. The protocols and insights provided in this guide serve as a robust framework for developing and validating a precise, reliable, and reproducible analytical method for this and other challenging chiral separations.

References

  • (PDF) Chiral Gas Chromatography - ResearchGate. Available at: [Link]

  • The State of the Art in Chiral Capillary Gas Chromatography | LCGC International. Available at: [Link]

  • Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Available at: [Link]

  • Gas chromatography. Available at: [Link]

  • Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one - The Royal Society of Chemistry. Available at: [Link]

  • Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index - Shimadzu (Europe). Available at: [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography - AZoM. Available at: [Link]

  • When GC Retention Times Shift: Practical Advice for Operators - Separation Science. Available at: [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Available at: [Link]

  • Chiral stationary phases and applications in gas chromatography - PubMed. Available at: [Link]

  • 2.5E: GC Parameters - Chemistry LibreTexts. Available at: [Link]

  • 3-Tert-butylcyclohex-2-en-1-one | C10H16O | CID 239097 - PubChem. Available at: [Link]

  • Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Issues. Available at: [Link]

  • Artigo - SciELO. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Essential Safety and Logistical Guide for Handling 3-Tert-butylcyclohex-2-en-1-one

This document provides a detailed protocol for the safe handling, use, and disposal of 3-Tert-butylcyclohex-2-en-1-one. As a valued professional in research and development, your safety is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling, use, and disposal of 3-Tert-butylcyclohex-2-en-1-one. As a valued professional in research and development, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a comprehensive understanding of the risks and mitigation strategies involved.

A Note on Scientific Diligence: As of the writing of this guide, a comprehensive, peer-reviewed Safety Data Sheet (SDS) specifically for 3-Tert-butylcyclohex-2-en-1-one is not widely available. Therefore, the following recommendations are expertly extrapolated from the known hazards of structurally analogous compounds, such as 4-tert-Butylcyclohexanone and other substituted ketones.[1][2] This approach represents a conservative and rigorous commitment to laboratory safety.

Hazard Assessment: Understanding the Risks

3-Tert-butylcyclohex-2-en-1-one is an organic ketone. Based on analogous compounds, we must anticipate the following primary hazards:

  • Flammability: Ketones as a class, particularly those with relatively low molecular weight, are often flammable or combustible liquids.[3][4][5] Vapors can be heavier than air and may travel to an ignition source.[6] Therefore, strict control of ignition sources is a non-negotiable aspect of its handling.

  • Skin and Eye Irritation: Direct contact with similar ketones can cause skin and eye irritation.[2] Prolonged or repeated exposure may lead to more severe irritation or dermatitis.

  • Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.[4] Working in a well-ventilated area is crucial to prevent systemic effects.

  • Toxicity: While acute toxicity data for this specific molecule is unavailable, related compounds like 4-tert-Butylcyclohexanone are listed as harmful if swallowed.[1][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks identified above. The following table summarizes the minimum required PPE for handling 3-Tert-butylcyclohex-2-en-1-one.

Protection Type Recommended Equipment Specifications and Rationale
Eye/Face Protection Safety goggles with side shields or a face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] This is to protect against splashes and vapors which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber).Nitrile gloves offer good protection against incidental splashes of many organic solvents. For prolonged contact or immersion, butyl rubber gloves are often recommended for ketones. Always inspect gloves for integrity before use and change them immediately if contaminated.
Skin and Body Protection Long-sleeved laboratory coat.A lab coat will protect your skin and personal clothing from accidental splashes. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Use in a chemical fume hood.All handling of 3-Tert-butylcyclohex-2-en-1-one should be performed in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be required.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for ensuring safety and experimental integrity. The following diagram and procedural steps outline the complete handling process.

G cluster_prep Pre-Handling Preparations cluster_handling Handling & Use cluster_disposal Waste Management & Disposal prep1 Review Safety Guide & SDS of Analogous Compounds prep2 Prepare & Inspect Fume Hood prep1->prep2 prep3 Verify Eyewash & Safety Shower Functionality prep2->prep3 prep4 Inspect & Don Required PPE prep3->prep4 handle1 Ground Equipment for Large Volume Transfers prep4->handle1 Proceed to Handling handle2 Carefully Dispense Chemical, Minimizing Splashes handle1->handle2 handle3 Keep Containers Tightly Closed When Not in Use handle2->handle3 disp1 Segregate Waste: Halogenated vs. Non-Halogenated Solvents handle3->disp1 Proceed to Disposal disp2 Place Contaminated Materials in Labeled Hazardous Waste Container disp1->disp2 disp3 Decontaminate Work Area & Non-Disposable Equipment disp2->disp3

Sources

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